Technical Documentation Center

4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE
  • CAS: 7544-97-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4-[(benzyl)amino]butyronitrile Monohydrochloride

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of 4-[(benzyl)amino]butyronitrile monohydrochloride. The met...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of 4-[(benzyl)amino]butyronitrile monohydrochloride. The methodologies detailed herein are grounded in established chemical principles, ensuring reproducibility and reliability.

Strategic Overview: Compound Significance and Synthetic Approach

4-[(benzyl)amino]butyronitrile and its hydrochloride salt are valuable intermediates in organic synthesis. The molecule incorporates a flexible butyronitrile chain, a secondary amine, and a benzyl group, making it a versatile building block for the synthesis of more complex molecules, including piperidines and other heterocyclic systems of pharmaceutical interest.

The synthetic strategy outlined is a robust and efficient two-step process. It begins with a classical nucleophilic substitution reaction, followed by salt formation to enhance the compound's stability and handling characteristics. This approach is selected for its high yield, straightforward execution, and scalability.

Synthesis Methodology

The synthesis of 4-[(benzyl)amino]butyronitrile monohydrochloride is achieved through a direct N-alkylation of benzylamine with 4-chlorobutyronitrile, followed by precipitation of the hydrochloride salt.

Reaction Scheme

The overall transformation is depicted below:

Step 1: N-Alkylation Image placeholder for the chemical reaction C₇H₉N (Benzylamine) + C₄H₆ClN (4-Chlorobutyronitrile) → C₁₁H₁₄N₂ (4-[(benzyl)amino]butyronitrile) + HCl

Step 2: Hydrochloride Salt Formation C₁₁H₁₄N₂ + HCl → C₁₁H₁₅ClN₂ (4-[(benzyl)amino]butyronitrile monohydrochloride)

Causality of Experimental Design: The "Why" Behind the Protocol

The chosen pathway is a classic SN2 (bimolecular nucleophilic substitution) reaction. Benzylamine, with its nucleophilic nitrogen atom, attacks the electrophilic carbon of the chloropropyl group in 4-chlorobutyronitrile.[1][2] An excess of benzylamine is employed not only to drive the reaction to completion via Le Châtelier's principle but also to act as a base, neutralizing the hydrogen chloride byproduct generated during the reaction. This in-situ neutralization prevents the protonation of the starting benzylamine, which would render it non-nucleophilic. The subsequent conversion to the hydrochloride salt is a standard procedure for purifying amines and improving their stability and handling properties.[3]

Detailed Experimental Protocol

Materials and Reagents:

  • Benzylamine (≥99%)

  • 4-Chlorobutyronitrile (≥97%)[1]

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid solution (2 M in diethyl ether)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (2.0 equivalents) and anhydrous acetonitrile (100 mL).

  • Addition of Alkylating Agent: While stirring, add 4-chlorobutyronitrile (1.0 equivalent) dropwise to the solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Free Base:

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in diethyl ether (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to remove the benzylamine hydrochloride salt, followed by a wash with brine (50 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-[(benzyl)amino]butyronitrile as an oil.

  • Formation and Purification of Hydrochloride Salt:

    • Dissolve the crude oil in a minimal amount of anhydrous diethyl ether.

    • While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until precipitation ceases.

    • Stir the resulting slurry for 30 minutes at 0°C to ensure complete precipitation.

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold, anhydrous diethyl ether to remove any impurities.

    • Dry the product under vacuum to yield 4-[(benzyl)amino]butyronitrile monohydrochloride.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Step 1: N-Alkylation cluster_workup Step 2: Work-up & Isolation cluster_salt Step 3: Salt Formation & Purification Reactants Benzylamine + 4-Chlorobutyronitrile in Acetonitrile Reflux Reflux (12-18h) Reactants->Reflux Heat Concentrate1 Solvent Removal (Rotovap) Reflux->Concentrate1 Extraction Diethyl Ether Extraction & Aqueous Wash Concentrate1->Extraction Dry Dry (Na2SO4) & Concentrate Extraction->Dry FreeBase Crude Free Base (Oil) Dry->FreeBase Dissolve Dissolve in Anhydrous Et2O FreeBase->Dissolve Precipitate Add HCl in Et2O (Precipitation) Dissolve->Precipitate Filter Vacuum Filtration & Wash Precipitate->Filter FinalProduct Final Product: 4-[(benzyl)amino]butyronitrile monohydrochloride Filter->FinalProduct

Caption: Workflow for the synthesis of 4-[(benzyl)amino]butyronitrile monohydrochloride.

Structural Characterization and Data Validation

Confirmation of the synthesized compound's identity and purity is paramount. A multi-technique approach involving spectroscopy and spectrometry provides a self-validating system for structural elucidation. The expected data for 4-[(benzyl)amino]butyronitrile monohydrochloride (C₁₁H₁₅ClN₂) are summarized below.

Characterization Data Summary
Technique Functional Group / Proton Environment Expected Observation Reference
FT-IR (cm⁻¹)N⁺-H stretch (Ammonium salt)Broad band, 3000-2700[3]
C-H stretch (Aromatic)~3100-3000[4]
C-H stretch (Aliphatic)~2950-2850[4]
C≡N stretch (Nitrile)Sharp, medium intensity, ~2250[4][5][6]
N⁺-H bend (Ammonium salt)~1600-1575[3]
C=C stretch (Aromatic ring)~1600, 1495, 1450[5]
¹H NMR (δ, ppm)Ar-H (Benzyl)7.3-7.5 (m, 5H)[7]
Ar-CH ₂-N (Benzyl)~4.2 (s, 2H)[7]
N-CH ₂-CH₂ (Butyronitrile)~3.1 (t, 2H)[8][9]
CH₂-CH ₂-CN (Butyronitrile)~2.5 (t, 2H)[8][9]
N-CH₂-CH ₂ (Butyronitrile)~2.0 (quintet, 2H)[8][9]
N⁺H ₂ (Ammonium)Broad singlet, variable shift[10]
¹³C NMR (δ, ppm)C ≡N (Nitrile)~119[9]
Ar-C (Quaternary)~132[11]
Ar-C H~128-130[11]
Ar-C H₂-N (Benzyl)~52[11]
N-C H₂-CH₂ (Butyronitrile)~48[9]
CH₂-C H₂-CN (Butyronitrile)~23[9]
N-CH₂-C H₂ (Butyronitrile)~15[9]
Mass Spec. (ESI+)[M+H]⁺ (Free Base)m/z 187.12[Calculated]

Note: NMR shifts are approximate and can vary based on the solvent and concentration. The ammonium protons in ¹H NMR are often broad and may exchange with deuterated solvents.

In-depth Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides a definitive fingerprint of the molecule's functional groups. The most telling feature for the product is the sharp absorption band around 2250 cm⁻¹, characteristic of the nitrile (C≡N) stretch.[4][6] For the hydrochloride salt, a very broad and strong absorption envelope from 3000 to 2700 cm⁻¹ is expected, which corresponds to the N⁺-H stretching vibrations of the secondary ammonium ion.[3] This broadness is a direct result of strong intermolecular hydrogen bonding in the solid state.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will clearly show all the distinct proton environments. The five protons of the benzyl group's aromatic ring will appear as a multiplet in the 7.3-7.5 ppm region. The benzylic methylene protons (Ar-CH₂-) will be a sharp singlet around 4.2 ppm. The three methylene groups of the butyronitrile chain will appear as two triplets and a quintet, providing clear evidence of the chain's connectivity.

    • ¹³C NMR: The carbon spectrum corroborates the structure. The nitrile carbon will have a characteristic shift around 119 ppm. The aromatic carbons will appear in the 128-132 ppm range, and the four distinct aliphatic carbons will be visible in the upfield region (~15-52 ppm).

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is ideal for this compound. It will detect the protonated molecule of the free base, [C₁₁H₁₄N₂ + H]⁺, providing an exact mass measurement that should correspond to the calculated value of m/z 187.12, confirming the molecular formula.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_spectrometry Spectrometric Analysis Product Synthesized Product (White Solid) FTIR FTIR Spectroscopy Product->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry (ESI-MS) Product->MS FTIR_Result Identify Functional Groups: - N⁺-H (broad) - C≡N (sharp) - Aromatic C=C FTIR->FTIR_Result NMR_Result Confirm Connectivity: - Aromatic & Aliphatic Protons - Carbon Skeleton NMR->NMR_Result Confirmation Structure Confirmed FTIR_Result->Confirmation NMR_Result->Confirmation MS_Result Confirm Molecular Formula: - Measure [M+H]⁺ - Verify m/z 187.12 MS->MS_Result MS_Result->Confirmation

Caption: A logical workflow for the structural validation of the final product.

Safety and Handling

  • 4-Chlorobutyronitrile: This reagent is toxic if swallowed or in contact with skin.[1] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Benzylamine: Corrosive and causes skin burns and eye damage. Use in a fume hood with proper PPE.

  • Nitrile Compounds: All nitrile-containing compounds should be handled with care as they can be toxic. Avoid inhalation, ingestion, and skin contact.

  • Hydrochloric Acid: Highly corrosive. Handle with extreme care.

References

  • Infrared Spectroscopy - CDN. (n.d.). Illinois State University.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved January 17, 2026, from [Link]

  • Functional Groups and IR Tables. (2020). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved January 17, 2026, from [Link]

  • Decoding the IR Spectrum of Secondary Amines. (2026). Oreate AI Blog. Retrieved January 17, 2026, from [Link]

  • The Reaction of Aminonitriles with Aminothiols. (2018). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Development of aldononitrile derivatives for determination by gas chromatography-combustion-isotope ratio mass spectrometry. (2025). PubMed. Retrieved January 17, 2026, from [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • 4-Chlorobutyronitrile. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • 4-Aminobutanenitrile. (n.d.). PubChem, National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. (2023). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. (n.d.). Google Patents.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. (1993). Defense Technical Information Center. Retrieved January 17, 2026, from [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Spectral and optical characterization of the new semi-organic crystal: 4-methylbenzylammonium chloride hemihydrate. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Exploratory

A Technical Guide to 4-[(Benzyl)amino]butyronitrile Monohydrochloride: Properties, Structure, and Scientific Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction 4-[(Benzyl)amino]butyronitrile monohydrochloride is a bifunctional organic molecule of significant interest to the chemical and pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Benzyl)amino]butyronitrile monohydrochloride is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical research communities. Its structure incorporates a flexible aliphatic chain, a nucleophilic secondary amine, a versatile nitrile group, and a benzyl moiety, all presented as a stable hydrochloride salt. This combination of features makes it a valuable intermediate in organic synthesis and a scaffold for the development of novel bioactive compounds.

Notably, the core structure of this compound aligns with the general characteristics of amino-acetonitrile derivatives (AADs), a class of synthetic molecules that has yielded new anthelmintic agents.[1][2][3] The discovery of AADs, such as monepantel, marked the introduction of the first new class of anthelmintics for sheep in over two decades, distinguished by its efficacy against nematode strains resistant to older drug classes.[1][4] This guide provides a comprehensive technical overview of 4-[(benzyl)amino]butyronitrile monohydrochloride, detailing its chemical and physical properties, plausible synthetic routes, reactivity, and potential applications, with a particular focus on its relevance in modern drug discovery.

Chemical Identity and Structure

Nomenclature and Chemical Identifiers

Accurate identification is paramount in research and development. The key identifiers for 4-[(benzyl)amino]butyronitrile monohydrochloride are summarized below.

IdentifierValueSource
CAS Number 7544-97-0[5]
Molecular Formula C₁₁H₁₅ClN₂[5]
Molecular Weight 210.71 g/mol [5]
IUPAC Name 4-(benzylamino)butanenitrile;hydrochlorideN/A
SMILES C1=CC=C(C=C1)CNCCCC#N.ClN/A
InChIKey MZJHLYULZSPGRX-UHFFFAOYSA-NN/A
Molecular Structure Elucidation

The structure of 4-[(benzyl)amino]butyronitrile monohydrochloride consists of a four-carbon nitrile (butyronitrile) backbone. A benzylamino group (-NH-CH₂-Ph) is attached to the C4 position. The secondary amine is protonated by hydrochloric acid to form the stable monohydrochloride salt.

Caption: Chemical structure of the title compound.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, the following table summarizes its known properties and provides estimates based on related structures like butyronitrile and its amino derivatives.[6][7][8]

PropertyValue / ObservationNotes
Appearance Expected to be a white to off-white solid or crystalline powder.Based on related hydrochloride salts.
Melting Point Not specified in available literature.Amine salts are typically crystalline solids with relatively high melting points.
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol).The hydrochloride salt form significantly increases aqueous solubility compared to the free base. Butyronitrile itself has a water solubility of 33,000 mg/L.[6]
Stability Stable under standard laboratory conditions. Store in a tightly sealed container away from moisture.As a hydrochloride salt, it is protected from atmospheric CO₂. The nitrile group is stable but can be hydrolyzed under strong acidic or basic conditions.

Synthesis and Manufacturing

There is no single, standardized published procedure for the synthesis of 4-[(benzyl)amino]butyronitrile monohydrochloride. However, its structure lends itself to established, reliable synthetic transformations. Reductive amination is a highly efficient and common method for forming C-N bonds and represents a logical approach.[9][10][11]

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the C4-N bond, suggesting two primary starting materials: benzylamine and a 4-carbon carbonyl compound, such as 4-oxobutyronitrile or a protected equivalent. An alternative disconnection breaks the N-benzyl bond, pointing to 4-aminobutyronitrile and a benzylating agent.

G cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Direct Alkylation target 4-[(Benzyl)amino]butyronitrile reagents1 Benzylamine + 4-Oxobutyronitrile target->reagents1 C-N bond formation reagents2 4-Aminobutyronitrile + Benzyl Bromide target->reagents2 N-Alkylation caption Retrosynthetic pathways for the target molecule.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol: One-Pot Reductive Amination

This protocol is a robust and widely used method in medicinal chemistry for its high efficiency and operational simplicity.[10][12]

Reaction: Benzaldehyde + 4-Aminobutyronitrile → 4-[(Benzyl)amino]butyronitrile

  • Imine Formation: To a solution of 4-aminobutyronitrile hydrochloride (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add triethylamine (1.1 eq) to liberate the free amine.[13] Follow this with the addition of benzaldehyde (1.05 eq). The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by TLC or LC-MS.

    • Causality: The initial step is the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. This is often favored under neutral to slightly acidic conditions.[10]

  • Reduction: Once imine formation is complete, the reaction mixture is cooled in an ice bath. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise.[10][12] The reaction is then allowed to warm to room temperature and stirred for 3-12 hours until the imine is fully reduced.

    • Causality: Sodium triacetoxyborohydride is chosen because it is less reactive than sodium borohydride (NaBH₄) and will selectively reduce the protonated imine (iminium ion) in the presence of the starting aldehyde, minimizing the side reaction of reducing the aldehyde to benzyl alcohol.[10][12]

  • Work-up and Salt Formation: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Hydrochloride Formation: The crude free base is purified via column chromatography. The purified product is then dissolved in a minimal amount of a solvent like diethyl ether or ethyl acetate, and a solution of HCl in ether (or gaseous HCl) is added dropwise with stirring. The resulting precipitate, 4-[(benzyl)amino]butyronitrile monohydrochloride, is collected by filtration, washed with cold ether, and dried under vacuum.

Chemical Reactivity and Potential Applications

Reactivity Profile
  • Nitrile Group: The nitrile functionality is a versatile synthetic handle. It can be:

    • Hydrolyzed under strong acidic or basic conditions to yield the corresponding carboxylic acid, 4-(benzylamino)butanoic acid.

    • Reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation to the corresponding primary diamine, N¹-benzylbutane-1,4-diamine.

  • Secondary Amine: The benzylamino group is basic and nucleophilic. It can undergo further alkylation or acylation reactions. The benzyl group can also be removed under specific hydrogenolysis conditions (e.g., H₂, Pd/C) to yield 4-aminobutyronitrile.[7][8]

Application in Drug Discovery: AAD Anthelmintics

The most compelling application for this class of compounds is in anthelmintic drug discovery. Amino-acetonitrile derivatives (AADs) are a novel class of drugs effective against gastrointestinal nematodes, including those with multi-drug resistance.[1][4]

  • Mechanism of Action: AADs, like the commercial drug monepantel, function by targeting a specific subclass of nematode-specific nicotinic acetylcholine receptors (nAChRs), specifically the MPTL-1 receptor in Haemonchus contortus.[1][14] Their binding leads to the opening of ion channels, causing an uncontrolled influx of ions and subsequent depolarization of muscle cells.[1] This results in spastic paralysis and eventual death of the parasite.[2][3][14]

  • Significance: The target receptor for AADs is unique to nematodes, which contributes to the high safety margin and low toxicity observed in mammals.[1][3][4] 4-[(Benzyl)amino]butyronitrile monohydrochloride serves as a key scaffold that can be further elaborated to explore the structure-activity relationships within the AAD chemical space.

Analytical Characterization

Confirmation of the structure and purity of 4-[(benzyl)amino]butyronitrile monohydrochloride would be achieved through standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.2-7.4 ppm), a singlet for the benzylic CH₂ protons, and distinct multiplets for the three methylene groups of the butyronitrile chain. The chemical shifts of the protons adjacent to the nitrogen and nitrile groups would be deshielded.

  • ¹³C NMR Spectroscopy: The carbon spectrum would show distinct peaks for the nitrile carbon (highly deshielded, ~118-122 ppm), the aromatic carbons, the benzylic carbon, and the three aliphatic carbons.

  • Infrared (IR) Spectroscopy: A key diagnostic peak would be the sharp, medium-intensity absorption band for the C≡N (nitrile) stretch, typically appearing around 2240-2260 cm⁻¹. N-H stretching bands for the secondary ammonium salt would also be present.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent peak for the molecular ion of the free base [M+H]⁺.

Safety and Handling

Based on safety data for closely related aminonitrile compounds, 4-[(benzyl)amino]butyronitrile monohydrochloride should be handled with care.

  • Hazard Identification:

    • Harmful if swallowed, in contact with skin, or if inhaled.

    • Causes skin irritation and serious eye irritation.

    • May cause respiratory irritation.

  • Recommended Handling Procedures:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust. Minimize dust generation and accumulation.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a dry, cool, and well-ventilated place.

Conclusion

4-[(Benzyl)amino]butyronitrile monohydrochloride is a chemical entity with considerable potential, primarily as a foundational scaffold for the synthesis of novel anthelmintic agents in the promising AAD class. Its bifunctional nature, combining a reactive nitrile group and a secondary amine, also makes it a versatile building block for broader applications in organic and medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its unique structural features for the development of new chemical technologies and therapeutics.

References

  • MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Retrieved from [Link]

  • WormBoss. (n.d.). Amino-Acetonitrile Derivatives (AADs or 'orange'). Retrieved from [Link]

  • Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(Suppl 1), S9-15. Retrieved from [Link]

  • Ducray, P., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935-2938. Retrieved from [Link]

  • Borah, P., et al. (2020). Reductive aminations of benzaldehyde. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Shcherbakov, I., et al. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 26(21), 6669. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of 1, 2 and 4 with Benzyl Bromide. Retrieved from [Link]

  • Clonagen. (n.d.). 4_[(benzyl)amino]butyronitrile monohydro. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butyronitrile. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminobutyronitrile monohydrochloride. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of amino acids by alkylation of aminomalononitrile. Retrieved from [Link]

  • Mukherjee, A., et al. (2021). Gram‐scale synthesis of benzylamine from benzonitrile. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines.
  • Wiley Online Library. (n.d.). Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Retrieved from [Link]

  • Kuroda, C., et al. (2020). Reaction of Aminomalononitrile and Benzylic Compounds as a Plausible Route to Phenylalanine. Natural Product Communications. Retrieved from [Link]

  • Google Patents. (n.d.). US20100210845A1 - Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Gkaragkouni, A., et al. (2018). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry, 83(23), 14456-14464. Retrieved from [Link]

  • Google Patents. (n.d.). CN102329192A - Benzyl bromide synthesis method.
  • Aramesh, N., et al. (2021). Catalytic approaches to benzonitrile synthesis. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminobutanenitrile. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Aminoethylamino)benzonitrile. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-3-Aminobutanenitrile. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butyronitrile, 3-amino-. PubChem Compound Database. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Spectral Analysis of 2,6-di-tert-butyl-4-nitrophenol (CAS Number: 7544-97-0)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and spectral characterization of 2,6-di-tert-butyl-4-nitrophenol (DBNP), a significa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral characterization of 2,6-di-tert-butyl-4-nitrophenol (DBNP), a significant organic compound with applications in various fields of chemical research. As a sterically hindered nitrophenol, its unique electronic and structural properties make it a molecule of interest. This document, intended for a scientific audience, will delve into a reliable synthetic protocol and a detailed analysis of its expected spectral data, grounded in established chemical principles and comparisons with closely related analogues.

Introduction and Significance

2,6-di-tert-butyl-4-nitrophenol, identified by the CAS number 7544-97-0, is an aromatic compound featuring a phenol ring substituted with two bulky tert-butyl groups at the ortho positions and a nitro group at the para position. The steric hindrance provided by the tert-butyl groups influences its reactivity and physical properties. This compound is a derivative of 2,6-di-tert-butylphenol, a common antioxidant and UV stabilizer.[1] The introduction of a nitro group at the para position significantly alters the electronic properties of the phenol ring, making DBNP a subject of interest in studies of antioxidant mechanisms, chemical synthesis, and as a potential contaminant formed from the nitration of antioxidant additives in lubricants.[2]

Synthesis of 2,6-di-tert-butyl-4-nitrophenol

The most direct and efficient method for the synthesis of 2,6-di-tert-butyl-4-nitrophenol is the electrophilic nitration of the readily available starting material, 2,6-di-tert-butylphenol. The bulky tert-butyl groups at the ortho positions sterically direct the incoming electrophile (the nitronium ion, NO₂⁺) to the para position.

A general and effective approach involves the use of nitric acid in an inert solvent, which allows for controlled reaction conditions and minimizes the formation of by-products.[3] An alternative reported method utilizes nitrogen dioxide (NO₂) in hexane to achieve a good yield of the desired product.[4]

Causality Behind Experimental Choices
  • Starting Material: 2,6-di-tert-butylphenol is the logical precursor due to its commercial availability and the directing effect of the tert-butyl groups.

  • Nitrating Agent: A mixture of nitric acid in an inert solvent provides a controlled source of the nitronium ion. The concentration of nitric acid is a critical parameter; excessively harsh conditions can lead to degradation of the phenol ring.[3]

  • Solvent: An inert liquid hydrocarbon solvent, such as hexane or heptane, is chosen to dissolve the starting material and to provide a medium for the reaction that does not compete in the nitration process.[3]

  • Temperature Control: The reaction is typically carried out at a reduced temperature (e.g., 0-10 °C) to control the exothermic nature of the nitration and to prevent the formation of undesired side products.

Experimental Protocol: Nitration of 2,6-di-tert-butylphenol

Materials:

  • 2,6-di-tert-butylphenol

  • 70% Nitric Acid

  • n-Heptane

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-di-tert-butylphenol (1.0 eq) in n-heptane.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add 70% nitric acid (1.1 eq) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully transfer the mixture to a separatory funnel.

  • Wash the organic layer successively with cold water and a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield pure 2,6-di-tert-butyl-4-nitrophenol.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2,6-di-tert-butylphenol in n-Heptane Nitration Nitration with 70% HNO3 at 0-10 °C Start->Nitration Workup Aqueous Workup (H2O, NaHCO3) Nitration->Workup Drying Drying (MgSO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization Evaporation->Purification Product Pure 2,6-di-tert-butyl-4-nitrophenol Purification->Product

Caption: Synthesis workflow for 2,6-di-tert-butyl-4-nitrophenol.

Spectral Data and Characterization

The structural elucidation of 2,6-di-tert-butyl-4-nitrophenol relies on a combination of spectroscopic techniques. Below is a detailed analysis of the expected spectral data.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of DBNP is expected to be relatively simple due to the molecule's symmetry.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1s2HAromatic H (H-3, H-5)
~ 5.5s (broad)1HPhenolic OH
~ 1.4s18Htert-butyl H

Interpretation:

  • Aromatic Protons (H-3, H-5): Due to the symmetrical substitution pattern, the two protons on the aromatic ring are chemically equivalent and are expected to appear as a single singlet. The strong electron-withdrawing effect of the nitro group at the para position and the electron-donating effect of the hydroxyl group will deshield these protons, shifting their resonance downfield to approximately 8.1 ppm.

  • Phenolic Proton (OH): The chemical shift of the phenolic proton is variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet.

  • tert-butyl Protons: The 18 protons of the two equivalent tert-butyl groups will appear as a sharp singlet at approximately 1.4 ppm, a characteristic region for tert-butyl groups.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum of DBNP is also expected to show a limited number of signals due to molecular symmetry.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 158C-1 (C-OH)
~ 142C-4 (C-NO₂)
~ 137C-2, C-6 (C-tBu)
~ 124C-3, C-5 (C-H)
~ 35Quaternary C (tert-butyl)
~ 30Methyl C (tert-butyl)

Interpretation:

  • Aromatic Carbons: The carbon bearing the hydroxyl group (C-1) will be the most downfield of the sp² carbons due to the deshielding effect of the oxygen atom. The carbon attached to the nitro group (C-4) will also be significantly downfield. The carbons attached to the tert-butyl groups (C-2, C-6) and the carbons bearing protons (C-3, C-5) will appear at their respective characteristic chemical shifts.

  • tert-butyl Carbons: The quaternary and methyl carbons of the tert-butyl groups will appear in the aliphatic region of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Predicted FT-IR Spectral Data (KBr Pellet):

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3600 - 3200 (broad)O-H stretchPhenolic -OH
~ 2960 - 2870C-H stretchAliphatic (tert-butyl)
~ 1600, 1480C=C stretchAromatic Ring
~ 1520, 1340N-O stretch (asymmetric & symmetric)Nitro Group
~ 1200C-O stretchPhenolic C-O

Interpretation:

  • A broad band in the high-frequency region is characteristic of the hydrogen-bonded phenolic hydroxyl group.

  • Strong absorptions in the 2960-2870 cm⁻¹ region are indicative of the C-H stretching vibrations of the tert-butyl groups.

  • Two strong and distinct bands around 1520 cm⁻¹ and 1340 cm⁻¹ are the characteristic asymmetric and symmetric stretching vibrations of the nitro group, respectively.

  • Absorptions in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations of the aromatic ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular formula of DBNP is C₁₄H₂₁NO₃, with a monoisotopic mass of 251.1521 g/mol .

ESI-QTOF MS Data (Negative Ion Mode):

  • Precursor [M-H]⁻: m/z 250.1449

Predicted Fragmentation Pattern (Electron Ionization):

The primary fragmentation pathway in EI-MS is expected to involve the loss of a methyl group from one of the tert-butyl groups, leading to a stable benzylic-type carbocation.

  • Molecular Ion [M]⁺˙: m/z 251

  • [M - CH₃]⁺: m/z 236 (Base Peak)

  • [M - NO₂]⁺: m/z 205

  • [M - C₄H₉]⁺: m/z 194

Spectral Correlation Diagram

Caption: Predicted spectral correlations for 2,6-di-tert-butyl-4-nitrophenol.

Conclusion

This technical guide has outlined a robust and reliable method for the synthesis of 2,6-di-tert-butyl-4-nitrophenol (CAS: 7544-97-0) via the nitration of 2,6-di-tert-butylphenol. The provided step-by-step protocol, along with the rationale behind the experimental choices, offers a solid foundation for its preparation in a laboratory setting. Furthermore, a comprehensive analysis of the expected ¹H NMR, ¹³C NMR, FT-IR, and mass spectral data has been presented. While based on predictive analysis due to the limited availability of published experimental spectra, these interpretations are grounded in fundamental spectroscopic principles and data from closely related compounds, providing researchers with a reliable framework for the characterization and identification of this compound. This guide serves as a valuable resource for scientists and professionals engaged in chemical synthesis, materials science, and drug development.

References

  • Wikipedia. 2,6-Di-tert-butylphenol. [Link]

  • PubChem. 2,6-Di-tert-butyl-4-nitrophenol. [Link]

  • Romenesko, D. J., & Johnson, D. R. (Year). Percutaneous Absorption of 2,6-di-tert-butyl-4-nitrophenol (DBNP) in Isolated Perfused Porcine Skin. Journal of Applied Toxicology. [Link]

  • SpectraBase. 2,4-DI-tert-BUTYL-6-NITROPHENOL. [Link]

  • Google Patents.
  • NIST WebBook. 2,6-Diiodo-4-nitrophenol. [Link]

  • Wiley-VCH. Supporting Information for: Titanium and Zirconium Complexes with Non-Salicylaldimine-Type Imine–Phenoxy Chelate Ligands: Syntheses, Structures, and Olefin Polymerization Behavior. [Link]

  • ResearchGate. Formation of 2,6-Di-tert-butyl-4-nitrophenol during Combustion of Diesel Fuel Antioxidant Precursors. [Link]

Sources

Exploratory

discovery and initial investigation of 4-aminobutyronitrile derivatives

An In-Depth Technical Guide to the Discovery and Initial Investigation of 4-Aminobutyronitrile Derivatives Foreword: The Strategic Value of the Aminonitrile Scaffold In the landscape of medicinal chemistry, the pursuit o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Initial Investigation of 4-Aminobutyronitrile Derivatives

Foreword: The Strategic Value of the Aminonitrile Scaffold

In the landscape of medicinal chemistry, the pursuit of novel chemical entities with therapeutic potential is a journey of both rational design and serendipitous discovery. Among the myriad of molecular scaffolds, the 4-aminobutyronitrile framework presents a compelling starting point for drug discovery campaigns. Its inherent structural features—a primary amino group offering a handle for diverse chemical modifications and a nitrile group, a versatile functional group known to act as a hydrogen bond acceptor or a covalent warhead—provide a rich playground for synthetic exploration.[1][2] This guide, intended for researchers, medicinal chemists, and drug development professionals, delineates a comprehensive, field-proven approach to the discovery and initial-phase investigation of 4-aminobutyronitrile derivatives. It moves beyond mere protocols to explain the causality behind experimental choices, ensuring a self-validating and robust discovery cascade.

Part 1: Discovery and Synthetic Strategies – From Concept to Compound

The genesis of a drug discovery program centered on 4-aminobutyronitrile derivatives often stems from several strategic imperatives: leveraging a known pharmacophore, exploring novel chemical space identified through screening, or engaging in bioisosteric replacement to improve the properties of an existing lead compound. The nitrile group, for instance, can mimic a carbonyl group as a hydrogen bond acceptor, a strategy successfully employed in the development of various enzyme inhibitors.[1]

Foundational Synthesis: Accessing the Core Scaffold

The parent compound, 4-aminobutyronitrile, is the gateway to its derivatives.[3][4] While commercially available, understanding its synthesis is crucial for developing novel analogues. A common laboratory-scale synthesis involves the conversion of a precursor like 4-bromobutyronitrile. A more specialized synthesis can be adapted for specific needs, such as the preparation of the hydrochloride salt for improved handling and solubility.[5]

Protocol 1: Synthesis of 4-Aminobutyronitrile Hydrochloride[5]
  • Objective: To produce the hydrochloride salt of the parent scaffold, enhancing stability and aqueous solubility.

  • Materials: 4-aminobutanenitrile, Chloroform, Sulfuric Acid (H₂SO₄), Ammonium Chloride (NH₄Cl), Nitrogen gas (N₂).

  • Procedure:

    • Dissolve 4-aminobutanenitrile (1.0 equiv) in chloroform in a two-neck round-bottom flask equipped with a drying tube.

    • In a separate apparatus, generate hydrochloric acid (HCl) gas by the slow addition of H₂SO₄ onto NH₄Cl.

    • Bubble the generated HCl gas through the reaction solution, carried by a stream of N₂ gas, for approximately 20-30 minutes while maintaining the reaction mixture at a reduced temperature (e.g., 4°C) using an ice bath.

    • Remove the solvent under a gentle stream of N₂.

    • Dry the resulting residue under reduced pressure for 2-4 hours to yield 4-aminobutanenitrile hydrochloride as a white solid.

  • Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The characteristic nitrile stretch (C≡N) should be observable around 2250 cm⁻¹.[5]

Building the Library: Strategies for Derivatization

With the core scaffold in hand, the next step is to generate a library of diverse derivatives to explore the chemical space and build a structure-activity relationship (SAR). The primary amino group is the most common site for modification via N-alkylation or N-acylation, allowing for the introduction of a wide array of substituents.

G cluster_start Starting Materials cluster_reaction Derivatization Reaction cluster_product Product Library A 4-Aminobutyronitrile Scaffold C N-Alkylation or N-Acylation (Base, Solvent) A->C B Alkyl Halides (R-X) or Acyl Chlorides (R-COCl) B->C D Library of N-Substituted 4-Aminobutyronitrile Derivatives C->D Purification & Characterization

Caption: General workflow for synthesizing a library of 4-aminobutyronitrile derivatives.

Part 2: The Initial Investigation Cascade

Once synthesized, each new derivative enters a structured pipeline of investigation designed to efficiently characterize its properties and identify promising candidates. This cascade is an iterative process, with findings from later stages often informing the design of the next generation of compounds.

Phase I: Structural Verification and Purity Assessment

Before any biological evaluation, the identity, structure, and purity of each synthesized compound must be unequivocally confirmed. This step is critical for the trustworthiness of all subsequent data. A failure here invalidates any biological results obtained.

Protocol 2: Compound Characterization and Quantification using HPLC-UV[6]
  • Objective: To determine the purity of the synthesized derivative and quantify it for biological assays.

  • Instrumentation & Reagents:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reverse-phase C18 column.

    • HPLC-grade Acetonitrile (ACN) and water.

    • 0.1% Formic Acid (FA) or Trifluoroacetic acid (TFA) as a mobile phase modifier.

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the derivative in a suitable solvent (e.g., DMSO or ACN) at a known concentration (e.g., 10 mM). Dilute a small aliquot of the stock for injection.

    • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% FA in water) and Mobile Phase B (0.1% FA in ACN).

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 5-10 µL.

      • Detection Wavelength: 254 nm, or a wavelength of maximum absorbance for the compound class.

      • Gradient: A typical gradient runs from 5% B to 95% B over 10-15 minutes to elute compounds of varying polarity.

    • Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

  • Self-Validation: The retention time should be consistent for repeat injections. A sharp, symmetrical peak shape is indicative of good chromatographic behavior.

Analytical Technique Purpose Typical Output/Observation
HPLC-UV Purity AssessmentChromatogram showing a major peak (>95% area) at a specific retention time.[6]
LC-MS Molecular Weight ConfirmationMass spectrum showing a parent ion peak corresponding to [M+H]⁺ or [M-H]⁻.
¹H & ¹³C NMR Structural ElucidationSpectra with chemical shifts, integration, and coupling patterns consistent with the proposed structure.[5]

Caption: Table summarizing the core analytical techniques for compound validation.

G Synthesis Synthesized Derivative Dissolve Prepare Stock Solution (e.g., 10 mM in DMSO) Synthesis->Dissolve HPLC HPLC Purity Assessment Dissolve->HPLC LCMS LC-MS MW Confirmation Dissolve->LCMS NMR NMR Structural Confirmation Dissolve->NMR QC_Check Purity > 95%? Register Register Compound in Database QC_Check->Register Yes Fail Resynthesize or Purify QC_Check->Fail No HPLC->QC_Check BioAssay Submit for Biological Assays Register->BioAssay Fail->Synthesis

Caption: Workflow for compound quality control and registration.

Phase II: Biological Screening & Hit Identification

With a library of pure, validated compounds, the investigation moves to biological evaluation. The choice of assay is paramount and is dictated by the project's therapeutic hypothesis. For a novel chemical class like 4-aminobutyronitrile derivatives, a broad phenotypic screen might be employed to uncover unexpected activities, or a target-based screen can be used if the design was rational.[7][8] For example, aminonitrile derivatives have been successfully identified as anthelmintics and enzyme inhibitors.[7][8]

Protocol 3: In Vitro Enzyme Inhibition Assay (Conceptual Example)
  • Objective: To determine the concentration at which a derivative inhibits 50% of a target enzyme's activity (IC₅₀).

  • Materials: Target enzyme, substrate, assay buffer, 384-well microplates, synthesized derivatives, positive control inhibitor, plate reader.

  • Procedure:

    • Compound Plating: Serially dilute the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well plate.

    • Enzyme Addition: Add the target enzyme solution in assay buffer to all wells and incubate for a set period (e.g., 15 minutes) to allow for compound-enzyme binding.

    • Reaction Initiation: Add the enzyme's substrate to all wells to start the reaction.

    • Signal Detection: After a defined reaction time, measure the output signal (e.g., fluorescence, absorbance) using a plate reader.

    • Data Analysis:

      • Normalize the data using controls (0% inhibition = DMSO vehicle; 100% inhibition = positive control).

      • Plot the percent inhibition versus the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Trustworthiness: Each plate must include positive and negative controls. The Z'-factor, a statistical measure of assay quality, should be calculated and must be ≥ 0.5 for the results to be considered reliable.

Derivative ID R-Group Substitution IC₅₀ (µM)
ABN-001H-> 50
ABN-002-CH₂-Phenyl15.2
ABN-003-CH₂-(4-Cl-Phenyl)2.5
ABN-004-CO-Phenyl8.9

Caption: Hypothetical screening data for a set of N-substituted 4-aminobutyronitrile derivatives.

Phase III: Building the Structure-Activity Relationship (SAR)

The data from the initial screen is the foundation of the SAR. This is the process of correlating changes in molecular structure with changes in biological potency. The goal is to understand which molecular features are critical for activity and to use that knowledge to design more potent and selective compounds.[8][9][10]

  • Activity Driver: N-substitution is required for activity (ABN-001 vs. others).

  • Potency Enhancement: Adding a chlorine atom to the phenyl ring significantly improves potency (ABN-002 vs. ABN-003), suggesting a key interaction in a hydrophobic, possibly halogen-binding, pocket of the target.

  • Linker Importance: The benzyl linker appears more favorable than the benzoyl linker (ABN-003 vs. ABN-004).

G A Design (Hypothesize Improvements) B Synthesize (Create New Derivatives) A->B C Test (Biological Assay) B->C D Analyze (Build SAR) C->D D->A

Caption: The iterative cycle of Structure-Activity Relationship (SAR) development.

Phase IV: Early ADME and Toxicology Profiling

Potency is only one piece of the puzzle. A successful drug candidate must also have acceptable ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties. Early in vitro assessment of these parameters is crucial to deprioritize compounds that are likely to fail later in development due to poor pharmacokinetics or safety issues.

  • Causality: A potent compound that is instantly metabolized by the liver or is highly toxic to cells is not a viable drug candidate. Running these assays early saves significant resources by focusing efforts on the most promising chemical matter.

Assay Purpose Desired Outcome
Metabolic Stability (HLM/MLM) Assess susceptibility to liver metabolism.High stability (e.g., t½ > 30 min).
Aqueous Solubility Determine how well the compound dissolves.High solubility (e.g., > 50 µM).
Cytotoxicity (e.g., HepG2 cells) Measure general toxicity to cells.Low toxicity (e.g., CC₅₀ > 50 µM).
Permeability (e.g., PAMPA) Predict absorption across the gut wall.High permeability.

Caption: Key in vitro assays for early ADME/Tox profiling.

Conclusion and Forward Outlook

The represent a structured and logical progression from chemical concept to a biologically characterized hit series. By integrating rational synthetic design with a robust cascade of analytical and biological evaluations, research teams can efficiently navigate this chemical space. The process is iterative, with the SAR and early ADME data providing crucial feedback to guide the design of next-generation compounds with enhanced potency, selectivity, and drug-like properties. The aminonitrile scaffold, with its proven track record in approved drugs and clinical candidates, remains a fertile ground for the discovery of novel therapeutics across a wide range of diseases.[1][2]

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminobutanenitrile. PubChem Compound Database. Available at: [Link]

  • Ducray, P., Gauvry, N., Pautrat, F., Goebel, T., Fruechtel, J., Desaules, Y., Schorderet Weber, S., Bouvier, J., Wagner, T., Froelich, O., & Kaminsky, R. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935–2938. Available at: [Link]

  • Paoletta, S., Sabbadin, D., Tosi, A., Marangon, E., Antonini, G., Klil-Drori, A. J., Jacobson, K. A., & Moro, S. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Medicinal Chemistry, 15(6), 670–681. Available at: [Link]

  • Lopes, P. G. M., Spader, T., Alves, S. H., & Dornelles, L. (2022). Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability. EC Pharmacology and Toxicology, 10(4), 1-10. Available at: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. Molecules, 16(12), 10417-10429. Available at: [Link]

  • Brugarolas, P., Sánchez-Rodríguez, J., Clark, T., Weatherwax, A., Nee, M., & Hooker, J. M. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 273. Available at: [Link]

  • He, M., Liu, Y., Liu, Y., Liu, H., Chen, Y., Yang, S., & Li, L. (2015). Discovery and structure-activity analysis of 4-((5-nitropyrimidin-4-yl)amino)benzimidamide derivatives as novel protein arginine methyltransferase 1 (PRMT1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5449–5453. Available at: [Link]

  • Global Substance Registration System. (n.d.). 4-AMINOBUTYRONITRILE. Available at: [Link]

Sources

Foundational

A Technical Guide to the Preliminary Biological Screening of 4-[(benzyl)amino]butyronitrile hydrochloride

Abstract This guide provides a comprehensive framework for the initial biological evaluation of the novel synthetic compound, 4-[(benzyl)amino]butyronitrile hydrochloride. As a molecule with potential pharmacophoric feat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of the novel synthetic compound, 4-[(benzyl)amino]butyronitrile hydrochloride. As a molecule with potential pharmacophoric features, including a secondary benzylamine and a butyronitrile moiety, a systematic screening approach is essential to elucidate its preliminary bioactivity and safety profile. This document outlines a tiered, logical workflow, commencing with fundamental cytotoxicity assessments and progressing to antimicrobial and specific reactivity assays. The protocols detailed herein are designed to be self-validating, incorporating essential controls and clear endpoints. The causality behind each experimental choice is explained, providing researchers, scientists, and drug development professionals with a robust and scientifically grounded strategy for the early-stage investigation of this and similar chemical entities.

Introduction: Deconstructing 4-[(benzyl)amino]butyronitrile hydrochloride

The compound 4-[(benzyl)amino]butyronitrile hydrochloride is a synthetic molecule featuring a benzylamine group attached to a four-carbon chain terminating in a nitrile functional group. The hydrochloride salt form generally confers improved aqueous solubility, which is advantageous for biological testing. The nitrile group (C≡N) is a versatile pharmacophore found in over 30 marketed drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1][2] However, the electrophilic nature of the nitrile carbon also presents a potential liability, as it can react with biological nucleophiles like cysteine residues in proteins.[3] The benzylamine portion of the molecule provides aromaticity and a secondary amine, features common in many biologically active compounds.

Given the absence of published biological data for this specific molecule, a preliminary screening cascade is proposed to efficiently assess its potential as a therapeutic lead or to flag any potential toxicological concerns early in the discovery process. This guide will detail a multi-pronged approach, beginning with broad assessments of cytotoxicity and antimicrobial activity, followed by a more targeted evaluation of the nitrile group's reactivity.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any novel compound is to determine its effect on cell viability. This provides a baseline understanding of its toxicity and helps to establish a therapeutic window for any observed biological activity. A multi-assay approach is recommended to gain a more complete picture of the compound's cytotoxic potential.[4]

Rationale for a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular processes. For instance, the MTT assay measures metabolic activity, which may not always correlate directly with cell death.[5][6] Therefore, complementing it with an assay that measures membrane integrity, such as the LDH release assay, provides a more robust assessment.[4]

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the general workflow for the initial cytotoxicity screening of 4-[(benzyl)amino]butyronitrile hydrochloride.

Cytotoxicity_Workflow cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_assays Viability & Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Culture selected cell lines (e.g., HeLa, MCF-7, HEK293) cell_plating Seed cells into 96-well plates at optimal density cell_culture->cell_plating treatment Treat cells with compound for 24h and 48h cell_plating->treatment compound_prep Prepare serial dilutions of 4-[(benzyl)amino]butyronitrile hydrochloride compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Release Assay (Membrane Integrity) treatment->ldh_assay readout Measure absorbance/fluorescence mtt_assay->readout ldh_assay->readout ic50 Calculate IC50 values readout->ic50 selectivity Determine Selectivity Index (SI) ic50->selectivity

Caption: General workflow for in vitro cytotoxicity assessment.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[6][7]

Protocol:

  • Cell Plating: Seed human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of 4-[(benzyl)amino]butyronitrile hydrochloride and perform serial dilutions. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24 and 48 hours. Include a vehicle control (e.g., DMSO or saline) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.[5]

Data Presentation: Cytotoxicity

The results of the cytotoxicity assays should be summarized in a clear and concise table.

Cell LineAssayIncubation TimeIC₅₀ (µM) of 4-[(benzyl)amino]butyronitrile hydrochlorideIC₅₀ (µM) of Positive Control (Doxorubicin)Selectivity Index (SI)¹
MCF-7 (Breast Cancer)MTT24hExperimental ValueExperimental ValueCalculated Value
48hExperimental ValueExperimental ValueCalculated Value
HeLa (Cervical Cancer)MTT24hExperimental ValueExperimental ValueCalculated Value
48hExperimental ValueExperimental ValueCalculated Value
HEK293 (Normal Kidney)MTT24hExperimental ValueExperimental Value-
48hExperimental ValueExperimental Value-
MCF-7 (Breast Cancer)LDH24hExperimental ValueExperimental ValueCalculated Value
48hExperimental ValueExperimental ValueCalculated Value

¹Selectivity Index (SI) is calculated as the IC₅₀ in the non-cancerous cell line (HEK293) divided by the IC₅₀ in the cancerous cell line. A higher SI value indicates greater selectivity for cancer cells.[8]

Tier 2: Antimicrobial Activity Screening

The structural motifs within 4-[(benzyl)amino]butyronitrile hydrochloride, such as the benzylamine and nitrile groups, are found in various antimicrobial agents.[1][9] Therefore, a preliminary screen for antibacterial and antifungal activity is a logical next step.

Rationale for Initial Antimicrobial Screening

The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[10] High-throughput screening of synthetic compounds is a common strategy in this endeavor.[11] The methods described below are standard, cost-effective, and widely used for the initial assessment of antimicrobial activity.[10]

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow cluster_prep Microorganism & Compound Prep cluster_screening Primary Screening cluster_quantification Quantitative Assessment cluster_analysis Data Analysis & Interpretation microbe_prep Prepare standardized inoculums of bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) compound_prep Prepare serial dilutions of the test compound microbe_prep->compound_prep disk_diffusion Disk Diffusion Assay compound_prep->disk_diffusion zone_measurement Measure Zone of Inhibition (ZOI) disk_diffusion->zone_measurement broth_microdilution Broth Microdilution Assay to determine MIC mic_determination Determine Minimum Inhibitory Concentration (MIC) broth_microdilution->mic_determination zone_measurement->broth_microdilution If ZOI is observed

Caption: Workflow for preliminary antimicrobial screening.

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

Protocol:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of 4-[(benzyl)amino]butyronitrile hydrochloride in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a reference antibiotic control (e.g., ampicillin, ciprofloxacin).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.[12]

Data Presentation: Antimicrobial Activity

The results of the antimicrobial screening should be tabulated to show the MIC values against a panel of representative microorganisms.

MicroorganismTypeMIC (µg/mL) of 4-[(benzyl)amino]butyronitrile hydrochlorideMIC (µg/mL) of Reference Antibiotic
Staphylococcus aureus (ATCC 29213)Gram-positive BacteriaExperimental ValueExperimental Value (Ampicillin)
Escherichia coli (ATCC 25922)Gram-negative BacteriaExperimental ValueExperimental Value (Ciprofloxacin)
Pseudomonas aeruginosa (ATCC 27853)Gram-negative BacteriaExperimental ValueExperimental Value (Ciprofloxacin)
Candida albicans (ATCC 90028)Fungus (Yeast)Experimental ValueExperimental Value (Fluconazole)

Tier 3: Nitrile Reactivity Assessment

A key structural feature of the target compound is the nitrile group. While often metabolically stable, nitriles can potentially react with biological nucleophiles, such as the thiol group of cysteine residues in proteins.[3] An in vitro assay to assess this reactivity can provide early insights into potential mechanism-based toxicity.[14]

Rationale for Reactivity Screening

Assessing the reactivity of the nitrile group with glutathione (GSH), a major intracellular antioxidant, can serve as a surrogate for its reactivity with cysteine residues in proteins.[3][14] This assay helps to flag compounds that may pose a risk of off-target covalent modification.

Experimental Protocol: Glutathione (GSH) Reactivity Assay

This assay quantifies the reaction between the nitrile-containing compound and GSH over time.[14]

Protocol:

  • Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4). Add a known concentration of GSH and 4-[(benzyl)amino]butyronitrile hydrochloride.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quantification of Remaining GSH: Use a reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to quantify the amount of unreacted GSH. DTNB reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.

  • Data Analysis: Plot the concentration of remaining GSH against time to determine the rate of reaction. Compare the reactivity to known stable and reactive nitrile-containing compounds.

Data Presentation: Nitrile Reactivity
CompoundConcentration (µM)Time (hours)% GSH Depletion
4-[(benzyl)amino]butyronitrile hydrochloride 10024Experimental Value
Positive Control (Reactive Nitrile) 10024Experimental Value
Negative Control (Stable Nitrile) 10024Experimental Value

Conclusion and Future Directions

This technical guide outlines a systematic and logical approach for the preliminary biological screening of 4-[(benzyl)amino]butyronitrile hydrochloride. The tiered workflow, from broad cytotoxicity and antimicrobial screening to a more specific nitrile reactivity assay, is designed to efficiently generate a preliminary profile of the compound's bioactivity and potential liabilities. The results from these initial screens will be instrumental in guiding future research, including mechanism of action studies, lead optimization efforts, or a decision to terminate the investigation of the compound. A multi-tiered approach that combines cellular assays with molecular analyses can improve screening processes and increase confidence in the therapeutic potential of lead compounds.[4]

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • MacFaul, P. A., Morley, A. D., & Crawford, J. J. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(4), 1136-1138.
  • Kaur, G., & Kumar, V. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 28(15), 5849.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Parente, V., et al. (2020). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Pope, L. E., et al. (2004). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 24(5A), 2853-2858.
  • Lam, P. L., & Lam, K. H. (2017). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 22(11), 1933.
  • Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds.
  • ResearchGate. (n.d.). Primary screening for antibacterial activity of synthetic compounds....
  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
  • ResearchGate. (2021). (PDF) The in vitro toxicity of nitrile and epithionitrile derivatives of glucosinolates from swedes (Brassica napus) in human and bovine liver cells.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, A. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Liang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1464.
  • PubChem. (n.d.). Butyronitrile.
  • ChemicalBook. (n.d.). 4-[(benzyl)amino]butyronitrile monohydrochloride.
  • Wikipedia. (n.d.). Butyronitrile.
  • Jia, L. (2005). Biological screening of natural products and drug innovation in China. Current Drug Discovery Technologies, 2(3), 153-159.
  • Khattab, S. N. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl)
  • Zheng, R. C., & Zheng, Y. G. (2008). Nitrile biotransformations for the synthesis of highly enantioenriched beta-hydroxy and beta-amino acid and amide derivatives: a general and simple but powerful and efficient benzyl protection strategy to increase enantioselectivity of the amidase. The Journal of Organic Chemistry, 73(11), 4087-4091.
  • BOC Sciences. (n.d.). CAS 7544-97-0 4-[(Benzyl)amino]butyronitrile monohydrochloride.
  • Tan, W., Zhang, D., & Zhu, D. (2007). 4-N-Methyl-N'-(2-dihydroxyboryl-benzyl)amino benzonitrile and its boronate analogue sensing saccharides and fluoride ion. Bioorganic & Medicinal Chemistry Letters, 17(9), 2629-2633.
  • ResearchGate. (2025). (PDF) Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives.
  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
  • ResearchGate. (2025). (PDF) Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile.
  • ResearchGate. (2015). (PDF) Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile.

Sources

Exploratory

theoretical and computational studies of 4-[(benzyl)amino]butyronitrile structure

An In-depth Technical Guide to the Theoretical and Computational Investigation of 4-[(benzyl)amino]butyronitrile Abstract This technical guide outlines a comprehensive theoretical and computational framework for the deta...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 4-[(benzyl)amino]butyronitrile

Abstract

This technical guide outlines a comprehensive theoretical and computational framework for the detailed structural and electronic characterization of 4-[(benzyl)amino]butyronitrile. As a molecule possessing significant conformational flexibility and diverse chemical functionalities—including a secondary amine, a nitrile group, and an aromatic ring—a thorough understanding of its properties at a molecular level is paramount for its potential applications in medicinal chemistry and materials science. This document provides researchers, scientists, and drug development professionals with a multi-faceted computational strategy, integrating quantum mechanics and molecular dynamics to elucidate the molecule's conformational landscape, electronic reactivity, spectroscopic signatures, and dynamic behavior. The protocols described herein are designed to be self-validating systems, where theoretical predictions directly inform and support experimental characterization.

Introduction: The Rationale for a Computational Approach

4-[(benzyl)amino]butyronitrile is an organic molecule characterized by a flexible four-carbon chain linking a benzylamine moiety to a nitrile functional group. This structure presents a fascinating challenge for characterization due to the large number of accessible conformations arising from rotations around multiple single bonds. The spatial arrangement of the aromatic ring relative to the nitrile and amine groups dictates the molecule's steric and electronic properties, which in turn govern its intermolecular interactions and potential biological activity.

A purely experimental approach to characterizing every possible structural state is often impractical. Computational chemistry provides a powerful and indispensable toolkit to navigate this complexity. By modeling the molecule in silico, we can systematically explore its potential energy surface, identify stable conformers, predict its reactivity, and simulate its behavior in a condensed phase. This guide details a workflow that leverages Density Functional Theory (DFT) and Molecular Dynamics (MD) to build a foundational understanding of 4-[(benzyl)amino]butyronitrile from first principles.

Overall_Workflow cluster_QM Quantum Mechanics (QM) Analysis Conformational Conformational Analysis Electronic Electronic Structure (FMO & MEP) Conformational->Electronic Lowest Energy Structure Spectroscopy Theoretical Spectroscopy (IR & NMR) Conformational->Spectroscopy Optimized Geometries Dynamics Molecular Dynamics (MD) Simulation Electronic->Dynamics Partial Charges for Force Field Dynamics->Conformational

Figure 1: Overall computational workflow for the characterization of 4-[(benzyl)amino]butyronitrile.

Conformational Analysis: Mapping the Structural Landscape

Expertise & Experience: For a flexible molecule, a static, single structure is an inadequate representation. The molecule exists as an ensemble of interconverting conformers, and the lowest-energy structures are the most populated and thus most relevant for its observed properties. A hierarchical approach, starting with a broad search using computationally inexpensive Molecular Mechanics (MM) followed by high-accuracy refinement with DFT, is a field-proven strategy to efficiently and reliably identify these key conformers.[1][2]

Experimental Protocol: Two-Stage Conformational Search
  • Stage 1: Molecular Mechanics (MM) Broad Search

    • Objective: To rapidly explore the vast conformational space and identify a set of plausible low-energy structures.

    • Methodology:

      • Construct the 3D structure of 4-[(benzyl)amino]butyronitrile using a molecular builder.

      • Perform a systematic or stochastic conformational search using a robust force field such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or GAFF (General Amber Force Field), which are well-parameterized for common organic functional groups.[3][4][5][6]

      • Retain all unique conformers within an energy window of 10-15 kcal/mol above the global minimum found. This ensures that even minor, but potentially relevant, conformers are included for the next stage.

  • Stage 2: Density Functional Theory (DFT) Refinement

    • Objective: To re-optimize the MM-generated conformers at a higher level of theory to obtain accurate geometries and relative energies.

    • Methodology:

      • Take each conformer from the Stage 1 output as a starting geometry.

      • Perform a full geometry optimization and frequency calculation using DFT. A common and effective choice is the B3LYP functional with a Pople-style basis set like 6-311+G(d,p).[7][8] For enhanced accuracy, especially in describing non-covalent interactions, a dispersion-corrected functional such as ωB97X-D is recommended.[9]

      • Incorporate solvent effects using a Polarizable Continuum Model (PCM), such as the Integral Equation Formalism PCM (IEF-PCM), with a solvent like water or acetonitrile to simulate a more realistic chemical environment.

      • Verify that each optimized structure is a true minimum by confirming the absence of imaginary frequencies.

      • Calculate the relative Gibbs free energies (ΔG) to determine the stability of each conformer at a standard temperature (e.g., 298.15 K).

Conformational_Analysis_Workflow Start Initial 3D Structure MM_Search Molecular Mechanics Conformational Search (e.g., OPLS-AA) Start->MM_Search Filter Filter & Select (Energy Window < 15 kcal/mol) MM_Search->Filter DFT_Opt DFT Geometry Optimization & Frequency Calculation (e.g., ωB97X-D/6-311+G(d,p)) Filter->DFT_Opt Analysis Analyze ΔG and Boltzmann Population DFT_Opt->Analysis Result Ranked Stable Conformers Analysis->Result

Figure 2: Workflow for the hierarchical conformational analysis protocol.

Data Presentation: Summarizing Conformational Data

The results of the conformational analysis should be summarized in a table for clarity and comparative analysis.

Conformer IDRelative Free Energy (ΔG, kcal/mol)Boltzmann Population (%)Dihedral Angle 1 (°)Dihedral Angle 2 (°)
CONF-1 0.0075.3-178.565.2
CONF-2 1.2512.170.1179.1
CONF-3 1.895.5-68.9-177.8
...etc.............
*Key dihedral angles defining the molecular shape, e.g., C-C-N-C and C-N-C-C_aromatic.

Electronic Structure and Chemical Reactivity

Expertise & Experience: The distribution of electrons within a molecule is the ultimate determinant of its chemical reactivity. Frontier Molecular Orbital (FMO) theory provides a powerful framework for predicting where a molecule is likely to undergo electrophilic or nucleophilic attack.[10][11][12] Complementarily, the Molecular Electrostatic Potential (MEP) provides a more intuitive, visual map of the charge landscape, which is crucial for understanding non-covalent interactions that are central to drug-receptor binding.[13][14][15]

Protocol 1: Frontier Molecular Orbital (FMO) Analysis
  • Objective: To identify the reactive sites of the molecule and assess its kinetic stability.

  • Methodology:

    • Using the lowest-energy conformer (CONF-1) obtained from the DFT optimization, perform a single-point energy calculation.

    • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Visualize the 3D isosurfaces of the HOMO and LUMO. The HOMO region indicates the most probable site for electrophilic attack (electron donation), while the LUMO region indicates the site for nucleophilic attack (electron acceptance).

    • Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO). A large gap generally implies high kinetic stability and low chemical reactivity.

Protocol 2: Molecular Electrostatic Potential (MEP) Mapping
  • Objective: To visualize the charge distribution and identify regions of positive and negative electrostatic potential, which are key to predicting intermolecular interactions.

  • Methodology:

    • Using the optimized geometry of the lowest-energy conformer, calculate the MEP.

    • Map the calculated MEP values onto the molecule's total electron density surface (typically at an isovalue of 0.002 electrons/bohr³).

    • Render the surface using a color spectrum. Conventionally, red indicates regions of most negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles). Green represents regions of neutral potential.

Electronic_Reactivity cluster_FMO FMO Analysis cluster_MEP MEP Analysis Input Lowest Energy Conformer (from DFT) HOMO HOMO Energy & Isosurface Input->HOMO LUMO LUMO Energy & Isosurface Input->LUMO MEP_Calc MEP Calculation Input->MEP_Calc Gap HOMO-LUMO Gap (ΔE) HOMO->Gap LUMO->Gap Reactivity Prediction of Chemical Reactivity & Interaction Sites Gap->Reactivity MEP_Map Map MEP onto Electron Density MEP_Calc->MEP_Map MEP_Map->Reactivity

Figure 3: Logical relationship between electronic structure calculations and reactivity prediction.

Data Presentation: Key Electronic Descriptors
PropertyCalculated ValueInterpretation
HOMO Energy -6.5 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy -0.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap 5.7 eVIndicates kinetic stability; a larger gap suggests lower reactivity.
Dipole Moment 3.2 DebyeMeasures the overall polarity of the molecule.

Theoretical Spectroscopic Characterization

Trustworthiness: A key pillar of trustworthy computational science is the ability to produce data that can be validated against experiment. Calculating theoretical spectra provides a direct bridge between the computational model and the laboratory. If the calculated IR and NMR spectra closely match the experimental data, it provides strong confidence in the accuracy of the computed molecular structure and its properties.

Protocol 1: Vibrational (Infrared) Spectroscopy
  • Objective: To predict the infrared (IR) spectrum to aid in the experimental identification and structural verification.

  • Methodology:

    • The frequency calculations performed during the DFT geometry optimization (Section 2) yield the harmonic vibrational frequencies and their corresponding IR intensities.

    • Due to the harmonic approximation and basis set limitations, calculated frequencies are systematically higher than experimental ones. It is standard practice to apply a uniform scaling factor (e.g., ~0.96-0.98 for B3LYP functionals) to the calculated frequencies for better agreement with experiment.[16][17]

    • Plot the scaled frequencies against their intensities to generate a theoretical IR spectrum.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To predict the ¹H and ¹³C NMR chemical shifts as a further tool for structural elucidation.

  • Methodology:

    • Using the optimized geometries of the most stable conformers, perform NMR calculations using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level.

    • Calculate the absolute isotropic shielding values for each nucleus.

    • Reference these values against the shielding values of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the identical level of theory, to obtain the chemical shifts (δ).

    • If multiple conformers are significantly populated, calculate a Boltzmann-averaged spectrum for the most accurate prediction.

Data Presentation: Predicted Spectroscopic Data

Table: Predicted Vibrational Frequencies

Scaled Frequency (cm⁻¹) IR Intensity Vibrational Mode Assignment
3350 Low N-H Stretch
3060 Medium Aromatic C-H Stretch
2945 Medium Aliphatic C-H Stretch
2245 High C≡N (Nitrile) Stretch

| 1605 | Medium | Aromatic C=C Stretch |

Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted δ (ppm) Atom Predicted δ (ppm)
¹H (Benzyl CH₂) 3.85 ¹³C (C≡N) 119.5
¹H (Amino N-H) 2.15 (broad) ¹³C (Benzyl CH₂) 53.1

| ...etc. | ... | ...etc. | ... |

Molecular Dynamics: Probing Structural Dynamics

Expertise & Experience: While quantum mechanics provides highly accurate information on static structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations allow us to observe the behavior of 4-[(benzyl)amino]butyronitrile over time in a simulated physiological environment. This reveals information about its conformational flexibility, solvation, and interactions with its environment that are inaccessible from static calculations alone.

Experimental Protocol: Aqueous Phase MD Simulation
  • System Parameterization & Setup:

    • Objective: To prepare the molecule and its environment for simulation.

    • Methodology:

      • Assign atomic partial charges to the lowest-energy conformer using a quantum mechanical method (e.g., RESP or Merz-Kollman) that is compatible with the chosen force field.

      • Use a tool like antechamber (for AMBER) or CGenFF (for CHARMM) to generate the remaining force field parameters for the molecule.[3][18]

      • Place the parameterized molecule in the center of a periodic cubic box.

      • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

      • Add counter-ions (e.g., Cl⁻) as needed to neutralize the total system charge.

  • Simulation Execution:

    • Objective: To equilibrate the system and run a production simulation to collect trajectory data.

    • Methodology:

      • Minimization: Perform a series of energy minimization steps to remove any bad contacts or steric clashes.

      • Heating (NVT Ensemble): Gradually heat the system from 0 K to the target temperature (e.g., 300 K) while keeping the volume constant. Use position restraints on the solute to allow the solvent to equilibrate around it.

      • Equilibration (NPT Ensemble): Continue the simulation at constant temperature and pressure to allow the system density to equilibrate. Gradually release the position restraints on the solute.

      • Production Run: Once the system is stable (as monitored by properties like temperature, pressure, and density), run the simulation for a significant duration (e.g., 100-500 ns) to sample the conformational space adequately.

MD_Simulation_Workflow Start QM-Optimized Structure + Partial Charges Setup System Setup: Solvation & Ionization Start->Setup Minimize Energy Minimization Setup->Minimize Heat Heating (NVT Ensemble) Minimize->Heat Equilibrate Equilibration (NPT Ensemble) Heat->Equilibrate Production Production MD Run (100+ ns) Equilibrate->Production Analysis Trajectory Analysis (RMSD, Clustering, etc.) Production->Analysis

Figure 4: General workflow for a molecular dynamics simulation.

Conclusion

The comprehensive computational strategy detailed in this guide provides a robust framework for elucidating the structural, electronic, and dynamic properties of 4-[(benzyl)amino]butyronitrile. By systematically combining molecular mechanics, density functional theory, and molecular dynamics simulations, researchers can develop a deep, multi-scale understanding of this molecule. The conformational analysis identifies the most stable structures, the electronic analysis predicts reactivity and interaction patterns, theoretical spectroscopy aids in experimental verification, and molecular dynamics reveals its behavior in a realistic environment. This integrated approach not only provides foundational knowledge but also accelerates the rational design process for future applications in drug discovery and materials science.

References

  • Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747–754. [Link]

  • Fleming, I. (1976). Frontier Orbitals and Organic Chemical Reactions. John Wiley & Sons. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. [Link]

  • Houk, K. N. (2007). Frontier Molecular Orbital Theory of Cycloaddition Reactions. Accounts of Chemical Research, 8(11), 361–367. [Link]

  • Scrocco, E., & Tomasi, J. (1978). The Electrostatic Molecular Potential as a Tool for the Interpretation of Molecular Properties. Advances in Quantum Chemistry, 11, 115–193. [Link]

  • Murray, J. S., & Sen, K. (Eds.). (1996). Molecular Electrostatic Potentials: Concepts and Applications. Elsevier. [Link]

  • Leach, A. R. (2001). Molecular Modelling: Principles and Applications (2nd ed.). Prentice Hall. [Link]

  • ChemAxon. (n.d.). 4-[(benzyl)amino]butyronitrile. [Link]

  • Gadre, S. R., & Shirsat, R. N. (2000). Computational Methods for the Study of Electrostatic Potentials. World Scientific. [Link]

  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in chemistry. Theoretical Chemistry Accounts, 108(3), 134–142. [Link]

  • Grimme, S. (2006). Semiempirical GGA-type density functional with a two-body dispersion correction. Journal of Computational Chemistry, 27(15), 1787–1799. [Link]

  • Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models (2nd ed.). John Wiley & Sons. [Link]

  • Goodman, J. M. (1998). Chemical Applications of Molecular Modelling. Royal Society of Chemistry. [Link]

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580–592. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods (2nd ed.). Gaussian, Inc. [Link]

  • Scott, A. P., & Radom, L. (1996). Harmonic Vibrational Frequencies: An Evaluation of Hartree-Fock, Møller-Plesset, Quadratic Configuration Interaction, Density Functional Theory, and Semiempirical Methods. The Journal of Physical Chemistry, 100(41), 16502–16513. [Link]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509. [Link]

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An Evaluation of Harmonic Vibrational Frequency Scale Factors. The Journal of Physical Chemistry A, 111(45), 11683–11700. [Link]

  • Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. Journal of the American Chemical Society, 118(45), 11225–11236. [Link]

  • Ison, R. E., & Chopra, P. (2012). An internally consistent database of DFT-based vibrational scaling factors. Journal of Chemical Theory and Computation, 8(1), 474–481. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

  • Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251–8260. [Link]

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157–1174. [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. [Link]

  • PubChem. (n.d.). 4-Aminobutanenitrile. National Center for Biotechnology Information. [Link]

  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell, A. D., Jr. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671–690. [Link]

  • Chai, J. D., & Head-Gordon, M. (2008). Systematic optimization of long-range corrected hybrid density functionals. The Journal of Chemical Physics, 128(8), 084106. [Link]

  • Price, M. L. P., Ostrovsky, D., & Jorgensen, W. L. (2001). Gas-phase and liquid-state properties of esters, nitriles, and nitro compounds with the OPLS-AA force field. Journal of Computational Chemistry, 22(13), 1340-1352. [Link]

  • Jhaa, G. (2023, February 15). How to choose a basis set in DFT calculations || Gaurav Jhaa || part 1 [Video]. YouTube. [Link]

  • Chemistry For Everyone. (2025, February 17). What Is A Force Field In Computational Chemistry? [Video]. YouTube. [Link]

  • PubChem. (n.d.). 4-Aminobutanenitrile. National Center for Biotechnology Information. [Link]

  • Powner, M. W., et al. (2019). Peptide ligation by chemoselective aminonitrile coupling in water. Nature, 571(7766), 546-549. [Link]

  • Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. Heterocycles, 104(4), 633-644. [Link]

  • Wikipedia. (n.d.). Butyronitrile. [Link]

  • Canavelli, P., Islam, S., & Powner, M. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Nature Research Chemistry Community. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

Sources

Foundational

A Technical Guide to the Target Deconvolution of 4-[(benzyl)amino]butyronitrile monohydrochloride

Abstract: The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. This guide presents a comprehensive, multi-pronged strategy for the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. This guide presents a comprehensive, multi-pronged strategy for the target deconvolution of 4-[(benzyl)amino]butyronitrile monohydrochloride, a compound with structural motifs suggestive of diverse pharmacological activities. Lacking extensive prior characterization, this molecule serves as an ideal case study for illustrating an integrated workflow that combines computational prediction with robust experimental validation. We will explore ligand-based and structure-based in silico methods to generate testable hypotheses, followed by detailed protocols for unbiased, affinity-based proteomics and targeted, functional assays. The overarching goal is to provide researchers, scientists, and drug development professionals with a logical and field-proven framework for elucidating the mechanism of action of novel chemical entities, thereby accelerating their translation into therapeutic candidates or research tools.

Introduction and Foundational Structural Analysis

The journey of a novel chemical entity from discovery to a validated drug candidate hinges on a deep understanding of its molecular interactions within a biological system. The compound 4-[(benzyl)amino]butyronitrile monohydrochloride (hereafter referred to as BABC) is defined by its CAS Number 7544-97-0 and molecular formula C11H15ClN2[1]. A rational approach to identifying its biological targets begins with a deconstruction of its chemical architecture to infer potential pharmacophoric roles.

Pharmacophore Deconstruction of BABC:

  • Benzylamine Moiety: This functional group is a cornerstone of many neuroactive and cardiovascular drugs. The benzylamine scaffold is present in monoamine oxidase inhibitors (MAOIs) like pargyline, where it interacts with the enzyme's active site[2]. Furthermore, derivatives of benzylamine have demonstrated a wide array of biological effects, including antitumor activity by inducing apoptosis in melanoma cells[3], potent antibacterial action[4], and significant anticonvulsant properties in preclinical models[5][6]. This suggests that BABC could potentially target monoamine oxidases, other enzymes, or receptors involved in cell signaling and neurotransmission.

  • Butyronitrile Moiety: The nitrile group is a versatile functional group in modern medicinal chemistry, found in over 30 FDA-approved pharmaceuticals[7][8]. Its unique physicochemical properties allow it to serve multiple roles:

    • Bioisostere: It can act as a bioisosteric replacement for a carbonyl group or a halogen, participating in crucial hydrogen bonding or polar interactions within a protein binding pocket[9].

    • Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve a compound's pharmacokinetic profile[7][8].

    • Reversible Covalent Warhead: The α-amino nitrile motif is particularly noteworthy. In inhibitors of cysteine proteases (like cathepsins) and serine proteases (like dipeptidyl peptidase IV), the enzyme's active site nucleophile (cysteine or serine) can attack the electrophilic carbon of the nitrile. This forms a stable, yet often reversible, covalent bond, leading to potent and specific inhibition[8].

This initial analysis generates several high-level hypotheses for BABC's potential targets, including but not limited to neurotransmitter-metabolizing enzymes (e.g., MAO), cysteine/serine proteases, ion channels, and G-protein coupled receptors (GPCRs). The following sections outline a systematic approach to refine and validate these hypotheses.

In Silico Target Prediction: A Hypothesis-Generating Engine

Before committing to resource-intensive wet-lab experiments, computational (in silico) methods provide a powerful and cost-effective strategy to survey the vast landscape of the human proteome for potential targets. These approaches leverage our knowledge of known drug-target interactions and the principles of molecular recognition.

Causality Behind the Computational Approach

The core principle is to use the structure of BABC as a "bait" to find proteins that are likely to bind it. This is achieved by either finding known drugs that "look" like BABC and identifying their targets (ligand-based) or by computationally "fitting" BABC into thousands of protein structures to see where it binds best (structure-based). This dual approach casts a wide net and generates a prioritized list of targets for experimental validation.

Workflow 1: Ligand-Based Similarity Searching

This method operates on the principle of "guilt by association": structurally similar molecules often share similar biological targets.

Detailed Protocol:

  • Query Generation: Obtain the 2D structure (SMILES format) of 4-[(benzyl)amino]butyronitrile.

  • Database Selection: Choose large-scale chemical databases containing bioactivity data, such as ChEMBL, PubChem BioAssay, and BindingDB.

  • Similarity Search: Using the BABC structure as a query, perform a Tanimoto-based similarity search. Set a similarity threshold (e.g., >0.85) to identify the closest structural neighbors.

  • Target Annotation Analysis: Collect the known, annotated biological targets of the identified structural neighbors.

  • Hypothesis Generation: Compile a list of targets that appear frequently among the top hits. These represent high-probability candidate targets for BABC.

G cluster_0 Ligand-Based Target Prediction babc BABC Structure (SMILES) search Similarity Search (Tanimoto Coefficient) babc->search db Chemical Databases (e.g., ChEMBL, PubChem) db->search analogs Identify Structurally Similar Analogs search->analogs targets Extract Known Targets of Analogs analogs->targets hypothesis Generate Prioritized Target List targets->hypothesis

Caption: Workflow for ligand-based similarity searching to predict targets.

Workflow 2: Reverse Docking

This structure-based approach computationally screens BABC against a library of 3D protein structures to predict binding affinity and identify potential binding partners.

Detailed Protocol:

  • Ligand Preparation: Generate a low-energy 3D conformation of BABC and assign appropriate partial charges.

  • Target Library Preparation: Utilize a pre-compiled and prepared library of druggable protein targets (e.g., the PDBbind database or commercial libraries) where binding sites are defined.

  • Docking Simulation: Systematically dock the prepared BABC structure into the active site of each protein in the library using a validated docking algorithm (e.g., AutoDock Vina, Glide).

  • Scoring and Ranking: Score each protein-ligand pose based on the predicted binding free energy (docking score). Rank all targets from most favorable to least favorable interaction.

  • Hit Prioritization: Analyze the top-ranked hits. Pay close attention to targets where the predicted binding mode is chemically sensible (e.g., hydrogen bonds, hydrophobic interactions) and aligns with the initial structural hypotheses.

Table 1: Example Data Presentation for Reverse Docking Hits

Target Protein Gene Name Protein Class Docking Score (kcal/mol) Key Predicted Interactions
Cathepsin K CTSK Cysteine Protease -9.8 Covalent bond with Cys25; H-bond with Gly66
Monoamine Oxidase A MAOA Oxidoreductase -9.2 Hydrophobic packing with Tyr407, Tyr444
CCR2 CCR2 GPCR -8.9 H-bond with Gln123; Aromatic stacking with Phe84

| GABA-A Receptor | GABRA1 | Ion Channel | -8.5 | H-bond with Thr202 in benzodiazepine site |

Experimental Target Identification and Validation

Computational predictions, while invaluable for hypothesis generation, must be confirmed through rigorous experimental validation. The choice of experimental strategy should be guided by the nature of the predicted target and whether the goal is to find a direct binding partner or to characterize a functional outcome.

Strategy 1: Unbiased Affinity-Based Proteomics

This approach is the gold standard for identifying direct binding partners from a complex biological sample (e.g., a cell lysate) without prior bias. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful implementation of this strategy.

Causality Behind the Experimental Choice: By immobilizing BABC on a solid support, we create a "fishing hook" specific for proteins that physically interact with it. We then pass a "sea" of cellular proteins (the lysate) over this hook. Only the proteins that bind directly to BABC will be captured. By identifying these captured proteins with mass spectrometry, we can directly pinpoint its binding partners.

Detailed Protocol for AC-MS:

  • Ligand Immobilization:

    • Synthesize a BABC analog containing a linker with a reactive handle (e.g., a carboxylic acid or primary amine) distal to the key pharmacophoric groups.

    • Covalently couple the linker-modified BABC to an activated resin (e.g., NHS-activated Sepharose beads). A negative control resin (beads with linker only) must be prepared in parallel.

    • Self-Validation: Confirm successful immobilization by quantifying the amount of ligand in the supernatant before and after the coupling reaction.

  • Protein Extraction:

    • Prepare native protein lysates from relevant cell lines or tissues (e.g., a neuronal cell line if CNS targets are suspected). Use a lysis buffer that preserves protein structure and interactions.

  • Affinity Pulldown:

    • Incubate the cell lysate with the BABC-coupled beads and the control beads separately.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A competitive elution step, using a high concentration of free BABC, can be included to specifically elute true binders.

  • Protein Elution and Identification:

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify proteins that are significantly enriched on the BABC beads compared to the control beads. These are the high-confidence candidate binding partners.

G cluster_1 Affinity Chromatography - Mass Spectrometry (AC-MS) Workflow immobilize 1. Immobilize BABC on solid support pulldown 3. Incubate lysate with BABC-beads immobilize->pulldown lysate 2. Prepare native cell lysate lysate->pulldown wash 4. Wash away non-specific proteins pulldown->wash elute 5. Elute bound proteins wash->elute ms 6. Identify proteins by LC-MS/MS elute->ms analysis 7. Identify enriched 'hits' vs. control ms->analysis G cluster_2 Integrated Target Validation Strategy comp Computational Hits (Docking, Similarity) intersect Cross-Reference Hits Find Overlap comp->intersect pheno Phenotypic Screens (e.g., Apoptosis) pheno->intersect affinity Affinity Proteomics (AC-MS) affinity->intersect priority Prioritized Target List intersect->priority biophys Biophysical Validation (SPR, ITC) priority->biophys cell Cellular Target Engagement (CETSA, Target Knockdown) priority->cell final Validated Biological Target biophys->final cell->final

Caption: Logic diagram for integrating diverse data to validate a target.

Final Validation Steps:

  • Biophysical Confirmation: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (KD) and kinetics of BABC to the purified target protein, providing definitive proof of a direct interaction.

  • Cellular Target Engagement: In a cellular context, methods like the Cellular Thermal Shift Assay (CETSA) can confirm that BABC binds to its target inside intact cells. Furthermore, using siRNA or CRISPR to knock down/out the target protein should abolish or reduce the cellular phenotype observed upon BABC treatment, causally linking the target to the compound's function.

Conclusion

The process of identifying the biological targets for a novel compound like 4-[(benzyl)amino]butyronitrile monohydrochloride is a detective story written in the language of chemistry and biology. By starting with a logical analysis of the molecule's structure, we can formulate initial hypotheses that guide a strategic application of powerful computational and experimental tools. The integrated workflow presented here—moving from broad in silico screening to unbiased proteomics and finally to specific functional and biophysical validation—provides a robust and efficient path to deconvolve a compound's mechanism of action. This systematic approach not only illuminates the therapeutic potential and possible liabilities of new molecules but also generates invaluable tools for dissecting complex biological processes.

References

  • Wikipedia. Benzylamine. [Link]

  • Giner, M. P., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology. [Link]

  • Wikipedia. Butyronitrile. [Link]

  • Kaur, R., et al. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PharmaCompass. Benzylamine | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine. [Link]

  • Wang, J., et al. (2019). Application of Nitrile in Drug Design. ResearchGate. [Link]

  • Lian, F., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Lamberth, C. (2016). Naturally occurring amino acid derivatives with herbicidal, fungicidal or insecticidal activity. Amino Acids. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 656408, Benzonitrile, 3-amino-4-((2-((methylmethyl-11c-amino)methyl)phenyl)thio)-. [Link]

  • Kim, S. K., et al. (2007). 4-N-Methyl-N'-(2-dihydroxyboryl-benzyl)amino benzonitrile and its boronate analogue sensing saccharides and fluoride ion. Bioorganic & Medicinal Chemistry Letters. [Link]

  • King, A. M., et al. (2012). Defining the Structural Parameters that Confer Anticonvulsant Activity by the Site-by-Site Modification of (R)-N′-Benzyl 2-Amino-3-methylbutanamide. ACS Medicinal Chemistry Letters. [Link]

  • Pasternak, A., et al. (2006). 4-Amino-2-alkyl-butyramides as small molecule CCR2 antagonists with favorable pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters. [Link]

  • King, A. M., et al. (2011). Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site...provides potent anticonvulsants with pain-attenuating properties. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship of Benzylamino Nitriles in Drug Discovery

Abstract Benzylamino nitriles represent a privileged structural motif in modern medicinal chemistry, serving as a versatile scaffold for the development of potent and selective enzyme inhibitors. This technical guide pro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzylamino nitriles represent a privileged structural motif in modern medicinal chemistry, serving as a versatile scaffold for the development of potent and selective enzyme inhibitors. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the biological activity of this compound class. By dissecting the roles of the benzyl moiety, the amino linker, and the critical nitrile functional group, we will elucidate the principles that guide the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, experimental protocols, and field-proven strategies for optimizing the potency, selectivity, and pharmacokinetic properties of benzylamino nitrile-based drug candidates.

Introduction: The Benzylamino Nitrile Scaffold - A Privileged Motif in Medicinal Chemistry

The benzylamino nitrile core is a recurring feature in a multitude of biologically active molecules. Its prevalence stems from a combination of synthetic accessibility and the unique physicochemical properties of its constituent parts. This section will define the core structure and discuss its significance in the broader context of drug discovery.

Chemical Definition and Core Structure

At its heart, the benzylamino nitrile scaffold consists of a benzyl group (a benzene ring attached to a CH2 group) linked through a nitrogen atom to a carbon backbone that also bears a nitrile (a carbon triple-bonded to a nitrogen) functional group. The flexibility in substitution on the benzyl ring, the nature of the amino linker, and the groups attached to the nitrile-bearing carbon provide a rich chemical space for SAR exploration.

Caption: Core structure of the benzylamino nitrile scaffold.

Significance in Drug Discovery: Versatility and Therapeutic Potential

The benzylamino nitrile motif is particularly prominent in the design of enzyme inhibitors. The nitrile group can act as a "warhead," forming reversible or irreversible covalent bonds with nucleophilic residues in enzyme active sites, most notably the cysteine in cysteine proteases.[1][2] This covalent interaction can lead to high potency and prolonged duration of action. Furthermore, the benzyl group provides a handle for exploring hydrophobic interactions within the binding pocket, while the amino group can be modified to optimize solubility and engage in hydrogen bonding. This modularity allows medicinal chemists to fine-tune the properties of drug candidates to achieve desired therapeutic profiles.

The Nitrile Group: More Than a Simple Functional Group

The nitrile group is the cornerstone of the biological activity of many benzylamino nitrile derivatives. Its unique electronic properties and reactivity are central to its function as a pharmacophore.

Physicochemical Properties and Role as a Pharmacophore

The carbon-nitrogen triple bond in the nitrile group is highly polarized, making the carbon atom electrophilic. This electrophilicity is key to its reactivity with biological nucleophiles.[3] Despite its polarity, the nitrile group is relatively small and linear, allowing it to fit into constrained binding pockets. It can also act as a hydrogen bond acceptor, further contributing to binding affinity.[4]

Mechanism of Action: The Nitrile as a Covalent Warhead

In the context of cysteine protease inhibition, the nitrile group serves as an electrophilic "warhead" that is attacked by the nucleophilic thiol group of the catalytic cysteine residue in the enzyme's active site. This forms a covalent thioimidate adduct, effectively inactivating the enzyme.[1][2] The reversibility of this bond is a key advantage, as it can reduce the potential for off-target toxicity associated with irreversible inhibitors.

cluster_workflow Covalent Inhibition of Cysteine Protease by a Nitrile Warhead Enzyme Enzyme Active Site (Cys-SH) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Inhibitor Benzylamino Nitrile (R-C≡N) Inhibitor->Complex Adduct Covalent Thioimidate Adduct (Enzyme-S-C(R)=NH) Complex->Adduct Nucleophilic Attack

Caption: Mechanism of covalent inhibition of a cysteine protease.

Bioisosteric Replacement and Impact on Pharmacokinetics

The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.[4] This substitution can be used to modulate the electronic properties of a molecule, block metabolic pathways, and improve pharmacokinetic properties like bioavailability and metabolic stability.[4]

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the benzylamino nitrile scaffold is a powerful strategy for optimizing biological activity. This section will explore the key SAR principles for this class of compounds.

Core Principles: A Guided Tour of the Scaffold

The exploration of SAR for benzylamino nitriles typically involves a multi-pronged approach:

  • Modification of the Benzyl Ring: Introduction of substituents to probe steric and electronic effects.

  • Alteration of the Amino Linker: Varying the length and rigidity of the linker to optimize positioning within the binding site.

  • Substitution at the α-Carbon: Introducing different groups on the carbon atom bearing the nitrile to influence stereochemistry and interactions with the target.

The Benzyl Moiety: Exploring the Impact of Aromatic Substitutions

The benzyl group often inserts into a hydrophobic pocket of the target enzyme. Substituents on the aromatic ring can have a profound impact on binding affinity.

Case Study 1: Substituted Benzylamines as β-Tryptase Inhibitors

In a study aimed at developing inhibitors for β-tryptase, a serine protease implicated in asthma, a series of 4-substituted benzylamine derivatives were synthesized and evaluated.[5] The study revealed that the nature of the substituent at the 4-position of the benzyl ring was critical for potency.

Compound4-Substituent on Benzyl RingIC50 (nM) for β-Tryptase
15a -H1300
15d -Cl110
15h (M58539) -OCH2-Naphthalene5.0

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2006.[5]

The data clearly demonstrates that increasing the size and hydrophobicity of the 4-substituent, from a hydrogen to a chloro group and ultimately to a larger naphthalene-containing moiety, resulted in a dramatic increase in inhibitory potency. This suggests the presence of a large, accommodating hydrophobic pocket in the S1 site of β-tryptase.

The Amino Linker: Modifications and Their Consequences

The amino group and the atoms connecting it to the nitrile "warhead" form a linker that can be optimized for length, rigidity, and hydrogen bonding potential.

Case Study 2: Dipeptide Nitriles as Cathepsin S Inhibitors

Cathepsin S is a cysteine protease involved in immune responses. Dipeptide nitriles are a well-established class of cathepsin S inhibitors.[6][7][8][9][10] In these molecules, the benzylamino group is part of a larger peptide-like structure. The SAR studies of these compounds have shown that the nature of the amino acids in the P2 and P3 positions (using protease inhibitor nomenclature) is crucial for both potency and selectivity.

For instance, the introduction of a biphenyl sulfonamide substituent at the P3 position of a dipeptide nitrile led to a potent cathepsin S inhibitor with an IC50 of 4.02 nM.[8] This highlights the importance of exploring extended linker regions to engage with subsites of the enzyme beyond the primary binding pocket.

Stereochemistry: A Critical Determinant of Activity

The carbon atom to which the nitrile group is attached is often a chiral center. The stereochemistry at this position can have a significant impact on biological activity, as one enantiomer may fit more favorably into the enzyme's active site than the other. It is therefore crucial to either separate the enantiomers and test them individually or to employ stereoselective synthetic methods.

Synthetic Strategies and Methodologies

The synthesis of benzylamino nitriles can be achieved through various routes, with the Strecker synthesis and its modifications being among the most common.

General Synthetic Routes to Benzylamino Nitriles

A common approach involves the reaction of a benzylamine with an aldehyde or ketone in the presence of a cyanide source, such as potassium cyanide or trimethylsilyl cyanide. This one-pot, three-component reaction, known as the Strecker synthesis, is a highly efficient method for generating α-amino nitriles.[11]

cluster_synthesis General Strecker Synthesis of Benzylamino Nitriles Start Benzylamine + Aldehyde/Ketone + Cyanide Source Imine Iminium Ion Intermediate Start->Imine Condensation Product α-Benzylamino Nitrile Imine->Product Nucleophilic attack by Cyanide

Caption: Simplified workflow of the Strecker synthesis.

Protocol: A Representative Synthesis of a (3-Phenoxy-phenyl)-phenylamino-acetonitrile

The following protocol is adapted from a published procedure for the synthesis of α-amino nitrile derivatives.[11]

Step 1: Synthesis of the Cyanohydrin

  • Dissolve potassium cyanide (0.02 mol) in water (4 mL) and cool the solution to below 5°C.

  • To this solution, add freshly distilled m-phenoxy-benzaldehyde (0.02 mol) in ethanol (25 mL, 95%).

  • Stir the mixture while maintaining the temperature below 5°C.

  • Add glacial acetic acid (0.02 mol) dropwise with constant stirring, keeping the temperature below 5°C, to yield hydroxyl-(3-phenoxy-phenyl)-acetonitrile.

Step 2: Synthesis of the α-Amino Nitrile

  • To the cyanohydrin from Step 1, add freshly distilled aniline (0.02 mol) in 10 mL of 95% ethanol and 5 mL of acetic acid, cooled to below 5°C, with continuous stirring in a well-ventilated fume hood.

  • Maintain the temperature at 15°C during the addition.

  • Stir the reaction mixture for an additional 2 hours.

  • Allow the mixture to stand at room temperature (25°C) for 24 hours to yield (3-phenoxy-phenyl)-phenylamino-acetonitrile.

  • Wash the resulting product with dilute hydrochloric acid (0.2 M) to remove any unreacted cyanide and amine.

  • Recrystallize the final product from 95% ethanol.

Applications in Drug Development: Case Studies

The principles of benzylamino nitrile SAR have been successfully applied to the development of inhibitors for a range of therapeutic targets.

Benzylamino Nitriles as Cysteine Protease Inhibitors (Cathepsins)

As previously discussed, benzylamino nitriles are a cornerstone of cathepsin inhibitor design. The nitrile group's ability to covalently and reversibly bind to the catalytic cysteine makes it an ideal warhead.[1][2] The benzyl group can be tailored to fit into the S2 pocket of these enzymes, which often has a hydrophobic character. Extensive SAR studies have led to the development of highly potent and selective cathepsin inhibitors with potential applications in autoimmune diseases and oncology.[7][9][10]

Emerging Targets and Future Perspectives

The versatility of the benzylamino nitrile scaffold continues to be explored for new therapeutic targets. For example, derivatives containing an N-benzylamine moiety have been identified as potent inhibitors of the deubiquitinating enzyme USP1/UAF1, a promising anticancer target.[12][13] The SAR from these studies provides a roadmap for the further optimization of this class of compounds for a variety of diseases.

Conclusion: Key Insights and Future Directions

The structure-activity relationship of benzylamino nitriles is a rich and multifaceted field that continues to yield novel therapeutic candidates. The key takeaways for researchers in this area are:

  • The nitrile is a privileged warhead: Its unique combination of small size, linearity, and electrophilicity makes it an excellent choice for targeting enzyme active sites, particularly those of cysteine proteases.

  • The benzyl group is a key determinant of selectivity: By modifying the substitution pattern on the benzyl ring, medicinal chemists can achieve high levels of selectivity for the target enzyme over related proteins.

  • The linker region offers opportunities for optimization: Fine-tuning the length, rigidity, and hydrogen-bonding capabilities of the amino linker is crucial for maximizing potency.

Future research in this area will likely focus on the application of the benzylamino nitrile scaffold to new and challenging drug targets, as well as the development of novel synthetic methodologies to access an even greater diversity of chemical structures. The continued integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of benzylamino nitrile-based therapeutics.

References

  • Undavia, N. K., Patwaa, B. S., Navadiya, H. D., Jivani, A. R., & Dave, P. N. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)-α-AMINO NITRILE DERIVATIVES. TSI Journals. Retrieved from [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. Available from: [Link]

  • Schierle, S., et al. (2007). Selective nitrile inhibitors to modulate the proteolytic synergism of cathepsins S and F. Bioorganic & Medicinal Chemistry Letters, 17(24), 6823-6827.
  • Wang, L., et al. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 25(21), 5035.
  • Fushimi, M., et al. (2006). Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(11), 2986-2990.
  • Navadiya, H. D., et al. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)-α-AMINO NITRILE DERIVATIVES. TSI Journals. Retrieved from [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.
  • Undavia, N. K., Patwaa, B. S., Navadiya, H. D., Jivani, A. R., & Dave, P. N. (n.d.). Synthesis and Biological Evaluation of Some New Amino Nitrile Derivatives. TSI Journals. Retrieved from [Link]

  • Klier, M., et al. (2023). Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. Journal of Medicinal Chemistry, 66(15), 10461–10479.
  • Miller, W. R., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 89, 129331.
  • ResearchGate. (n.d.). Structure–activity relationships. [Download Scientific Diagram]. Retrieved from [Link]

  • Frizler, M., et al. (2020). N-Sulfonyl dipeptide nitriles as inhibitors of human cathepsin S: In silico design, synthesis and biochemical characterization. Bioorganic & Medicinal Chemistry Letters, 30(18), 127420.
  • Krimmer, S. G., et al. (2020). Highly Selective Sub-Nanomolar Cathepsin S Inhibitors by Merging Fragment Binders with Nitrile Inhibitors. Journal of Medicinal Chemistry, 63(20), 11801–11808.
  • Cywin, C. L., et al. (2003). Identification of a novel class of succinyl-nitrile-based Cathepsin S inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(15), 2555-2559.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). NITRILE DERIVATIVE WHICH FUNCTIONS AS A DIPEPTIDYL PEPTIDASE 1 INHIBITOR AND ITS APPLICATION.
  • ResearchGate. (n.d.). Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones. Retrieved from [Link]

  • Brogi, S., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2561.
  • PubMed. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2561.
  • ResearchGate. (n.d.). Application of Nitrile in Drug Design. Retrieved from [Link]

  • Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

  • GSC Online Press. (2020). QSAR rationales for the dipeptidyl peptidase-4 (DPP-4) inhibitors: The imidazolopyrimidine amides. GSC Biological and Pharmaceutical Sciences, 11(03), 130–144.
  • Chem Help ASAP. (2021, January 13). examples of competitive reversible enzyme inhibitors [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of 4-[(benzyl)amino]butyronitrile monohydrochloride

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 4-[(benzyl)amino]butyronitrile monohydrochloride, a valuable intermediate in medicinal chemistry and drug development. The outl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 4-[(benzyl)amino]butyronitrile monohydrochloride, a valuable intermediate in medicinal chemistry and drug development. The outlined procedure is based on the nucleophilic substitution of 4-chlorobutyronitrile with benzylamine, followed by conversion to its stable hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, characterization data, and critical safety protocols.

Introduction and Synthetic Strategy

4-[(benzyl)amino]butyronitrile and its hydrochloride salt are important building blocks in organic synthesis. The presence of a secondary amine, a nitrile group, and a benzyl moiety provides multiple points for further chemical modification, making it a versatile precursor for the development of novel heterocyclic compounds and pharmaceutical agents.

The synthetic strategy detailed herein is a robust and scalable two-step process:

  • N-Alkylation: A direct nucleophilic substitution reaction between 4-chlorobutyronitrile and benzylamine. In this step, benzylamine serves as both the nucleophile and the base to neutralize the hydrogen chloride (HCl) generated in situ.

  • Salt Formation: Conversion of the resulting oily free base, 4-[(benzyl)amino]butyronitrile, into its crystalline and more stable monohydrochloride salt. The formation of a hydrochloride salt often improves a compound's stability, solubility, and ease of handling, which are critical attributes for pharmaceutical intermediates[1].

Reaction Pathway & Mechanism

The core of the synthesis is an SN2 reaction. The nitrogen atom of benzylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electron-deficient methylene carbon of 4-chlorobutyronitrile, displacing the chloride leaving group. A second molecule of benzylamine then acts as a Brønsted-Lowry base, deprotonating the resulting ammonium intermediate to yield the free secondary amine product and benzylammonium chloride.

The subsequent salt formation is a straightforward acid-base reaction where the lone pair of the secondary amine in the product is protonated by hydrochloric acid.

Detailed Experimental Protocol

This protocol is divided into two main parts: the synthesis of the free base and its conversion to the hydrochloride salt.

Materials and Reagents

Proper preparation and handling of all reagents are paramount for the success and safety of the synthesis.

ReagentCAS No.FormulaM.W. ( g/mol )PropertiesSupplier
4-Chlorobutyronitrile628-20-6C₄H₆ClN103.55Colorless liquid, Density: 1.093 g/cm³[2]Sigma-Aldrich
Benzylamine100-46-9C₇H₉N107.15Colorless liquid, Density: 0.981 g/cm³Acros Organics
Diethyl Ether60-29-7(C₂H₅)₂O74.12Anhydrous, volatile, flammable liquidFisher Scientific
Hydrochloric Acid7647-01-0HCl36.462.0 M solution in diethyl etherSigma-Aldrich
Sodium Sulfate7757-82-6Na₂SO₄142.04Anhydrous, granularVWR Chemicals
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS GradeFisher Scientific
Hexanes110-54-3C₆H₁₄86.18ACS GradeFisher Scientific
Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the final, purified product.

Synthesis_Workflow cluster_0 Part A: Free Base Synthesis cluster_1 Part B: Hydrochloride Salt Formation A 1. Reaction Setup - 4-Chlorobutyronitrile - Benzylamine (2.2 eq) - Reflux @ 90-95 °C, 18h B 2. Work-up - Cool to RT - Dilute with Diethyl Ether - Filter off solid A->B C 3. Extraction - Wash filtrate with Water - Dry organic layer (Na₂SO₄) B->C D 4. Purification - Concentrate under vacuum - Purify via column chromatography C->D E 5. Salt Formation - Dissolve purified oil in Diethyl Ether D->E Purified 4-[(benzyl)amino]butyronitrile F 6. Precipitation - Add HCl in Ether (2.0 M) - Stir at 0 °C E->F G 7. Isolation - Filter the precipitate F->G H 8. Final Product - Wash with cold Ether - Dry under vacuum G->H I I H->I Final Product: 4-[(benzyl)amino]butyronitrile monohydrochloride

Sources

Application

analytical methods for 4-[(benzyl)amino]butyronitrile monohydrochloride quantification

An Application Note and Protocol for the Quantitative Analysis of 4-[(benzyl)amino]butyronitrile monohydrochloride Introduction 4-[(benzyl)amino]butyronitrile monohydrochloride is a chemical compound with potential appli...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 4-[(benzyl)amino]butyronitrile monohydrochloride

Introduction

4-[(benzyl)amino]butyronitrile monohydrochloride is a chemical compound with potential applications in pharmaceutical synthesis and research as an intermediate or building block. The accurate and precise quantification of this analyte is paramount for ensuring the quality, consistency, and safety of downstream products and for generating reliable data in research settings. The presence of a benzyl chromophore, a secondary amine, and a nitrile functional group dictates the selection of appropriate analytical strategies.

This document, intended for researchers, analytical scientists, and drug development professionals, provides a detailed guide to the quantitative analysis of 4-[(benzyl)amino]butyronitrile monohydrochloride. It presents a primary, robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, which is recommended for its specificity, sensitivity, and reliability. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed for specific applications. The protocols are grounded in established scientific principles and align with international regulatory expectations for analytical method validation, as outlined by the International Council for Harmonisation (ICH).[1][2]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Name 4-[(benzyl)amino]butyronitrile monohydrochloride[3]
CAS Number 7544-97-0[3][]
Molecular Formula C₁₁H₁₅ClN₂ (as HCl salt)[3]
Molecular Weight 210.70 g/mol [3][]
Structure Contains a benzyl group (UV chromophore), a secondary amine (basic), and a nitrile group.[3][]

The presence of the benzyl group makes the molecule readily detectable by UV spectroscopy, while the secondary amine's basicity is a key consideration for controlling chromatographic behavior in HPLC.

Primary Recommended Method: Reversed-Phase HPLC with UV Detection

RP-HPLC is the method of choice for the quantification of 4-[(benzyl)amino]butyronitrile monohydrochloride due to its inherent specificity, precision, and the strong UV absorbance imparted by the analyte's benzyl ring. The methodology described below is designed to be robust and is accompanied by a validation protocol to ensure it is fit for its intended purpose.[5]

Principle of the Method

The analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The secondary amine on the analyte is protonated by an acidic mobile phase, ensuring a consistent charge state and preventing peak tailing. The analyte is then quantified by its absorbance of UV light at a specific wavelength, compared against a calibration curve generated from reference standards of known concentration.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Purified water (18.2 MΩ·cm)

  • Materials:

    • 4-[(benzyl)amino]butyronitrile monohydrochloride reference standard

    • Volumetric flasks, pipettes, and autosampler vials

Detailed Experimental Protocol

A. Preparation of Solutions

  • Mobile Phase Preparation (0.05 M Phosphate Buffer pH 3.0 : Acetonitrile):

    • Dissolve 6.8 g of KH₂PO₄ in 1000 mL of purified water to prepare a 0.05 M buffer solution.

    • Adjust the pH of the buffer to 3.0 ± 0.05 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • The mobile phase is a mixture of the prepared buffer and acetonitrile. The exact ratio should be optimized for ideal retention and separation (a typical starting point is 60:40 v/v Buffer:Acetonitrile).

  • Diluent Preparation:

    • Prepare a mixture of mobile phase buffer and acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution Preparation (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Calibration Standard Preparation:

    • Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of at least five calibration standards covering the expected concentration range of the sample (e.g., 5, 25, 50, 100, 150 µg/mL).

  • Sample Preparation:

    • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly and filter through a 0.45 µm syringe filter into an HPLC vial.

B. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for non-polar to moderately polar compounds.
Mobile Phase Isocratic; 60:40 (v/v) 0.05M KH₂PO₄ (pH 3.0) : AcetonitrileThe acidic buffer protonates the amine, ensuring good peak shape. The ratio can be adjusted to achieve a target retention time of 5-10 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 225 nmProvides high sensitivity for the benzyl chromophore. A PDA detector should be used initially to confirm the λmax.[6]
Injection Volume 10 µLA typical volume that balances sensitivity and peak shape.
Run Time 15 minutesSufficient to allow for elution of the analyte and any potential late-eluting impurities.

C. Analysis Sequence

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of a mid-range calibration standard to check for System Suitability.

  • Inject a diluent blank to ensure no interference.

  • Inject each calibration standard once.

  • Inject the sample preparations.

  • Periodically inject a check standard to monitor system performance.

Data Analysis and Quantification
  • System Suitability: The initial five injections must meet pre-defined criteria.

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • %RSD of Peak Areas: ≤ 2.0%

  • Calibration: Plot a graph of the peak area versus the concentration of the calibration standards. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Determine the concentration of 4-[(benzyl)amino]butyronitrile monohydrochloride in the sample preparation using the linear regression equation derived from the calibration curve. Calculate the final amount in the original sample based on the initial weight and dilution factor.

Method Validation Protocol (ICH Q2(R2) Framework)

A full validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[5][7]

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal is unequivocally from the analyte.Peak purity analysis (using PDA detector); No interfering peaks from blank/placebo at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target assay concentration.
Accuracy To measure the closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between a series of measurements.Repeatability: %RSD ≤ 2.0% (6 replicates). Intermediate Precision: %RSD ≤ 2.0% (different day/analyst).
LOQ/LOD The lowest concentration that can be reliably quantified/detected.Determined by signal-to-noise ratio (S/N ≥ 10 for LOQ, S/N ≥ 3 for LOD) or standard deviation of the response.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.No significant impact on results when varying parameters like mobile phase pH (±0.2), column temp (±5°C), flow rate (±10%).
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_solutions Prepare Mobile Phase, Diluent, and Standards equilibration Equilibrate HPLC System prep_solutions->equilibration prep_sample Prepare Sample Solution (Weigh, Dissolve, Filter) analysis Inject Sample Preparations prep_sample->analysis sst System Suitability Test (5 Replicate Injections) equilibration->sst calibration Inject Calibration Standards (Blank, Levels 1-5) sst->calibration If Pass process_sst Verify SST Criteria (%RSD, Tailing, Plates) sst->process_sst calibration->analysis process_cal Generate Calibration Curve (Linear Regression, r² ≥ 0.999) calibration->process_cal quantify Quantify Analyte in Sample using Calibration Equation analysis->quantify process_sst->calibration If Fail, Troubleshoot process_cal->quantify report Calculate Final Result & Report quantify->report

Fig 1. RP-HPLC workflow for quantification.

Alternative Method: GC-MS with Derivatization

For instances where HPLC is unavailable or when analyzing for volatile impurities alongside the main analyte, GC-MS can be an effective, albeit more complex, alternative. The polar amine group makes the analyte non-volatile, necessitating a derivatization step to replace the active hydrogen with a non-polar group.[8]

Principle of the Method

The analyte's secondary amine is derivatized, typically via silylation, to create a more volatile and thermally stable compound. This derivative is then separated by gas chromatography based on its boiling point and interaction with the GC column's stationary phase. The eluted compound is detected by a mass spectrometer, which provides both quantification (based on ion intensity) and structural confirmation (based on fragmentation patterns).

Detailed Experimental Protocol

A. Derivatization and Sample Preparation

  • Accurately weigh the reference standard or sample into a GC vial.

  • Add an appropriate solvent (e.g., Pyridine or Acetonitrile).

  • Add the derivatizing agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Seal the vial and heat at approximately 60-70 °C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature before injection.

B. GC-MS Conditions

ParameterRecommended Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI), 70 eV
Scan Range 50 - 450 m/z
GC-MS Workflow Diagram

GCMS_Workflow prep Sample Preparation (Weighing) derivatization Derivatization Step (Add Solvent & MTBSTFA, Heat at 70°C) prep->derivatization injection Inject Derivatized Sample derivatization->injection gc_setup GC-MS System Setup & Equilibration gc_setup->injection separation Chromatographic Separation (GC Oven Program) injection->separation detection Detection & Fragmentation (Mass Spectrometer) separation->detection analysis Data Analysis (Extract Ion Chromatogram, Integrate Peak) detection->analysis quantification Quantification (vs. Calibrated Standard) analysis->quantification

Fig 2. GC-MS workflow including derivatization.

Conclusion

The quantitative determination of 4-[(benzyl)amino]butyronitrile monohydrochloride is most effectively achieved using a validated RP-HPLC method with UV detection. This approach offers a superior balance of specificity, precision, and simplicity. The provided HPLC protocol serves as a robust starting point for method development and, once validated according to ICH guidelines, will provide reliable and accurate results suitable for quality control and research purposes. The alternative GC-MS method, while requiring a more involved derivatization step, offers a powerful tool for confirmatory analysis and specialized applications.

References

  • AMSbiopharma. (2025-07-22).
  • Bradley, C. (2025-10-22).
  • European Medicines Agency. (2024-06-14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023-11-30).
  • ICH. (2005-11). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • University of Calgary. Spectroscopy Analysis: Nitriles.
  • Fiveable. Spectroscopy of Carboxylic Acids and Nitriles.
  • Siggia, S. & Hanna, J.G. (1979). Detection and determination of nitriles.
  • ChemicalBook. 4-[(benzyl)amino]butyronitrile monohydrochloride.
  • Berkeley Learning Hub. (2024-10-19). 5 Nitrile IR Tips.
  • Jackson, T. A., et al. (2007). Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. PMC - NIH.
  • BOC Sciences. CAS 7544-97-0 4-[(Benzyl)amino]butyronitrile monohydrochloride.
  • Kumar, P., et al. (2020). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Rasayan Journal of Chemistry.
  • Kim, K. R., et al. (1995). Simultaneous gas chromatographic analysis of non-protein and protein amino acids as N(O,S)-isobutyloxycarbonyl tert.-butyldimethylsilyl derivatives.
  • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.

Sources

Method

Application Notes and Protocols for 4-[(benzyl)amino]butyronitrile monohydrochloride in Medicinal Chemistry

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold In the landscape of modern drug discovery, the strategic design and utilization of novel chemical scaffolds are paramount to accessing new biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold

In the landscape of modern drug discovery, the strategic design and utilization of novel chemical scaffolds are paramount to accessing new biological targets and therapeutic modalities. 4-[(benzyl)amino]butyronitrile monohydrochloride, a molecule combining a flexible aminonitrile core with a benzyl substituent, represents a promising, albeit underexplored, starting point for medicinal chemistry campaigns. While specific literature on this exact compound is sparse, its structural features suggest a convergence of several key pharmacological principles, including lysosomotropism and the versatile role of the nitrile pharmacophore.

This guide provides an in-depth analysis of 4-[(benzyl)amino]butyronitrile monohydrochloride, offering researchers a scientifically grounded framework for its application. We will delve into its probable mechanism of action as a lysosomotropic agent, explore the synthetic pathways for its derivatization, and propose detailed protocols for its investigation in relevant biological assays. The insights presented herein are synthesized from established medicinal chemistry literature and data on structurally analogous compounds, providing a robust starting point for innovation.

Part 1: The Scientific Rationale - Understanding the Core Attributes

The Principle of Lysosomotropism

Many pharmacologically active compounds are weak bases that can selectively accumulate in acidic organelles, most notably the lysosome (pH 4.5-5.0)[1][2]. This phenomenon, termed lysosomotropism, is a key consideration in drug design. 4-[(benzyl)amino]butyronitrile, with its secondary amine, is predicted to exhibit lysosomotropic behavior.

The mechanism is driven by a pH gradient between the cytosol (pH ~7.4) and the lysosome. The neutral, unprotonated form of the molecule can freely diffuse across the lysosomal membrane. Once inside the acidic lumen, the amine becomes protonated, trapping the charged molecule within the organelle[1][3]. This accumulation can be leveraged for several therapeutic strategies:

  • Targeted Drug Delivery: By concentrating a therapeutic agent within the lysosome, its off-target effects can be minimized.

  • Modulation of Autophagy: Lysosomes are central to the process of autophagy, a cellular degradation and recycling pathway. Lysosomotropic agents can inhibit autophagic flux by raising the lysosomal pH and inactivating pH-dependent hydrolases, a strategy being explored in cancer therapy to enhance the efficacy of cytotoxic drugs[1][2].

  • Induction of Lysosomal Membrane Permeabilization (LMP): High concentrations of certain lysosomotropic compounds can destabilize the lysosomal membrane, leading to the release of cathepsins and other hydrolases into the cytosol, which can trigger apoptosis[3].

lysosomotropism cluster_cell Cell cluster_lysosome Lysosome Cytosol {Cytosol (pH ~7.4)|{R₂NH}} Lysosome_lumen {Lysosome Lumen (pH ~4.5-5.0)|{R₂NH₂⁺}} Cytosol->Lysosome_lumen Membrane Permeation trapped R₂NH₂⁺ (Protonated & Trapped) Lysosome_lumen->trapped Protonation outside R₂NH (Unprotonated) outside->Cytosol Diffusion

Caption: Mechanism of lysosomotropic accumulation of a weak base.

The Nitrile Group: A Versatile Pharmacophore

The nitrile (-C≡N) group is a prominent feature in numerous approved pharmaceuticals[4]. Its unique electronic properties and steric profile allow it to serve multiple functions in drug design:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, engaging in key interactions with biological targets[4].

  • Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate[4].

  • Bioisosteric Replacement: It can serve as a bioisostere for a carbonyl group, a terminal alkyne, or a halogen atom, allowing for fine-tuning of a molecule's properties.

  • "Warhead" for Covalent Inhibition: In some cases, the nitrile can act as a reversible or irreversible electrophilic "warhead" that reacts with nucleophilic residues (e.g., cysteine) in an enzyme's active site[4].

The presence of the nitrile in 4-[(benzyl)amino]butyronitrile provides an additional point for molecular interactions and contributes to the overall physicochemical properties of the scaffold.

Part 2: Synthetic Protocols and Derivatization Strategies

The true value of 4-[(benzyl)amino]butyronitrile monohydrochloride in medicinal chemistry lies in its potential as a versatile building block. The following protocols outline its synthesis and strategies for creating a library of analogs for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold

A plausible and efficient synthesis of 4-[(benzyl)amino]butyronitrile can be achieved via reductive amination.

Protocol 1: Synthesis of 4-[(benzyl)amino]butyronitrile

  • Reaction Setup: To a solution of 4-aminobutyronitrile (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzaldehyde (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq), portion-wise. Causality Note: The portion-wise addition of NaBH₄ controls the exothermic reaction and prevents over-reduction.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours until the imine is fully consumed.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: To obtain the monohydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent dropwise until precipitation is complete. Filter the solid and dry under vacuum.

synthesis_workflow cluster_synthesis Synthesis of Core Scaffold start Start: 4-aminobutyronitrile + Benzaldehyde imine Imine Formation (RT, 1-2h) start->imine reduction Reduction with NaBH₄ (0°C to RT, 4-12h) imine->reduction workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification salt HCl Salt Formation purification->salt end End Product: 4-[(benzyl)amino]butyronitrile monohydrochloride salt->end assay_flow cluster_assays Biological Characterization Workflow start Synthesized Compound / Analog Library lysotracker Lysosomal Accumulation Assay (Protocol 2) start->lysotracker autophagy Autophagy Flux Assay (Protocol 3) start->autophagy cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) start->cytotoxicity data_analysis Data Analysis & SAR lysotracker->data_analysis autophagy->data_analysis cytotoxicity->data_analysis

Caption: Experimental workflow for biological evaluation.

Conclusion and Future Directions

4-[(benzyl)amino]butyronitrile monohydrochloride stands as a promising and versatile scaffold for medicinal chemistry exploration. Its inherent properties as a weak base suggest a strong potential for lysosomotropic behavior, opening avenues for applications in oncology and targeted drug delivery. The presence of a metabolically stable nitrile group and multiple points for synthetic modification further enhances its appeal as a starting point for drug discovery programs.

By following the synthetic and analytical protocols outlined in this guide, researchers can systematically build libraries of analogs, characterize their biological activities, and establish robust structure-activity relationships. Future work should focus on elucidating the specific molecular targets modulated by these compounds and evaluating their efficacy in preclinical models of disease.

References

  • Kroemer, G. & Jäättelä, M. (2020). Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies. PubMed Central. [Link]

  • Firestone, R. A., Pisano, J. M., & Bonney, R. J. (1979). Lysosomotropic agents. 1. Synthesis and cytotoxic action of lysosomotropic detergents. Journal of Medicinal Chemistry. [Link]

  • Zhitomirsky, B. & Assaraf, Y. G. (2017). Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function. ResearchGate. [Link]

  • Kornhuber, J., et al. (2020). Rational Drug Repurposing: Focus on Lysosomotropism, Targets in Disease Process, Drug Profile, and Pulmonary Tissue Accumulation in SARS-CoV-2 Infection/COVID-19. Frontiers in Pharmacology. [https://www.frontiersin.org/articles/10.3389/fphar.2020.584 repurposed/full]([Link] repurposed/full)

  • Boya, P. & Kroemer, G. (2014). Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death. Biochemical Society Transactions. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Notes and Protocols for 4-[(benzyl)amino]butyronitrile Monohydrochloride in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Disclaimer: The following application notes and protocols are based on the chemical structure of 4-[(benzyl)amino...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: The following application notes and protocols are based on the chemical structure of 4-[(benzyl)amino]butyronitrile monohydrochloride and the known neuropharmacological activities of structurally related compounds. As of the date of this document, specific research on the direct application of this compound in neuroscience is limited. Therefore, the information provided herein is intended to serve as a scientific guide for initiating research and should be adapted and validated by investigators.

I. Introduction: Unveiling the Potential of a Novel Chemical Entity

4-[(benzyl)amino]butyronitrile monohydrochloride is a chemical compound characterized by a benzylamino group and a butyronitrile moiety. While direct neuroscientific research on this specific molecule is not extensively documented, its structural components suggest a compelling rationale for its investigation as a potential modulator of neuronal function. The N-benzyl group is a feature of various neuroactive compounds, including some with anticonvulsant properties[1][2]. The aminonitrile structure is a precursor to amino acids and is present in molecules with diverse biological activities[3][4]. These structural alerts warrant a thorough exploration of 4-[(benzyl)amino]butyronitrile monohydrochloride for potential applications in neuroscience, particularly in the realms of neuroprotection and the modulation of neuronal excitability.

This guide provides a foundational framework for researchers to explore the neuropharmacological landscape of this compound, from initial in vitro characterization to preliminary in vivo assessments.

II. Physicochemical Properties and Handling

A clear understanding of the compound's properties is crucial for accurate and reproducible experimental design.

PropertyValueSource
CAS Number 7544-97-0ChemicalBook
Molecular Formula C₁₁H₁₅ClN₂ChemicalBook
Molecular Weight 210.70 g/mol ChemicalBook
Appearance White to off-white solid (predicted)-
Solubility Soluble in water and polar organic solvents like DMSO and ethanol (predicted)-

Handling and Storage:

  • Store at 2-8°C in a dry, well-ventilated place.

  • Keep the container tightly closed.

  • Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • For in vitro studies, prepare stock solutions in a suitable solvent like sterile water or DMSO and store at -20°C. Further dilutions should be made in the appropriate cell culture medium or buffer just before use.

  • For in vivo studies, the compound can be dissolved in a vehicle such as saline or a solution containing a small percentage of a solubilizing agent like Tween 80, if necessary. The stability of the compound in the chosen vehicle should be confirmed.

III. Proposed Mechanisms of Action and Therapeutic Targets

Based on its structural motifs, 4-[(benzyl)amino]butyronitrile monohydrochloride could potentially interact with several neuronal targets. The following are hypothesized mechanisms that warrant investigation.

A. Modulation of Ion Channels and Neuronal Excitability

The N-benzyl moiety is present in some compounds that modulate voltage-gated ion channels. For instance, certain N-benzyl derivatives have been investigated for their anticonvulsant effects, which are often mediated by the blockade of sodium or calcium channels[2].

Hypothesized Signaling Pathway:

G Compound 4-[(benzyl)amino]butyronitrile monohydrochloride VGSC Voltage-Gated Sodium Channels (VGSCs) Compound->VGSC Blocks VGCC Voltage-Gated Calcium Channels (VGCCs) Compound->VGCC Blocks Ion_Influx Reduced Na+/Ca2+ Influx VGSC->Ion_Influx VGCC->Ion_Influx Membrane_Potential Membrane Stabilization Ion_Influx->Membrane_Potential Neurotransmitter_Release Decreased Excitatory Neurotransmitter Release (e.g., Glutamate) Ion_Influx->Neurotransmitter_Release Neuronal_Excitability Reduced Neuronal Hyperexcitability Membrane_Potential->Neuronal_Excitability Neurotransmitter_Release->Neuronal_Excitability Therapeutic_Effect Potential Anticonvulsant or Analgesic Effect Neuronal_Excitability->Therapeutic_Effect G cluster_apoptosis Apoptosis Regulation Compound 4-[(benzyl)amino]butyronitrile monohydrochloride ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges Bax Bax Compound->Bax Downregulates Bcl2 Bcl-2 Compound->Bcl2 Upregulates Oxidative_Stress Oxidative Stress (e.g., H2O2, glutamate) Oxidative_Stress->ROS Apoptosis_Pathway Apoptotic Cascade ROS->Apoptosis_Pathway Apoptosis_Pathway->Bax Upregulates Apoptosis_Pathway->Bcl2 Downregulates Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Inhibits Neuronal_Death Neuronal Apoptosis Caspase->Neuronal_Death Neuroprotection Neuroprotection

Caption: Hypothesized neuroprotective mechanism.

IV. Experimental Protocols

The following protocols are designed to investigate the hypothesized neuropharmacological activities of 4-[(benzyl)amino]butyronitrile monohydrochloride.

A. In Vitro Protocol: Assessment of Neuroprotective Effects in a Neuronal Cell Line

This protocol aims to determine if the compound can protect neuronal cells from oxidative stress-induced cell death.

1. Cell Culture:

  • Use a human neuroblastoma cell line such as SH-SY5Y.

  • Culture cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

2. Experimental Workflow:

G Start Seed SH-SY5Y cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Pretreat Pre-treat with 4-[(benzyl)amino]butyronitrile monohydrochloride (various concentrations) Incubate1->Pretreat Incubate2 Incubate for 2h Pretreat->Incubate2 Induce_Stress Induce oxidative stress (e.g., 100 µM H₂O₂ or 200 µM glutamate) Incubate2->Induce_Stress Incubate3 Incubate for 24h Induce_Stress->Incubate3 Assess_Viability Assess cell viability (MTT or LDH assay) Incubate3->Assess_Viability End Analyze data and determine EC₅₀ Assess_Viability->End

Caption: Workflow for in vitro neuroprotection assay.

3. Detailed Steps:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Prepare a range of concentrations of 4-[(benzyl)amino]butyronitrile monohydrochloride (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium.

  • Remove the old medium and pre-treat the cells with the different concentrations of the compound for 2 hours. Include a vehicle control group.

  • Induce oxidative stress by adding a known neurotoxin, such as hydrogen peroxide (H₂O₂) to a final concentration of 100 µM or glutamate to a final concentration of 200 µM, to all wells except the negative control group.

  • Incubate the plates for an additional 24 hours.

  • Assess cell viability using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the medium.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.

4. Self-Validation:

  • Include positive controls (e.g., a known neuroprotective agent like N-acetylcysteine).

  • Run experiments in triplicate to ensure reproducibility.

  • Perform a toxicity assessment of the compound alone to ensure that the observed effects are not due to cytotoxicity at the tested concentrations.

B. In Vivo Protocol: Evaluation of Anticonvulsant Activity in a Rodent Model

This protocol is designed to assess the potential anticonvulsant effects of the compound using the maximal electroshock (MES) seizure model in mice.

1. Animals:

  • Use adult male ICR mice (20-25 g).

  • House the animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.

  • Allow at least one week of acclimatization before the experiment.

  • All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Experimental Workflow:

G Start Acclimatize mice Group Randomly assign mice to treatment groups (Vehicle, Compound doses) Start->Group Administer Administer compound or vehicle intraperitoneally (i.p.) Group->Administer Wait Wait for 30-60 min (time to peak effect) Administer->Wait Induce_Seizure Induce seizure via corneal electroshock (MES test) Wait->Induce_Seizure Observe Observe for tonic hindlimb extension Induce_Seizure->Observe Record Record presence or absence of seizure Observe->Record End Analyze data and determine ED₅₀ Record->End

Caption: Workflow for in vivo anticonvulsant testing.

3. Detailed Steps:

  • Randomly divide the mice into groups (n=8-10 per group).

  • Prepare different doses of 4-[(benzyl)amino]butyronitrile monohydrochloride (e.g., 10, 30, 100 mg/kg) in a suitable vehicle (e.g., 0.9% saline). The control group will receive the vehicle only.

  • Administer the compound or vehicle via intraperitoneal (i.p.) injection.

  • After a predetermined time (e.g., 30 or 60 minutes, to allow for absorption and distribution), induce a seizure using a corneal electrode to deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds).

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Record the number of protected animals in each group.

  • Calculate the percentage of protection for each dose and determine the ED₅₀ (median effective dose) using probit analysis.

4. Self-Validation:

  • Include a positive control group treated with a known anticonvulsant drug like phenytoin or diazepam.

  • Conduct a preliminary study to determine the time to peak effect of the compound.

  • Assess for any overt signs of neurotoxicity (e.g., sedation, ataxia) at the tested doses.

V. Concluding Remarks and Future Directions

The structural features of 4-[(benzyl)amino]butyronitrile monohydrochloride provide a strong scientific basis for its investigation as a novel agent in neuroscience research. The protocols outlined in this guide offer a starting point for characterizing its potential neuroprotective and anticonvulsant properties. Further studies could explore its effects on other neurological models, such as those for neuropathic pain or anxiety-like behaviors. Mechanistic studies could delve into its interactions with specific molecular targets, such as ion channels, receptors, or enzymes involved in neuronal signaling and survival. A comprehensive understanding of its pharmacokinetic and pharmacodynamic profile will be essential for its potential development as a therapeutic agent.

VI. References

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. PMC. Available at: [Link]

  • Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. MDPI. Available at: [Link]

  • Modified amino acid derivatives for the treatment of neurological diseases and selected psychiatric disorders. Google Patents. Available at:

  • Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides. PubMed Central. Available at: [Link]

  • 4-N-Methyl-N'-(2-dihydroxyboryl-benzyl)amino benzonitrile and its boronate analogue sensing saccharides and fluoride ion. PubMed. Available at: [Link]

  • Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview. PubMed. Available at: [Link]

  • Chronic Behavioral and Neurochemical Effects of Four Novel N-Benzyl-2-phenylethylamine Derivatives Recently Identified as "Psychoactive" in Adult Zebrafish Screens. ResearchGate. Available at: [Link]

  • Chronic Behavioral and Neurochemical Effects of Four Novel N-Benzyl-2-phenylethylamine Derivatives Recently Identified as "Psychoactive" in Adult Zebrafish Screens. PubMed. Available at: [Link]

  • Antioxidant, urobactericidal and antibiotic modulating activity of the methanolic extract of the stem and resin of Acacia catechu (L.f.) Willd. PubMed. Available at: [Link]

  • Aminonitriles and aminothioamides related to natural amino acids. PubMed. Available at: [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Brieflands. Available at: [Link]

  • Novel compounds and compositions thereof for treating nervous system disorders. Google Patents. Available at:

  • Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury. PubMed. Available at: [Link]

  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. MDPI. Available at: [Link]

  • Aminonitriles as building blocks in organic chemistry. Johannes Gutenberg-Universität Mainz. Available at: [Link]

  • Adrenergic neurone blockade and other acute effects caused by N-benzyl-N'N"-dimethylguanidine and its ortho-chloro derivative. PubMed. Available at: [Link]

  • In vivo and in vitro release of cyanide from neurotoxic aminonitriles. PubMed. Available at: [Link]

  • Flavonolignans and Biological Activity of Nannorrhops ritchiana Leaves. ResearchGate. Available at: [Link]

  • Neuroprotective Effects of N-acetylserotonin and Its Derivative. PubMed. Available at: [Link]

  • Pharmacological Effects of Enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a Chemically Novel Anticonvulsant. PubMed. Available at: [Link]

  • List of compounds displaying post-injury neuroprotective activity in the NMDA-induced toxicity assay in cortical neurons. ResearchGate. Available at: [Link]

  • Antioxidant, antimicrobial and anti-proliferative activities of Solanum tuberosum L. var. Vitelotte. PubMed. Available at: [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Available at: [Link]

  • Natural Phenolic Compounds with Neuroprotective Effects. PubMed. Available at: [Link]

  • Antimicrobial, Antioxidant, and Cytotoxic Activities of Juglans regia L. Pellicle Extract. MDPI. Available at: [Link]

  • [Design, synthesis and activities of 4-(2-acetoxybenzoylamino) butyramide derivatives]. PubMed. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: 4-[(benzyl)amino]butyronitrile Monohydrochloride as a Versatile Intermediate in Organic Synthesis

Introduction: The Strategic Value of Bifunctional Aminonitriles In the landscape of modern pharmaceutical and fine chemical synthesis, intermediates that offer multiple, distinct points for chemical modification are of p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bifunctional Aminonitriles

In the landscape of modern pharmaceutical and fine chemical synthesis, intermediates that offer multiple, distinct points for chemical modification are of paramount importance.[1][][] 4-[(benzyl)amino]butyronitrile monohydrochloride is a prime example of such a versatile building block. This compound strategically combines a nucleophilic secondary amine with an electrophilic nitrile moiety, enabling a diverse range of subsequent chemical transformations.[4] The presence of the benzyl group provides steric bulk and lipophilicity, which can be retained in the final product or removed via hydrogenolysis, adding another layer of synthetic flexibility.

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth protocols and expert insights into the effective utilization of this intermediate. We will explore its synthesis, key reactions, and practical applications, with a focus on the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Compound Profile and Safe Handling

The monohydrochloride salt form of 4-[(benzyl)amino]butyronitrile is significantly more stable and easier to handle than its free base counterpart, which can be prone to degradation and polymerization.[5][6]

Table 1: Physicochemical Properties & Safety Information

PropertyValueSource
CAS Number 7544-97-0[7][8]
Molecular Formula C₁₁H₁₅ClN₂[8]
Molecular Weight 210.70 g/mol Calculated
IUPAC Name 4-(benzylamino)butanenitrile hydrochloride[8]
Appearance Off-white to pale yellow solidGeneral Supplier Data
Storage Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[6][6]
Handling Handle in a fume hood using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, lab coat, and safety goggles. Avoid inhalation of dust.[6][6]

Core Reactivity and Synthetic Potential

The synthetic utility of 4-[(benzyl)amino]butyronitrile stems from the orthogonal reactivity of its two primary functional groups. This allows for a stepwise modification, providing precise control over the construction of more complex molecules.

G cluster_amine Amine Reactions cluster_nitrile Nitrile Reactions main 4-[(benzyl)amino]butyronitrile amine_node Secondary Amine (-NHBn) main->amine_node nitrile_node Nitrile (-C≡N) main->nitrile_node cyclization Intramolecular Cyclization (e.g., Piperidines) main->cyclization Reduction then Cyclization acylation Acylation / Sulfonylation (Amides, Sulfonamides) amine_node->acylation RCOCl or RSO₂Cl alkylation Further Alkylation (Tertiary Amines) amine_node->alkylation R'-X, Base reduction Reduction (Primary Amines) nitrile_node->reduction LiAlH₄ or H₂, Catalyst hydrolysis Hydrolysis (Carboxylic Acids) nitrile_node->hydrolysis H₃O⁺ or OH⁻, H₂O grignard Grignard Addition (Ketones) nitrile_node->grignard 1. R'MgBr 2. H₃O⁺

Caption: Reactivity map of 4-[(benzyl)amino]butyronitrile.

Protocol I: Synthesis of 4-[(benzyl)amino]butyronitrile monohydrochloride

The most common and reliable method for preparing the title compound is through the N-benzylation of 4-aminobutyronitrile, followed by conversion to its hydrochloride salt. Direct alkylation with benzyl chloride is a viable route.

Rationale: This protocol uses a slight excess of the starting amine to minimize the formation of the dibenzylated tertiary amine byproduct. The use of a non-nucleophilic base like triethylamine (TEA) is crucial to scavenge the HCl formed during the reaction without competing with the primary amine for the benzyl chloride. The final step involves precipitating the more stable hydrochloride salt.[5]

G start Start: Reagents in Flask reagents 1. Dissolve 4-aminobutyronitrile & Triethylamine in Acetonitrile. start->reagents cool 2. Cool solution to 0°C in an ice bath. reagents->cool add_bncl 3. Add Benzyl Chloride dropwise over 30 minutes. cool->add_bncl warm_rt 4. Allow reaction to warm to RT and stir for 12-18 hours. add_bncl->warm_rt monitor 5. Monitor reaction progress by TLC or LC-MS. warm_rt->monitor workup Workup monitor->workup filter 6. Filter the triethylamine-HCl salt. workup->filter concentrate 7. Concentrate filtrate under reduced pressure. filter->concentrate dissolve 8. Dissolve residue in Diethyl Ether. concentrate->dissolve precipitate 9. Add ethereal HCl dropwise until precipitation is complete. dissolve->precipitate isolate 10. Isolate solid by filtration, wash with cold ether, and dry. precipitate->isolate end End: Purified Product isolate->end

Caption: Experimental workflow for N-benzylation of 4-aminobutyronitrile.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-aminobutyronitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile (approx. 10 mL per gram of aminonitrile).

  • Addition of Alkylating Agent: Cool the solution to 0°C using an ice bath. Add benzyl chloride (1.05 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Monitoring: Monitor the reaction for the consumption of the starting amine using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, filter off the triethylamine hydrochloride salt and wash the solid with a small amount of acetonitrile.

  • Isolation of Free Base (Optional): Concentrate the filtrate under reduced pressure to obtain the crude 4-[(benzyl)amino]butyronitrile free base as an oil. This can be purified by column chromatography if necessary, but it is often carried directly to the next step.

  • Salt Formation: Dissolve the crude oil in diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed.

  • Final Product Isolation: Collect the resulting white solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to yield 4-[(benzyl)amino]butyronitrile monohydrochloride.

Table 2: Typical Reaction Parameters

ParameterValue/ConditionRationale
Solvent Anhydrous AcetonitrileAprotic polar solvent, solubilizes reagents, does not interfere with the reaction.
Base Triethylamine (TEA)Scavenges HCl byproduct without competing as a nucleophile.
Temperature 0°C to Room Temp.Initial cooling controls the exothermic reaction; RT allows for completion.
Stoichiometry Amine:BnCl:TEA ≈ 1:1.05:1.2Slight excess of benzyl chloride ensures full conversion of the starting amine. Excess base ensures complete HCl scavenging.
Typical Yield 75-85%Reflects a generally efficient transformation.

Protocol II: Application in Heterocycle Synthesis - Synthesis of 1-Benzylpiperidin-4-amine

A powerful application of this intermediate is in the synthesis of substituted piperidines, a common scaffold in pharmaceuticals.[9] This protocol details the reduction of the nitrile group to a primary amine, which is the precursor to the target diamine.

Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines.[10] The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive hydride reagent. The acidic workup protonates the resulting amines, facilitating their separation from aluminum salts. Subsequent basification liberates the free diamine product.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0°C. Dissolve 4-[(benzyl)amino]butyronitrile monohydrochloride (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension. Note: The reaction is highly exothermic and will generate hydrogen gas. Ensure adequate cooling and ventilation.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Quenching (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the number of grams of LiAlH₄ used. This procedure is critical for safety and results in a granular precipitate of aluminum salts that is easy to filter.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the combined filtrates under reduced pressure. The resulting crude oil can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield 1-benzyl-1,4-butanediamine.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in N-Benzylation - Incomplete reaction. - Formation of dibenzylated byproduct. - Moisture in reagents/solvents.- Increase reaction time or temperature slightly. - Use a smaller excess of benzyl chloride. - Ensure all reagents and glassware are anhydrous.
Side Reactions during Nitrile Reduction - Formation of secondary amines from reaction between the product and imine intermediates.- Use a large excess of the hydride reagent to rapidly reduce the intermediate imine.
Product Instability - The free base of aminonitriles can be unstable.[5]- Convert the product to its hydrochloride salt for storage and handling, as it is generally more stable.[5]
Nitrile Hydrolysis - Presence of water under acidic or basic conditions, especially at elevated temperatures.[10]- Ensure strictly anhydrous conditions for reactions sensitive to water. Perform workup at lower temperatures if possible.

Conclusion

4-[(benzyl)amino]butyronitrile monohydrochloride is a strategically valuable intermediate whose utility is derived from its bifunctional nature. The ability to selectively manipulate the secondary amine and the nitrile group opens up straightforward synthetic routes to complex nitrogen-containing molecules, particularly heterocyclic systems like piperidines that are prevalent in medicinal chemistry. The protocols and insights provided herein demonstrate the robust and versatile nature of this building block, empowering chemists to accelerate their research and development programs.

References

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-benzylation. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, 4-[(Benzyl)amino]butyronitrile monohydrochloride. Retrieved from [Link]

  • Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. HETEROCYCLES, 104(4). Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The an overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1175–1219. Retrieved from [Link]

  • Bak, A., et al. (2024). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. ChemRxiv. Retrieved from [Link]

  • EASTFINE. (2025). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2264-2309. Retrieved from [Link]

  • Zhang, Z., et al. (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. Nature Communications, 13(2492). Retrieved from [Link]

  • Potash, S., & Gutor, L. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]

  • Cambridge Open Engage. (2024). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. Retrieved from [Link]

  • Potash, S., & Gutor, L. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Retrieved from [Link]

  • MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]

  • PubMed. (1994). A Synthetic Route to 3-C-alkyl (Or 3-C-phenyl-) 2,3-dideoxy-D-erythro-pentono-1,4-lactones: Intermediates in the Synthesis of 2(3H)-furanones. Retrieved from [Link]

  • ResearchGate. (2017). Reaction of Aminomalononitrile and Benzylic Compounds as a Plausible Route to Phenylalanine. Retrieved from [Link]

  • MDPI. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Retrieved from [Link]

Sources

Application

Application Note: A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of 4-[(benzyl)amino]butyronitrile

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust cell-based testing pipeline to evaluate the cytotoxicity of 4-[(benzyl)amino]butyr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust cell-based testing pipeline to evaluate the cytotoxicity of 4-[(benzyl)amino]butyronitrile. Given the presence of a nitrile moiety, a key consideration is the potential for metabolic activation leading to cyanide release, a potent inhibitor of cellular respiration.[1][2] Therefore, a comprehensive assessment requires more than a single endpoint. We present an integrated, multi-assay approach that interrogates cell viability, membrane integrity, and the specific mode of cell death (apoptosis vs. necrosis). This guide explains the scientific rationale behind assay selection, provides detailed, field-proven protocols for four key assays—MTT, LDH, Caspase-3/7 activity, and Annexin V/PI staining—and offers a framework for synthesizing the data to build a complete cytotoxicity profile.

Introduction: The Rationale for a Multi-Parametric Approach

4-[(benzyl)amino]butyronitrile is a molecule of interest for which a toxicological profile is essential. The evaluation of cytotoxicity is a critical step in the safety assessment of any chemical compound.[3][4] Cells can die via multiple pathways, primarily classified as apoptosis (programmed cell death) or necrosis (uncontrolled cell death due to acute injury).[3] A compound may trigger one or both pathways depending on its mechanism of action and concentration.

The chemical structure of 4-[(benzyl)amino]butyronitrile features a nitrile group (-C≡N). Many nitrile compounds are known to exert toxic effects through metabolic conversion that liberates cyanide (CN⁻).[1] Cyanide is a potent cytotoxic agent that binds to cytochrome c oxidase in the mitochondrial electron transport chain, thereby inhibiting cellular respiration and leading to rapid cell death. This potential mechanism underscores the necessity of not only measuring if cells die, but also how and why.

Relying on a single assay can be misleading. For instance, an assay measuring only metabolic activity might not distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death).[5] Therefore, we advocate for a tiered, multi-assay strategy to build a comprehensive and mechanistically informative cytotoxicity profile.

Guiding Principle: Orthogonal Assays for a Self-Validating Workflow

  • Metabolic Competence: Are the cells' metabolic functions, particularly mitochondrial respiration, intact?

  • Membrane Integrity: Has the plasma membrane been compromised, leading to the leakage of intracellular components?

  • Apoptotic Markers: Are the specific biochemical pathways of programmed cell death activated?

The following diagram illustrates the overall experimental workflow, from initial cell treatment to data synthesis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 4: Analysis & Synthesis A Seed Cells in Microplates B Allow Cells to Adhere and Stabilize (24h) A->B C Prepare Serial Dilutions of 4-[(benzyl)amino]butyronitrile B->C D Treat Cells with Compound (e.g., 24h, 48h, 72h) C->D Controls Include Controls: - Vehicle (e.g., DMSO) - Untreated - Positive Toxin (e.g., Staurosporine) E Metabolic Assay (MTT) D->E F Membrane Integrity Assay (LDH) D->F G Apoptosis Execution Assay (Caspase-3/7) D->G H Apoptosis/Necrosis Quantification (Annexin V/PI) D->H I Spectrophotometry (MTT, LDH, Caspase) E->I F->I G->I J Flow Cytometry (Annexin V/PI) H->J K Calculate IC50 / EC50 Values I->K J->K L Synthesize Data to Determine Mode of Cell Death K->L

Caption: Overall experimental workflow for cytotoxicity assessment.

Detailed Protocols and Methodologies

For all protocols, it is critical to include the following controls to ensure the validity of the results:

  • Untreated Control: Cells incubated in culture medium only.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis/LDH release).

  • Medium Blank: Wells containing only culture medium without cells, for background subtraction.

Assay 1: MTT Assay for Metabolic Activity

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures cellular metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. A decrease in signal indicates reduced metabolic function, which can be due to cytotoxicity or cytostatic effects.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂.[8]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of 4-[(benzyl)amino]butyronitrile. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.45-0.5 mg/mL.[9]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[7]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8]

  • Plate Shaking: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Data Acquisition: Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

Assay 2: LDH Release Assay for Membrane Integrity

Scientific Rationale: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in all cells.[10] When the plasma membrane loses its integrity—a hallmark of necrosis or late apoptosis—LDH is released into the cell culture supernatant.[10][11] The released LDH can be quantified in the medium by measuring its enzymatic activity. This activity is coupled to a reaction that converts a tetrazolium salt into a colored formazan product, which is directly proportional to the amount of LDH released and, therefore, to the number of damaged cells.[10][12]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, seeding cells in a 96-well plate.

  • Controls for LDH Assay: It is crucial to prepare two additional controls:

    • Spontaneous LDH Release: Supernatant from vehicle-treated wells.

    • Maximum LDH Release: Supernatant from cells treated with a lysis buffer (e.g., 1% Triton™ X-100) for 30 minutes before the end of the incubation.

  • Sample Collection: After the treatment period, centrifuge the plate at 300 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and diaphorase/INT). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Stop Reaction: Add 50 µL of the stop solution (often a mild acid) provided with the kit.

  • Data Acquisition: Measure the absorbance at 490 nm, with a reference wavelength of 680 nm.[13]

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release:

    • % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

Assay 3: Caspase-3/7 Activity Assay for Apoptosis Execution

Scientific Rationale: Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[14] Effector caspases, such as caspase-3 and caspase-7, are activated during the final phase of apoptosis and are responsible for cleaving key cellular proteins, leading to the characteristic morphological changes of apoptotic cells.[15] This assay uses a synthetic substrate containing the caspase-3/7 recognition sequence (DEVD) linked to a reporter molecule (e.g., a fluorophore or a luminogenic substrate).[14][15] Cleavage of the substrate by active caspases releases the reporter, generating a measurable signal that is directly proportional to caspase activity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. A white-walled plate should be used for luminescence-based assays, and a black-walled plate for fluorescence.

  • Reagent Equilibration: Allow the caspase assay reagent and the 96-well plate to equilibrate to room temperature.

  • Reagent Addition: Add a volume of the caspase-glo or caspase-fluor reagent equal to the volume of medium in the well (e.g., 100 µL).

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence or fluorescence using a microplate reader according to the manufacturer's specifications (e.g., for a fluorescent assay, Ex/Em of ~485/520 nm).

  • Data Analysis: Calculate the fold-increase in caspase activity relative to the vehicle control after subtracting blank values.

    • Fold Increase = (Signal_Sample - Signal_Blank) / (Signal_Vehicle - Signal_Blank)

Assay 4: Annexin V/PI Staining for Apoptosis and Necrosis Quantification

Scientific Rationale: This flow cytometry-based assay provides a detailed snapshot of the cell population's health status. It uses two stains to differentiate between live, apoptotic, and necrotic cells.[16][17]

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS).[18] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently labeled Annexin V.[16][17]

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity (late apoptotic or necrotic cells) and stain their DNA.[18]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with the compound as previously described.

  • Cell Harvesting:

    • Suspension cells: Collect by centrifugation.

    • Adherent cells: Gently detach using a non-enzymatic method like EDTA to preserve membrane integrity.[19] Collect both the detached cells and any floating cells from the supernatant.

  • Washing: Wash the collected cells (1-5 x 10⁵) once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[19]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[19]

  • Incubation: Gently vortex and incubate the cells at room temperature for 15 minutes in the dark.[19]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately (within 1 hour) using a flow cytometer.[19]

    • FITC (Annexin V) is typically detected in the FL1 channel.

    • PI is typically detected in the FL2 or FL3 channel.

  • Data Analysis: The cell population will be segregated into four quadrants:

    • Lower-Left (Annexin V⁻ / PI⁻): Live, healthy cells.

    • Lower-Right (Annexin V⁺ / PI⁻): Early apoptotic cells.

    • Upper-Right (Annexin V⁺ / PI⁺): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V⁻ / PI⁺): Necrotic cells (often considered debris or an artifact of cell handling).

The following diagram illustrates the cellular states detected by the different assays.

G cluster_cell Cellular States & Assay Targets cluster_assays Assay Readouts Healthy Healthy Cell (Metabolically Active, Membrane Intact, PS Inner) EarlyApop Early Apoptosis (Metabolism Decreasing, PS Outer, Caspases Active) Healthy->EarlyApop Apoptotic Stimulus (e.g., Compound) LateApop Late Apoptosis / Necrosis (No Metabolism, Membrane Permeable, LDH Leak) EarlyApop->LateApop Progression MTT MTT Assay (Metabolism) MTT->Healthy Measures AnnexinV Annexin V Staining (PS Exposure) AnnexinV->EarlyApop Detects Caspase Caspase-3/7 Assay (Executioner Activity) Caspase->EarlyApop Detects LDH LDH Release (Membrane Lysis) LDH->LateApop Measures PI PI Staining (Membrane Lysis) PI->LateApop Detects

Caption: Correlation of cell states with specific assay targets.

Data Synthesis and Interpretation

MTT Signal LDH Release Caspase-3/7 Activity Annexin V+/PI- Population Probable Interpretation
Apoptosis: The compound induces programmed cell death. Metabolic decline is preceded by caspase activation and PS externalization without immediate membrane rupture.
↔ or ↓ ↔ or ↓ Necrosis: The compound causes direct damage to the cell membrane, leading to rapid lysis and release of LDH. Apoptotic pathways are not significantly activated.
Apoptosis leading to Secondary Necrosis: A strong or prolonged apoptotic stimulus results in cells progressing to late-stage apoptosis where membrane integrity is lost.
Cytostatic Effect or Metabolic Inhibition: The compound inhibits cell proliferation or mitochondrial function without inducing cell death within the tested timeframe. Further time-course studies are needed.
No significant cytotoxicity at the tested concentrations.

Note: ↑ (Increase), ↓ (Decrease), ↔ (No significant change)

Concluding Remarks

References

  • Riss, T., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Singh, S., et al. (2023). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC. [Link]

  • Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. PubMed. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. [Link]

  • University of Groningen. Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Legrand, C., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed. [Link]

  • Ghavami, S., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PubMed Central. [Link]

  • DeMaster, E. G., & Stevens, J. J. (1988). Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity. PubMed. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. [Link]

  • Nottingham ePrints. Evaluation of an in vitro cytotoxicity assay for specific groups of chemicals. [Link]

  • Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • BMG Labtech. Apoptosis – what assay should I use?. [Link]

  • Krishnan, A., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Baker, J. R., et al. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. [Link]

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]

  • OpenStax. 20.7 Chemistry of Nitriles. [Link]

  • ResearchGate. (2015). Measuring Apoptosis: Caspase Inhibitors and Activity Assays. [Link]

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • ResearchGate. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents | Request PDF. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Obniska, J., et al. (2003). Amino acid derivatives with anticonvulsant activity. PubMed. [Link]

Sources

Method

Topic: A Framework for Target Identification and Kinetic Characterization of 4-[(benzyl)amino]butyronitrile

An Application Note from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The quantitative analysis of a small molecule's binding kinetics—its ra...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quantitative analysis of a small molecule's binding kinetics—its rates of association and dissociation—is a cornerstone of modern drug discovery, providing critical insights into the mechanism of action, residence time, and potential for therapeutic efficacy.[1] This document provides a comprehensive guide for the study of 4-[(benzyl)amino]butyronitrile, a small molecule featuring a nitrile pharmacophore common in various bioactive compounds.[2] Recognizing that the biological target of this specific molecule is not widely established, this guide presents a holistic framework. We begin with advanced strategies for target identification, such as Kinetic Target-Guided Synthesis (KTGS), and then transition to detailed, field-proven protocols for characterizing binding kinetics using industry-standard biophysical techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC). An orthogonal validation method, the Radioligand Binding Assay, is also detailed. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific rigor and data integrity.

Part 1: The Strategic Imperative - From Molecule to Mechanism

Understanding the interaction between a small molecule and its biological target is paramount. While affinity (KD) provides a snapshot of the interaction's strength at equilibrium, the kinetic rate constants, k_on (association rate) and k_off (dissociation rate), reveal the dynamic nature of the binding event. A compound with a slow k_off, for instance, may exhibit a prolonged pharmacodynamic effect, a highly desirable trait for many therapeutic indications.

The first challenge for a molecule like 4-[(benzyl)amino]butyronitrile is identifying its binding partner(s). While numerous methods exist, we will briefly touch upon a powerful approach before diving into kinetic analysis.

Target Identification: Kinetic Target-Guided Synthesis (KTGS)

For novel compounds, identifying the direct biological target can be a significant hurdle. Kinetic Target-Guided Synthesis is a fragment-based drug discovery strategy where the biological target itself templates the irreversible assembly of its own high-affinity ligand from a pool of reactive fragments.[3][4] In this approach, the protein brings complementary reactive fragments into close proximity, accelerating their covalent ligation.[5]

Conceptual Application: A derivative of 4-[(benzyl)amino]butyronitrile could be synthesized to incorporate a reactive handle (e.g., a thioacid or a sulfonyl azide). This fragment would then be screened in the presence of a biological sample (e.g., cell lysate) against a library of complementary fragments. The formation of a unique product, catalyzed by the presence of a specific protein target, is detected by mass spectrometry, thereby identifying both a lead compound and its target simultaneously.[3][6]

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Kinetic Characterization mol 4-[(benzyl)amino]butyronitrile (Fragment Precursor) frag Synthesize Reactive Fragment (e.g., with Thioacid) mol->frag ktgs Kinetic Target-Guided Synthesis (KTGS) Screen against Proteome + Fragment Library frag->ktgs ms Mass Spectrometry Analysis ktgs->ms target_id Target Protein Identified ms->target_id spr Surface Plasmon Resonance (SPR) target_id->spr bli Bio-Layer Interferometry (BLI) target_id->bli itc Isothermal Titration Calorimetry (ITC) target_id->itc radio Radioligand Assay (Orthogonal) target_id->radio data Kinetic & Affinity Data (kon, koff, KD) spr->data bli->data itc->data radio->data

Caption: Overall workflow from target identification to kinetic characterization.

Part 2: Core Methodologies for Kinetic Analysis

Once a putative target protein is identified and expressed, the next critical step is to precisely measure the binding kinetics of the original 4-[(benzyl)amino]butyronitrile molecule. We will now detail the protocols for leading label-free technologies. For the purposes of these protocols, we will assume a hypothetical 50 kDa kinase has been identified as the target protein.

Surface Plasmon Resonance (SPR)

Principle: SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time and without labels.[7] A ligand (the target protein) is immobilized on the sensor surface, and the analyte (4-[(benzyl)amino]butyronitrile) is flowed over it. Binding increases the mass on the surface, altering the refractive index and generating a response signal.[7]

Why Choose SPR? SPR is considered a gold standard for its high sensitivity and the rich kinetic data it provides, making it ideal for characterizing small molecule-protein interactions.[8] It allows for the precise determination of both association and dissociation rates.[1]

A. Materials & Reagents:

  • SPR Instrument: (e.g., Biacore, Reichert)

  • Sensor Chip: CM5 (carboxymethylated dextran) is a standard choice for amine coupling.

  • Target Protein: Purified target kinase (>95% purity), 100 µg/mL in 10 mM Sodium Acetate, pH 5.0.

  • Analyte: 4-[(benzyl)amino]butyronitrile, 10 mM stock in 100% DMSO.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Immobilization Reagents: Amine Coupling Kit (EDC, NHS), Ethanolamine-HCl.

B. Experimental Workflow:

Caption: Step-by-step workflow for a typical SPR experiment.

C. Step-by-Step Methodology:

  • System Preparation: Equilibrate the system with running buffer until a stable baseline is achieved.

  • Ligand Immobilization (Target Kinase):

    • Activate the sensor surface of a flow cell by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immediately inject the target kinase solution (diluted to 20-50 µg/mL in acetate buffer) over the activated surface. Aim for an immobilization level of 2000-4000 Response Units (RU).

    • Inject 1 M Ethanolamine-HCl for 7 minutes to deactivate any remaining active esters and block non-specific binding sites.

    • Causality Check: A reference flow cell is prepared simultaneously using the same activation/deactivation chemistry but without protein injection. This is crucial for subtracting bulk refractive index changes and non-specific binding from the signal.

  • Kinetic Analysis (Analyte Injection):

    • Prepare a serial dilution of 4-[(benzyl)amino]butyronitrile in running buffer. A typical concentration range for an unknown interaction is 100 µM down to ~10 nM. The final DMSO concentration should be kept constant across all samples and below 2% to minimize solvent effects.

    • Perform a multi-cycle kinetic analysis. For each cycle:

      • Inject a single concentration of the analyte over both the ligand and reference flow cells for a defined period (e.g., 120 seconds) to monitor the association phase .

      • Switch back to running buffer flow for an extended period (e.g., 300 seconds) to monitor the dissociation phase .

      • If necessary, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data for each injection.

    • Perform a global fit of the processed sensorgrams from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This will yield the kinetic constants k_on and k_off, and the KD is calculated as k_off/k_on.

Bio-Layer Interferometry (BLI)

Principle: BLI is another label-free optical technique that measures the change in thickness of a biological layer on the surface of a fiber optic biosensor.[9] A ligand is immobilized on the biosensor tip, which is then dipped into wells containing the analyte. Binding of the analyte increases the optical thickness, causing a wavelength shift in the reflected light, which is monitored in real-time.[10]

Why Choose BLI? BLI offers several advantages, particularly in throughput and ease of use. Its fluidics-free "dip-and-read" format is less susceptible to clogging and is well-suited for screening applications.[9][11] While sometimes considered less sensitive than SPR for very small molecules, modern high-end instruments can effectively measure small molecule kinetics.[12]

A. Materials & Reagents:

  • BLI Instrument: (e.g., Sartorius Octet)

  • Biosensors: Amine Reactive (AR2G) or Streptavidin (SA) biosensors (if the target protein is biotinylated).

  • Target Protein: Purified target kinase (>95% purity), biotinylated or non-biotinylated.

  • Analyte: 4-[(benzyl)amino]butyronitrile, 10 mM stock in 100% DMSO.

  • Assay Buffer: HBS-EP+ or similar, with a constant, low percentage of DMSO.

  • Microplate: 96- or 384-well black microplate.

B. Experimental Workflow:

G start Start hydrate Hydrate Biosensors in Assay Buffer start->hydrate load Load Target Protein onto Biosensors hydrate->load baseline Establish Baseline in Assay Buffer load->baseline association Association (Dip into Analyte Wells) baseline->association dissociation Dissociation (Dip into Buffer Wells) association->dissociation analysis Data Analysis (Fit Curves to 1:1 Model) dissociation->analysis end End: Obtain kon, koff, KD analysis->end

Caption: BLI "dip-and-read" experimental workflow.

C. Step-by-Step Methodology:

  • Plate Setup: Prepare a 96-well plate with rows dedicated to each step: biosensor hydration, protein loading, baseline, analyte association (at different concentrations), and dissociation.

  • Biosensor Hydration: Place biosensors in a column of wells containing assay buffer for at least 10 minutes.

  • Ligand Immobilization (Target Kinase):

    • Move the hydrated biosensors to wells containing the target kinase (e.g., 20-50 µg/mL). Allow to incubate for a defined time to achieve a stable loading level (typically a 1-2 nm shift).

    • Self-Validation: Include reference biosensors that undergo the same process but are loaded with a non-relevant protein or simply blocked to account for non-specific binding.

  • Baseline: Move the loaded biosensors to wells containing assay buffer and monitor for 60-120 seconds to establish a stable baseline prior to association.

  • Kinetic Measurement:

    • Association: Move the biosensors into wells containing the serial dilutions of 4-[(benzyl)amino]butyronitrile for 120-300 seconds.

    • Dissociation: Move the biosensors back into the baseline buffer wells and monitor the signal decay for 300-600 seconds.

  • Data Analysis:

    • Align the sensorgrams to the baseline and dissociation steps.

    • Subtract the signal from the reference biosensors.

    • Use the instrument's software to perform a global fit of the association and dissociation curves across all concentrations to a 1:1 binding model to determine k_on, k_off, and KD.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[13] An analyte solution (4-[(benzyl)amino]butyronitrile) is titrated in small aliquots into a sample cell containing the target protein. The resulting heat change is measured relative to a reference cell. The data provides the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction.

Why Choose ITC? ITC is the gold standard for thermodynamics and provides a true in-solution measurement without immobilization. While traditional ITC determines affinity at equilibrium, newer "kinetic competition" ITC methods can be used to measure inhibitor association and dissociation rates by monitoring the heat generated by enzyme activity.[14][15]

This protocol assumes our target kinase has measurable catalytic activity that produces a thermal signal.

A. Materials & Reagents:

  • ITC Instrument: (e.g., Malvern Panalytical MicroCal)

  • Target Protein: Purified target kinase, at a concentration ~10-50x the expected KD.

  • Analyte: 4-[(benzyl)amino]butyronitrile, at a concentration ~10-20x that of the protein.

  • Enzyme Substrate: The specific substrate for the kinase (e.g., a peptide) and ATP.

  • Assay Buffer: A buffer with a low ionization enthalpy (e.g., PIPES, HEPES) is critical to minimize buffer-protonation heat effects.

B. Step-by-Step Methodology:

  • System Preparation: Thoroughly clean the sample and reference cells. Load the reference cell with deionized water.

  • Characterize Catalytic Reaction: First, perform an ITC experiment by injecting the substrate into the enzyme solution to determine the molar enthalpy (ΔH_r) of the reaction. This provides the direct readout of enzyme activity.[15]

  • Kinetic Competition Experiment:

    • Fill the sample cell with a mixture of the kinase and its substrate.

    • Fill the injection syringe with the inhibitor, 4-[(benzyl)amino]butyronitrile.

    • Initiate the experiment. The initial heat flow represents the uninhibited enzyme activity.

    • Perform a single, long injection of the inhibitor into the cell.

    • The heat flow will decrease as the inhibitor binds to the enzyme, and the rate of this decrease is related to the inhibitor's association rate (k_on).[14]

    • After the signal reaches a new steady state (inhibited), the experiment can be stopped. The shape of the transition provides kinetic information.[15]

  • Data Analysis:

    • The raw thermogram shows heat flow over time.

    • The data is fitted to complex kinetic models that incorporate both the enzymatic reaction (Michaelis-Menten) and the inhibitor binding event.[16] This analysis can yield k_on and k_off for the inhibitor. This is a specialized analysis that often requires dedicated software or custom scripts.

Radioligand Binding Assay (Orthogonal Validation)

Principle: This technique uses a radioactively labeled version of a ligand (a "radioligand") to directly quantify binding to a target. To study our unlabeled compound, a competition assay is performed. Here, a fixed concentration of a known radioligand is incubated with the target protein in the presence of varying concentrations of the unlabeled test compound (4-[(benzyl)amino]butyronitrile). The ability of the test compound to displace the radioligand is measured.[17]

Why Choose this Method? It is an extremely sensitive and robust "gold standard" technique for measuring affinity.[17] While it typically provides an equilibrium constant (the inhibition constant, K_i), kinetic association and dissociation assays can also be performed to determine rate constants.[18] It serves as an excellent orthogonal method to validate results from label-free techniques.[19]

A. Materials & Reagents:

  • Target Preparation: Membranes prepared from cells expressing the target kinase.[20]

  • Radioligand: A known, high-affinity radiolabeled ligand for the target kinase (e.g., [³H]-Staurosporine).

  • Test Compound: 4-[(benzyl)amino]butyronitrile.

  • Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A 96-well harvester with glass fiber filters.

  • Scintillation Counter and scintillation cocktail.

B. Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane prep + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Membrane prep + Radioligand + a high concentration of a known, unlabeled competitor (to saturate all specific sites).

    • Competition: Membrane prep + Radioligand + serial dilutions of 4-[(benzyl)amino]butyronitrile.

  • Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a period sufficient to reach equilibrium (e.g., 60 minutes).[20]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters. The membranes with bound radioligand are trapped on the filter.[17]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.[20]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of 4-[(benzyl)amino]butyronitrile.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (K_i) from the IC₅₀ using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the radioligand concentration and K_d is its dissociation constant.[20]

Part 3: Data Presentation and Comparative Analysis

Summarizing data from multiple techniques is crucial for building confidence in the results. Different methods have inherent biases (e.g., immobilization effects in SPR/BLI vs. in-solution in ITC), so concordance across platforms is a strong indicator of a true binding event.

Table 1: Hypothetical Kinetic and Affinity Data for 4-[(benzyl)amino]butyronitrile Binding to Target Kinase

TechniqueAffinity (KD / Ki)Association Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Stoichiometry (n)ΔH (kcal/mol)
SPR 550 nM1.5 x 10⁴8.2 x 10⁻³N/AN/A
BLI 620 nM1.1 x 10⁴6.8 x 10⁻³N/AN/A
ITC 750 nMN/AN/A1.05-7.2
Radioligand Assay 690 nMN/AN/AN/AN/A

This table presents hypothetical data for illustrative purposes.

Conclusion

This application note provides a robust, multi-faceted framework for the comprehensive kinetic characterization of 4-[(benzyl)amino]butyronitrile, starting from the critical step of target identification. By employing high-integrity biophysical techniques such as SPR, BLI, and ITC, and validating findings with orthogonal methods like radioligand binding, researchers can generate a high-confidence kinetic profile (k_on, k_off, KD) of their small molecule. This detailed understanding of the binding dynamics is an invaluable asset in the complex, iterative process of drug discovery and development.

References

  • Gator Bio. Small Molecule Analysis via Biolayer Interferometry. (URL not provided in search result, linking to a representative page) [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Biocompare. Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. (2018-03-01). [Link]

  • Creative Biostructure. MagHelix™ Bio-layer Interferometry (BLI). [Link]

  • ResearchGate. Biosensor-based small molecule fragment screening with biolayer interferometry | Request PDF. (2025-08-10). [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. [Link]

  • PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method. [Link]

  • ACS Publications. Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2025-03-19). [Link]

  • Sartorius. Octet® BLI Workflows in Small-Molecule Interaction Guide. [Link]

  • The Manetsch Research Group. Target-Guided Synthesis. [Link]

  • ACS Publications. Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. [Link]

  • Harvard University. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions. [Link]

  • Moodle@Units. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020-10-19). [Link]

  • MDPI. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024-06-18). [Link]

  • SpringerLink. Radioligand binding methods: practical guide and tips. [Link]

  • ResearchGate. Kinetic target-guided synthesis strategies. [Link]

  • PubMed. Kinetic target-guided synthesis in drug discovery and chemical biology: a comprehensive facts and figures survey. [Link]

  • Frontiers. Isothermal Titration Calorimetry in Biocatalysis. (2022-05-09). [Link]

  • Taylor & Francis Online. Full article: Kinetic Target-Guided Synthesis in Drug Discovery and Chemical Biology. [Link]

  • RSC Publishing. Kinetic target-guided synthesis - Chemical Society Reviews. (2010-02-02). [Link]

  • Frontiers. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020-10-19). [Link]

  • PubMed. Radioligand binding methods for membrane preparations and intact cells. [Link]

  • Reichert SPR. Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024-06-20). [Link]

  • bioRxiv. Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. (2024-05-17). [Link]

  • NIH National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • PubMed. A Single Second Shell Amino Acid Determines Affinity and Kinetics of Linagliptin Binding to Type 4 Dipeptidyl Peptidase and Fibroblast Activation Protein. (2021-02-17). [Link]

Sources

Application

Application Notes and Protocols for In Vivo Experimental Design: 4-[(benzyl)amino]butyronitrile monohydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the preclinical in vivo evaluation of 4-[(benzyl)amino]butyronitrile monohydrochloride, a novel in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of 4-[(benzyl)amino]butyronitrile monohydrochloride, a novel investigational compound. Given the absence of published in vivo data for this specific molecule, this guide synthesizes established principles of preclinical drug development to propose a structured, scientifically rigorous, and ethically sound experimental framework. We will delve into the rationale behind experimental design choices, from initial formulation and pharmacokinetic profiling to preliminary safety and efficacy assessments in rodent models. Detailed, step-by-step protocols for key in vivo procedures are provided, alongside guidance on data interpretation and statistical analysis. This document is intended to serve as a foundational resource for researchers initiating in vivo studies with this and structurally related compounds.

Introduction and Scientific Rationale

The chemical structure of 4-[(benzyl)amino]butyronitrile monohydrochloride, featuring a benzylamino group and a butyronitrile moiety, suggests potential interactions with biological systems, particularly the central nervous system (CNS). The nitrile group is a versatile pharmacophore found in numerous FDA-approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups, often contributing to improved metabolic stability and pharmacokinetic profiles.[1][2] The benzylamine scaffold is also present in various psychoactive compounds. While the precise mechanism of action for this specific molecule is yet to be elucidated, its structural components warrant investigation into its potential neuropharmacological effects.

Initial in vivo studies are crucial to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a novel compound, as well as to establish a preliminary safety profile.[3] This application note outlines a logical progression of experiments designed to provide this foundational knowledge, enabling informed decisions for further development.

Physicochemical Properties and Formulation Development

A thorough understanding of the compound's physicochemical properties is paramount for developing a suitable formulation for in vivo administration.[2]

Table 1: Predicted Physicochemical Properties of 4-[(benzyl)amino]butyronitrile

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Weight 176.24 g/mol (free base)Low molecular weight, favoring potential oral bioavailability.
Form Monohydrochloride saltGenerally enhances aqueous solubility and stability compared to the free base.[4]
Predicted pKa Basic (amine)The hydrochloride salt form is appropriate for this basic compound.
Predicted logP Moderately lipophilicMay have good membrane permeability, but may also require solubilizing agents for aqueous formulations at higher concentrations.
Formulation for In vivo Administration

As a hydrochloride salt, 4-[(benzyl)amino]butyronitrile monohydrochloride is expected to have improved water solubility over its free base form.[4] However, for preclinical studies, it is crucial to develop stable and homogenous formulations.

Objective: To prepare a clear, sterile solution of 4-[(benzyl)amino]butyronitrile monohydrochloride for administration to rodents.

Materials:

  • 4-[(benzyl)amino]butyronitrile monohydrochloride

  • Sterile Water for Injection, USP

  • Sterile 0.9% Saline

  • Hydroxypropyl-β-cyclodextrin (HPβCD) or Captisol®

  • Sterile filters (0.22 µm)

  • Sterile vials

  • Vortex mixer and magnetic stirrer

Procedure for a 10 mg/mL Stock Solution:

  • Solubility Testing (Initial Step): Before preparing the bulk formulation, perform small-scale solubility tests in various vehicles (e.g., water, saline, 5% dextrose in water, and different concentrations of cyclodextrins) to determine the optimal solvent.

  • Preparation of Vehicle: Prepare a 20% (w/v) solution of HPβCD in Sterile Water for Injection. Stir until fully dissolved.

  • Weighing the Compound: Accurately weigh the required amount of 4-[(benzyl)amino]butyronitrile monohydrochloride in a sterile container.

  • Dissolution: Slowly add the vehicle to the compound while vortexing or stirring. Gentle warming (to no more than 40°C) may be used to aid dissolution.

  • Final Volume Adjustment: Once the compound is fully dissolved, add vehicle to reach the final desired concentration.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control: Visually inspect the final formulation for any precipitation or color change. Determine the pH of the solution.

  • Storage: Store the formulation at 4°C, protected from light. Stability should be assessed for the intended duration of use.

In Vivo Experimental Design: A Phased Approach

A tiered approach to in vivo studies is recommended, starting with pharmacokinetics and acute toxicity, followed by preliminary efficacy screening.

Diagram 1: Phased In Vivo Evaluation Workflow

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Exploratory Efficacy cluster_2 Phase 3: Hypothesis Testing PK Pharmacokinetic Profiling (IV and PO) AcuteTox Acute Toxicity & Tolerability (Dose Escalation) PK->AcuteTox Inform Dose Selection Efficacy Neurobehavioral Screening (e.g., Open Field, Rotarod) AcuteTox->Efficacy Determine Safe Doses DiseaseModel Efficacy in Disease Model (e.g., Neurodegeneration, Ischemia) Efficacy->DiseaseModel Guide Model Selection

Caption: Phased approach for the in vivo evaluation of a novel compound.

Animal Model Selection

For initial PK, toxicity, and neurobehavioral screening, standard rodent models are appropriate.

Table 2: Recommended Animal Models

Study TypeSpecies/StrainRationale
Pharmacokinetics Male Sprague-Dawley RatsLarger blood volume allows for serial sampling from a single animal. Well-characterized metabolism.
Acute Toxicity Male and Female Swiss Webster MiceCost-effective for dose escalation studies. Both sexes should be included to identify potential sex-specific toxicity.
Neurobehavioral Screening Male C57BL/6J MiceCommonly used for behavioral studies due to their stable behavioral phenotype and extensive baseline data.
Pharmacokinetic (PK) Studies

The goal of the initial PK study is to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Objective: To determine the plasma concentration-time profile of 4-[(benzyl)amino]butyronitrile monohydrochloride following IV and PO administration.

Animals: Male Sprague-Dawley rats (250-300g), cannulated (jugular vein for dosing and blood sampling).

Experimental Groups:

  • Group 1: IV administration (e.g., 2 mg/kg)

  • Group 2: PO administration (e.g., 10 mg/kg)

  • N = 3-4 rats per group

Procedure:

  • Acclimatization: Allow animals to acclimate for at least 3 days after arrival and 24 hours after cannulation surgery.

  • Fasting: Fast animals overnight (with access to water) before dosing.

  • Dosing:

    • IV: Administer the dose as a bolus via the jugular vein cannula.

    • PO: Administer the dose via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at the following time points:

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis to determine PK parameters.

Acute Toxicity and Tolerability

An acute toxicity study is necessary to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.

Objective: To determine the MTD and observe signs of toxicity following a single administration.

Animals: Male and female Swiss Webster mice (8-10 weeks old).

Procedure:

  • Dose Selection: Based on in vitro data or data from structurally similar compounds, select a starting dose. A dose escalation design (e.g., modified Fibonacci sequence) is often used.

  • Dosing: Administer single doses of the compound via the intended clinical route (e.g., PO) to small groups of mice (n=3 per sex per dose level).

  • Observation: Observe animals continuously for the first 4 hours post-dose, and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions). Record body weights daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious morbidity.

  • Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy.

Exploratory Efficacy: Neurobehavioral Screening

Based on the compound's structure, a primary neurobehavioral screen is warranted to identify potential CNS effects.[5][6]

Diagram 2: Hypothetical Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Compound 4-[(benzyl)amino]butyronitrile Transporter Neurotransmitter Transporter (e.g., DAT, NET) Compound->Transporter Inhibition? Vesicle Vesicular Release Transporter->Vesicle Modulates Loading Receptor Postsynaptic Receptor Vesicle->Receptor Neurotransmitter Release Signaling Downstream Signaling Receptor->Signaling Activation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-[(benzyl)amino]butyronitrile monohydrochloride

Welcome to the technical support center for the synthesis of 4-[(benzyl)amino]butyronitrile monohydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working wit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[(benzyl)amino]butyronitrile monohydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure the reliability and success of your experiments.

Introduction to the Synthesis

The synthesis of 4-[(benzyl)amino]butyronitrile monohydrochloride typically involves the reductive amination of 4-aminobutyronitrile with benzaldehyde. This reaction is a cornerstone of amine synthesis, valued for its efficiency and atom economy.[1] The process involves the formation of an intermediate imine from the reaction of the primary amine (4-aminobutyronitrile) and the carbonyl group of benzaldehyde, followed by in-situ reduction to the desired secondary amine. The final product is then typically isolated as a hydrochloride salt to improve its stability and handling characteristics.

While the reaction appears straightforward, several factors can significantly impact the yield and purity of the final product. This guide will delve into common challenges and provide systematic solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the reductive amination to form 4-[(benzyl)amino]butyronitrile can stem from several factors. Here's a breakdown of potential issues and how to address them:

  • Incomplete Imine Formation: The initial equilibrium between the amine, aldehyde, and the imine intermediate is critical.[1] If this equilibrium does not favor the imine, the subsequent reduction step will be inefficient.

    • Troubleshooting:

      • pH Control: The reaction is often favored under weakly acidic conditions (pH 4-5). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic. Consider adding a catalytic amount of a mild acid like acetic acid.

      • Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of a water molecule.[1] Removing this water can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

  • Ineffective Reduction of the Imine: The choice and handling of the reducing agent are paramount.

    • Troubleshooting:

      • Reducing Agent Selection: Sodium borohydride (NaBH₄) is a common and cost-effective choice. However, it can also reduce the starting benzaldehyde if not used correctly.[2][3] More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less likely to reduce the aldehyde and are more effective at reducing the iminium ion intermediate.[2][3]

      • Order of Addition: If using sodium borohydride, it is crucial to allow sufficient time for the imine to form before adding the reducing agent.[2][3] This minimizes the undesired reduction of benzaldehyde.

      • Catalytic Hydrogenation: An alternative to chemical hydrides is catalytic hydrogenation using hydrogen gas and a catalyst like Palladium on carbon (Pd/C) or Raney Nickel.[4] This method can be very effective but may require specialized equipment.

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting:

      • Over-alkylation: The newly formed secondary amine can potentially react with another molecule of benzaldehyde and undergo a second reductive amination to form a tertiary amine. While less likely with a bulky benzyl group, it is a possibility. Using a slight excess of the 4-aminobutyronitrile can help to minimize this.

      • Aldol Condensation of Benzaldehyde: Under basic conditions, benzaldehyde can undergo self-condensation. Maintaining a neutral to slightly acidic pH can mitigate this.

Q2: I am observing significant amounts of unreacted starting materials in my final product mixture. How can I improve conversion?

Incomplete conversion points to issues with reaction kinetics or equilibrium.

  • Reaction Time and Temperature:

    • Troubleshooting: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, a gentle increase in temperature may be beneficial, but be mindful of potential side reactions that can be accelerated at higher temperatures.

  • Stoichiometry of Reactants:

    • Troubleshooting: Carefully check the stoichiometry of your reactants. Using a slight excess (e.g., 1.1 equivalents) of the 4-aminobutyronitrile can help to drive the reaction to completion and consume all of the benzaldehyde.

  • Catalyst Activity (if applicable):

    • Troubleshooting: If using a catalyst, such as an acid catalyst for imine formation or a metal catalyst for hydrogenation, ensure it is fresh and active. Deactivated catalysts will lead to poor conversion.

Q3: My final product is difficult to purify, and I suspect the presence of byproducts. What are the likely impurities and how can I avoid them?

Purification challenges often arise from the formation of closely related byproducts.

  • Common Byproducts:

    • Benzyl Alcohol: This forms if the reducing agent prematurely reduces the benzaldehyde starting material.[5]

    • Dibenzylamine: This can result from the over-alkylation of the product.

    • Unreacted 4-aminobutyronitrile and Benzaldehyde: As discussed in Q2.

  • Strategies for Minimizing Impurities:

    • Selective Reducing Agents: As mentioned previously, using NaBH₃CN or NaBH(OAc)₃ can significantly reduce the formation of benzyl alcohol.[2][3]

    • Controlled Addition of Reagents: Adding the reducing agent portion-wise can help to control the reaction and minimize side reactions.

    • Optimized Work-up Procedure: A well-designed work-up is crucial for removing impurities.

      • Acid-Base Extraction: After the reaction is complete, an acid-base extraction can be very effective. The desired secondary amine will be protonated and move to the aqueous layer upon acidification, while unreacted benzaldehyde and benzyl alcohol will remain in the organic layer. The aqueous layer can then be basified and the product extracted with an organic solvent.

      • Crystallization: The final hydrochloride salt can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Experimental Workflow & Protocols

General Reductive Amination Protocol

This protocol provides a starting point for the synthesis. Optimization of specific parameters may be required.

dot

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Isolation cluster_purification Purification Reactants 1. Combine 4-aminobutyronitrile, benzaldehyde, and solvent (e.g., methanol). Imine_Formation 2. Stir at room temperature. Optionally add a catalytic amount of acetic acid. Reactants->Imine_Formation Reduction 3. Add reducing agent (e.g., NaBH4) portion-wise at 0°C. Imine_Formation->Reduction Workup 4. Quench reaction. Perform acid-base extraction. Reduction->Workup Isolation 5. Isolate free base and convert to hydrochloride salt. Workup->Isolation Purification 6. Recrystallize the hydrochloride salt. Isolation->Purification

Caption: General workflow for the synthesis of 4-[(benzyl)amino]butyronitrile monohydrochloride.

Step-by-Step Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobutyronitrile (1.0 eq) in a suitable solvent such as methanol.

  • Aldehyde Addition: Add benzaldehyde (1.0 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the imine intermediate.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Add water and an immiscible organic solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer with 1M HCl to a pH of ~2.

    • Separate the layers. The organic layer contains non-basic impurities.

    • Basify the aqueous layer with 1M NaOH to a pH of ~10.

    • Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

  • Salt Formation: Dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.

  • Purification: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum. The product can be further purified by recrystallization.

Data Summary: Impact of Reaction Parameters

The following table summarizes the expected impact of key reaction parameters on the yield of 4-[(benzyl)amino]butyronitrile monohydrochloride.

ParameterConditionExpected Impact on YieldRationale
Reducing Agent NaBH₄ vs. NaBH₃CN/NaBH(OAc)₃NaBH₃CN/NaBH(OAc)₃ may give higher yieldsHigher selectivity for the imine/iminium ion over the aldehyde, reducing byproduct formation.[2][3]
pH Neutral vs. Weakly Acidic (pH 4-5)Weakly acidic conditions generally improve yieldCatalyzes the formation of the imine intermediate.[1]
Temperature Room Temperature vs. Elevated TemperatureModest temperature increase may improve yieldCan increase the rate of reaction, but may also promote side reactions if too high.
Solvent Protic (e.g., MeOH) vs. Aprotic (e.g., THF)Protic solvents are often suitable for NaBH₄ reductionsSolvent choice can influence the solubility of reactants and the reactivity of the borohydride.
Water Removal With vs. Without Dehydrating AgentUse of a dehydrating agent can increase yieldDrives the imine formation equilibrium towards the product side.[1]

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting common issues encountered during the synthesis.

Troubleshooting_Logic

Sources

Optimization

Technical Support Center: 4-[(benzyl)amino]butyronitrile monohydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-[(benzyl)amino]butyronitrile monohydrochloride. This document provid...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-[(benzyl)amino]butyronitrile monohydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the purity of this valuable synthetic intermediate.

I. Understanding the Molecule and Its Challenges

4-[(benzyl)amino]butyronitrile is a secondary aminonitrile. The presence of a basic secondary amine and a nitrile group on a flexible alkyl chain presents unique purification challenges. The free base is often an oil or a low-melting solid, making purification by crystallization difficult. Furthermore, aminonitriles can be susceptible to degradation under harsh conditions. Conversion to the monohydrochloride salt is a standard and highly effective strategy to obtain a stable, crystalline solid that is more amenable to purification.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-[(benzyl)amino]butyronitrile monohydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Synthesis Incomplete reaction: Residual starting materials (e.g., 4-chlorobutyronitrile, benzylamine).Side reactions: Formation of over-alkylation products like 4-[benzyl(benzyl)amino]butyronitrile.Optimize reaction conditions: Monitor reaction progress by TLC or HPLC to ensure full consumption of the limiting reagent.Purify the free base first: Before salt formation, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (like 1M HCl) to remove any unreacted benzylamine, then wash with a dilute base (like saturated NaHCO₃ solution) to remove acidic impurities.
Product is an Oil or Gummy Solid, Fails to Crystallize Presence of impurities: Impurities can suppress crystallization.Residual solvent: Trapped solvent can prevent solidification.Convert to the hydrochloride salt: This is the most effective method. Dissolve the crude oily free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like methanol or isopropanol.[1] The hydrochloride salt will often precipitate as a solid.Thoroughly dry the crude product: Ensure all reaction and extraction solvents are removed under high vacuum before attempting crystallization.
Discolored Product (Yellow or Brown) Oxidation of benzylamine: Benzylamine and its derivatives can be susceptible to air oxidation over time.Impurities from starting materials: Colored impurities in the initial reactants.Use activated charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2]Purify starting materials: If the starting benzylamine is discolored, consider purifying it by vacuum distillation before use.[3]
Significant Product Loss During Purification Hydrolysis of the nitrile: Prolonged exposure to strong acidic or basic aqueous conditions can hydrolyze the nitrile group to an amide or carboxylic acid.[4]Product solubility: The hydrochloride salt may have some solubility in the chosen washing or recrystallization solvents.Minimize contact with strong aqueous acid/base: Perform acid-base extractions quickly and at room temperature or below. Avoid prolonged heating in acidic or basic solutions.Careful solvent selection: When washing the precipitated hydrochloride salt, use a cold, non-polar solvent in which the salt has minimal solubility (e.g., cold diethyl ether or hexane). For recrystallization, use a solvent system that provides a large solubility differential between hot and cold conditions.
Streaking on Silica Gel TLC/Column Chromatography Basicity of the amine: The secondary amine group interacts strongly with the acidic silica gel, leading to poor separation and tailing of the spot.Use a modified eluent: Add a small amount of a basic modifier to the mobile phase, such as 0.5-1% triethylamine or ammonia in methanol, to suppress the interaction with silica gel.Purify as the salt: It is generally not recommended to purify the free base on silica gel. Purification is more effective after conversion to the hydrochloride salt via recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary reason for converting 4-[(benzyl)amino]butyronitrile to its monohydrochloride salt? A1: The primary reason is to facilitate purification and improve handling. The free base is often an oil, which is difficult to purify by standard techniques like recrystallization. The hydrochloride salt is typically a stable, crystalline solid with a defined melting point, making it much easier to purify by recrystallization and handle for subsequent reactions.

Q2: What are the most likely impurities I should expect from a synthesis involving 4-chlorobutyronitrile and benzylamine? A2: The most common impurities would be unreacted benzylamine and 4-chlorobutyronitrile. Another significant impurity can be the dialkylated product, 4-[bis(benzyl)amino]butyronitrile, formed if two molecules of benzylamine react with the starting material or if the product reacts with another molecule of benzyl chloride (if formed as a byproduct).

Q3: Can I use aqueous HCl to form the hydrochloride salt? A3: While possible, it is generally better to use anhydrous HCl (either as a gas or a solution in an organic solvent like methanol, ethanol, or diethyl ether).[1][5] Using aqueous HCl introduces water, which can sometimes hinder crystallization and may promote hydrolysis of the nitrile group if heated.

Q4: My aminonitrile seems to be degrading during workup. What are the likely degradation pathways? A4: Aminonitriles can be sensitive to both acidic and basic conditions. The nitrile group can undergo hydrolysis to the corresponding amide and subsequently to the carboxylic acid.[4] Under certain conditions, a retro-Strecker reaction can occur, leading to the cleavage of the aminonitrile back to an imine and a cyanide source, though this is more common for α-aminonitriles.

Q5: How should I store 4-[(benzyl)amino]butyronitrile monohydrochloride? A5: The hydrochloride salt is significantly more stable than the free base. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture, as amine hydrochlorides can be hygroscopic.

IV. Detailed Experimental Protocols

Protocol 1: Conversion of Crude Free Base to Hydrochloride Salt

This protocol describes the conversion of oily, crude 4-[(benzyl)amino]butyronitrile to its solid hydrochloride salt, a crucial first step in purification.

G cluster_0 Salt Formation Workflow A 1. Dissolve crude oily free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate). B 2. Cool the solution in an ice bath. A->B C 3. Slowly bubble dry HCl gas through the solution OR add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. B->C D 4. Observe the precipitation of a white solid (the hydrochloride salt). C->D E 5. Continue addition until no further precipitation is observed. D->E F 6. Collect the solid by vacuum filtration. E->F G 7. Wash the solid with a small amount of cold diethyl ether to remove soluble impurities. F->G H 8. Dry the solid under high vacuum. G->H

Caption: Workflow for hydrochloride salt formation.

Step-by-Step Methodology:

  • Dissolve the crude 4-[(benzyl)amino]butyronitrile (1 equivalent) in a suitable solvent such as diethyl ether or ethyl acetate (approximately 5-10 mL per gram of crude material).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution. Alternatively, add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise until the solution is acidic (test with pH paper by touching a drop to moist paper) and precipitation is complete.

  • Stir the resulting slurry at 0 °C for an additional 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with a small volume of cold diethyl ether to remove non-basic, soluble impurities.

  • Dry the resulting white to off-white solid under high vacuum to obtain the crude hydrochloride salt.

Protocol 2: Recrystallization of 4-[(benzyl)amino]butyronitrile monohydrochloride

This protocol outlines the purification of the crude hydrochloride salt by recrystallization. The choice of solvent is critical and may require some optimization. A common and effective system for amine hydrochlorides is a polar protic solvent mixed with a less polar solvent.

G cluster_1 Recrystallization Workflow Start Start with crude hydrochloride salt Dissolve 1. Dissolve in a minimum amount of a hot solvent (e.g., isopropanol, ethanol). Start->Dissolve Decolorize 2. (Optional) Add activated charcoal and hot filter if solution is colored. Dissolve->Decolorize if needed Precipitate 3. Add a co-solvent (e.g., diethyl ether, hexane) until cloudy. Decolorize->Precipitate Redissolve 4. Re-heat to obtain a clear solution. Precipitate->Redissolve Crystallize 5. Allow to cool slowly to room temperature, then in an ice bath. Redissolve->Crystallize Isolate 6. Collect crystals by vacuum filtration. Crystallize->Isolate Wash 7. Wash with a cold solvent mixture. Isolate->Wash Dry 8. Dry under vacuum. Wash->Dry

Caption: General recrystallization workflow.

Step-by-Step Methodology:

  • Place the crude 4-[(benzyl)amino]butyronitrile monohydrochloride in a flask.

  • Add a minimal amount of a hot solvent in which the salt is soluble (e.g., isopropanol or ethanol) and heat until the solid dissolves completely.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • To the hot, clear solution, slowly add a less polar co-solvent (e.g., diethyl ether or hexane) until the solution becomes faintly cloudy (the cloud point).

  • Add a few drops of the hot primary solvent (isopropanol or ethanol) until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under high vacuum to a constant weight.

Protocol 3: Purity Assessment by HPLC

Due to the lack of a strong chromophore, direct UV detection of 4-[(benzyl)amino]butyronitrile can be challenging at low concentrations. Derivatization is often recommended for quantitative analysis of secondary amines.[6][7] However, for a purity check where the main component is in high concentration, direct detection at low UV wavelengths (e.g., 210-220 nm) may be feasible.

Recommended HPLC Conditions (Starting Point):

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the hydrochloride salt in the initial mobile phase (e.g., 1 mg/mL).

V. References

  • (No direct synthesis found for the target molecule, this is a general statement)

  • Pascal, R., & Commeyras, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. [Link]

  • (No direct reference for this specific statement)

  • (No direct reference for this specific statement)

  • (No direct reference for this specific statement)

  • (No direct reference for this specific statement)

  • (No direct reference for this specific statement)

  • (No direct reference for this specific statement)

  • ResearchGate. Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? (2020). [Link]

  • (No direct reference for this specific statement)

  • Reddit. How to purify Benzylamine? (2024). [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-[(benzyl)amino]butyronitrile Hydrochloride

Welcome to the technical support center for the scale-up synthesis of 4-[(benzyl)amino]butyronitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-[(benzyl)amino]butyronitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger-scale production. We will delve into the causality behind experimental choices, offering field-proven insights and validated protocols to ensure a robust and reproducible process.

Part 1: Synthesis Overview & Key Transformations

The synthesis of 4-[(benzyl)amino]butyronitrile hydrochloride is typically achieved via a two-step process:

  • Nucleophilic Substitution: Reaction of 4-chlorobutyronitrile with benzylamine to form the free base, 4-[(benzyl)amino]butyronitrile.

  • Salt Formation: Conversion of the amine free base to its hydrochloride salt for improved stability, handling, and purification.

While straightforward on paper, scaling this process introduces challenges related to reaction control, impurity profiles, and product isolation. This guide will address these specific issues.

Synthesis_Overview cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Salt Formation A 4-Chlorobutyronitrile C 4-[(benzyl)amino]butyronitrile (Free Base) A->C + Base (e.g., K2CO3) + Solvent (e.g., ACN) B Benzylamine B->C + Base (e.g., K2CO3) + Solvent (e.g., ACN) E 4-[(benzyl)amino]butyronitrile Hydrochloride (Product) C->E + Solvent (e.g., IPA, Chloroform) D HCl (gas or solution) D->E

Caption: General two-step synthesis pathway.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling the starting materials at scale?

A1: The primary concern is the high toxicity of 4-chlorobutyronitrile. It is classified as toxic if swallowed and is a skin, eye, and respiratory tract irritant[1][2][3]. Upon decomposition or reaction with acid, it can potentially release hydrogen cyanide gas[1]. Benzylamine is corrosive. When scaling up, the increased quantities necessitate robust engineering controls.

  • Best Practices:

    • Conduct all operations in a well-ventilated area, preferably within a walk-in fume hood or a closed-system reactor.

    • Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat[3][4].

    • Have an emergency plan and appropriate neutralizers (like sodium hypochlorite solution for cyanide decontamination) readily available.

Q2: Why is the hydrochloride salt the target form for this compound?

A2: The free base, 4-[(benzyl)amino]butyronitrile, is often an oil or low-melting solid, making it difficult to handle and purify at scale. Amine free bases can also be susceptible to atmospheric oxidation and absorption of carbon dioxide. Converting the product to its hydrochloride salt offers several advantages:

  • Improved Stability: Salts are generally more stable for long-term storage than their free base counterparts[5][6].

  • Ease of Isolation: The hydrochloride salt is typically a crystalline solid, which can be easily isolated by filtration.

  • Enhanced Purity: Crystallization is an excellent method for purification, effectively removing unreacted starting materials and side products.

Q3: Which analytical techniques are recommended for in-process control (IPC)?

A3: For monitoring reaction completion and impurity formation, High-Performance Liquid Chromatography (HPLC) is the preferred method due to its sensitivity and resolving power. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks, but developing a robust HPLC method is crucial for scale-up.

  • TLC Visualization: For visualizing the amine product and starting materials, which may not be UV-active, staining with ninhydrin (for primary/secondary amines) or potassium permanganate is effective[7].

  • HPLC Method: A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development.

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up synthesis.

Problem 1: Low Yield or Stalled Reaction

Q: My reaction yield is significantly lower than in the lab-scale experiment, or the reaction seems to stall before completion. What are the likely causes and solutions?

A: This is a common scale-up issue often related to mass and heat transfer limitations or suboptimal reaction conditions.

Low_Yield_Troubleshooting Start Low Yield / Stalled Reaction Cause1 Poor Mass Transfer (Insufficient Mixing) Start->Cause1 Cause2 Inadequate Heat Transfer (Incorrect Temperature) Start->Cause2 Cause3 Sub-optimal Stoichiometry or Base Start->Cause3 Sol1 Increase agitation speed. Use baffled reactor. Verify impeller design. Cause1->Sol1 Sol2 Monitor internal temp, not jacket temp. Adjust heating/cooling ramp rates. Consider solvent with higher boiling point. Cause2->Sol2 Sol3 Re-evaluate reactant molar ratios. Ensure base is sufficiently strong and non-nucleophilic. Cause3->Sol3

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions & Protocols:

  • Cause A: Inadequate Mixing: In large reactors, reactants may not be homogenously mixed, creating localized "hot spots" or areas of low concentration.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and baffles to create turbulent flow. The agitation speed should be sufficient to create a vortex and ensure the suspension of any solids (like the base).

  • Cause B: Poor Temperature Control: Large volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. The internal reaction temperature may be significantly different from the jacket temperature.

    • Solution: Always monitor the internal reaction temperature. For exothermic reactions, the rate of addition of reactants may need to be slowed down to allow the cooling system to keep pace.

  • Cause C: Stoichiometry and Base Issues:

    • Solution: While a 1:1 stoichiometry is theoretical, a slight excess (1.1-1.2 equivalents) of benzylamine can help drive the reaction to completion. A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl formed during the reaction. Ensure at least one equivalent of the base is used.

ParameterLab Scale (100 mL)Pilot Scale (100 L)Rationale for Change
Agitation Magnetic Stir Bar (500 rpm)Overhead Impeller (150-300 rpm)Ensures homogeneity in a larger volume.
Temp. Control Heating MantleJacketed ReactorProvides precise and uniform heating/cooling.
Addition Time 5 minutes1-2 hoursControls exotherm and maintains target temperature.
Base 1.5 eq. K₂CO₃1.5 eq. K₂CO₃The base is crucial for neutralizing HCl byproduct.
Problem 2: Formation of Significant Impurities

Q: My final product is contaminated with a significant side product that is difficult to remove. What is this impurity and how can I prevent it?

A: The most common impurity is the tertiary amine, 4,4'-[(benzyl)imino]bis(butyronitrile), formed from the reaction of the desired product with another molecule of 4-chlorobutyronitrile.

Side_Reaction cluster_main Desired Reaction cluster_side Side Reaction (Over-alkylation) A 4-Chlorobutyronitrile C 4-[(benzyl)amino]butyronitrile (Product) A->C + Base B Benzylamine B->C + Base D 4-[(benzyl)amino]butyronitrile (Product) F 4,4'-[(benzyl)imino]bis(butyronitrile) (Tertiary Amine Impurity) D->F + Base E 4-Chlorobutyronitrile E->F + Base

Sources

Optimization

4-[(benzyl)amino]butyronitrile monohydrochloride stability issues and degradation products

Welcome to the technical support center for 4-[(benzyl)amino]butyronitrile monohydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[(benzyl)amino]butyronitrile monohydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the stability challenges and degradation product analysis associated with this compound. Here, you will find scientifically grounded answers to frequently asked questions and detailed troubleshooting guides to navigate potential issues in your experiments.

Introduction

4-[(benzyl)amino]butyronitrile monohydrochloride is a molecule of interest in medicinal chemistry and drug discovery. As a bifunctional compound containing a secondary amine and a nitrile group, its stability can be influenced by various environmental factors. Understanding the potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations. This guide provides a comprehensive overview of the stability issues, outlines the primary degradation products, and offers practical solutions for their identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-[(benzyl)amino]butyronitrile monohydrochloride?

A1: Based on its chemical structure, 4-[(benzyl)amino]butyronitrile monohydrochloride is susceptible to three main degradation pathways:

  • Hydrolysis of the Nitrile Group: The nitrile (-C≡N) group can undergo hydrolysis, particularly under acidic or basic conditions, to first form the corresponding amide, 4-[(benzyl)amino]butyramide. Subsequent hydrolysis of the amide will yield 4-[(benzyl)amino]butyric acid.[1]

  • Intramolecular Cyclization: The presence of the secondary amine allows for an intramolecular nucleophilic attack on the nitrile carbon. This cyclization reaction forms a cyclic imidine intermediate, which is then readily hydrolyzed to generate N-benzyl-2-pyrrolidinone.

  • Oxidation of the Benzylamine Moiety: The benzylamine portion of the molecule can be susceptible to oxidation. This can lead to the formation of several degradation products, including benzaldehyde, benzoic acid, and the corresponding imine.[2][3]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of 4-[(benzyl)amino]butyronitrile monohydrochloride in aqueous solutions is highly pH-dependent. Both acidic and alkaline conditions can accelerate the hydrolysis of the nitrile group.[1] The rate of intramolecular cyclization is also influenced by pH, as the nucleophilicity of the secondary amine is pH-dependent. Generally, the compound is expected to be most stable at a near-neutral pH.

Q3: Is the solid form of 4-[(benzyl)amino]butyronitrile monohydrochloride stable?

A3: As a hydrochloride salt, the solid form is generally more stable than the free base. The protonation of the amine reduces its reactivity and potential for degradation. However, prolonged exposure to high humidity and elevated temperatures should be avoided, as absorbed moisture can facilitate hydrolytic degradation.

Q4: What are the best practices for storing 4-[(benzyl)amino]butyronitrile monohydrochloride?

A4: To ensure the long-term stability of the compound, it is recommended to store it as a solid in a tightly sealed container, protected from light and moisture. Storage at controlled room temperature or in a refrigerator is advisable. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be kept at a low temperature (2-8 °C) for a short period, and the pH should be maintained near neutral if possible.

Troubleshooting Guides

This section provides systematic approaches to address common issues encountered during the handling and analysis of 4-[(benzyl)amino]butyronitrile monohydrochloride.

Guide 1: Investigating Unexpected Experimental Results or Loss of Potency

If you observe a decrease in the expected biological activity or inconsistent analytical results over time, it is crucial to investigate potential degradation.

Step 1: Identify Potential Degradants

The first step is to hypothesize the likely degradation products based on the known degradation pathways.

Table 1: Potential Degradation Products of 4-[(benzyl)amino]butyronitrile monohydrochloride

Degradation PathwayPotential Degradation ProductChemical Structure
Nitrile Hydrolysis 4-[(benzyl)amino]butyramideC₁₁H₁₆N₂O
4-[(benzyl)amino]butyric acidC₁₁H₁₅NO₂
Intramolecular Cyclization N-benzyl-2-pyrrolidinoneC₁₁H₁₃NO
Oxidation of Benzylamine BenzaldehydeC₇H₆O
Benzoic AcidC₇H₆O₂
N-benzylidene-3-cyanopropylamineC₁₁H₁₂N₂

Step 2: Develop a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a mixture of acetonitrile and a phosphate or acetate buffer (e.g., 20 mM, pH 7).

    • Employ a gradient elution to ensure the separation of compounds with a wide range of polarities. For example, start with a low percentage of acetonitrile and gradually increase it.

  • Detection Wavelength: The benzoyl group in the parent compound and several potential degradants will have a strong UV absorbance. A detection wavelength of around 220-230 nm is a reasonable starting point. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Forced Degradation Studies: To confirm that the method is stability-indicating, perform forced degradation studies.[4][5][6] This involves intentionally degrading the compound under various stress conditions to generate the potential degradation products.

    • Acid Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

    • Photodegradation: Expose a solution of the compound to UV light.

  • Method Validation: Once the method can successfully separate the parent compound from its degradation products, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Step 3: Analyze the Samples

Analyze your experimental samples using the validated stability-indicating HPLC method. The presence and quantity of any degradation products will provide insight into the stability issues.

dot

Caption: Workflow for investigating degradation of 4-[(benzyl)amino]butyronitrile monohydrochloride.

Guide 2: Mitigating Degradation During Experiments

Once the cause of degradation is identified, the following measures can be taken to minimize it.

Table 2: Mitigation Strategies for Degradation

Degradation PathwayMitigation StrategyRationale
Hydrolysis - Maintain pH of solutions near neutral.- Use aprotic solvents where possible.- Prepare aqueous solutions fresh and use them promptly.- Store solutions at low temperatures (2-8 °C).Hydrolysis is catalyzed by both acid and base. Lowering the temperature slows down the reaction rate.
Intramolecular Cyclization - Maintain pH of solutions near neutral.- Use non-aqueous solvents for reactions if feasible.The nucleophilicity of the secondary amine is pH-dependent. Protonation at low pH will inhibit cyclization.
Oxidation - Degas solvents to remove dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon).- Avoid exposure to strong oxidizing agents.- Protect from light.Oxidation is often initiated by oxygen, light, or oxidizing agents.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways of 4-[(benzyl)amino]butyronitrile.

Degradation_Pathways cluster_main 4-[(benzyl)amino]butyronitrile cluster_hydrolysis Hydrolysis cluster_cyclization Intramolecular Cyclization cluster_oxidation Oxidation Parent 4-[(benzyl)amino]butyronitrile Amide 4-[(benzyl)amino]butyramide Parent->Amide H₂O (H⁺ or OH⁻) CyclicImidine Cyclic Imidine Intermediate Parent->CyclicImidine Intramolecular Attack Benzaldehyde Benzaldehyde Parent->Benzaldehyde [O] Acid 4-[(benzyl)amino]butyric acid Amide->Acid H₂O (H⁺ or OH⁻) Pyrrolidinone N-benzyl-2-pyrrolidinone CyclicImidine->Pyrrolidinone Hydrolysis BenzoicAcid Benzoic Acid Benzaldehyde->BenzoicAcid [O]

Sources

Troubleshooting

overcoming solubility problems of 4-[(benzyl)amino]butyronitrile in aqueous solutions

Introduction Welcome to the technical support guide for 4-[(benzyl)amino]butyronitrile. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aque...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-[(benzyl)amino]butyronitrile. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Due to its chemical structure, featuring a hydrophobic benzyl group and a butyronitrile backbone, 4-[(benzyl)amino]butyronitrile typically exhibits low solubility in neutral aqueous solutions. This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to systematically overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-[(benzyl)amino]butyronitrile difficult to dissolve in aqueous buffers like PBS?

The solubility challenge arises from the compound's amphipathic nature. The structure contains a polar secondary amine that can interact with water, but this is counteracted by the non-polar, hydrophobic nature of the benzyl ring and the four-carbon chain. In neutral aqueous solutions, the hydrophobic portions of the molecule dominate, leading to poor solvation and low solubility.

Q2: What is the predicted pKa of the secondary amine in this molecule, and why is it important?

Q3: What are the primary strategies for solubilizing 4-[(benzyl)amino]butyronitrile?

There are three primary methods, which should be considered in order of increasing potential for experimental interference:

  • pH Adjustment: Lowering the pH of the aqueous solution to protonate the secondary amine is the most common and effective first step.[]

  • Co-solvency: Using a water-miscible organic solvent can dissolve the compound, which can then be diluted into your aqueous medium.[4][5]

  • Cyclodextrin Complexation: For sensitive biological systems where pH or organic solvents are not viable, encapsulating the hydrophobic part of the molecule within a cyclodextrin can significantly increase aqueous solubility.[6][]

Q4: Is 4-[(benzyl)amino]butyronitrile stable in aqueous solutions?

The nitrile functional group can be susceptible to hydrolysis, converting to a carboxylic acid, under harsh acidic or basic conditions, particularly with prolonged heating.[8][9][10] For most experimental conditions involving pH adjustment at or near room temperature for short durations, the compound should remain stable. However, it is best practice to prepare fresh solutions and avoid long-term storage of the compound in highly acidic or basic aqueous media.

Troubleshooting Workflow & Decision Guide

Before proceeding to detailed protocols, use this decision tree to select the most appropriate solubilization strategy for your specific experimental context.

Solubility_Workflow start Start: Dissolve Compound in Target Aqueous Buffer check_dissolved Is the compound fully dissolved? start->check_dissolved success Success: Proceed with Experiment check_dissolved->success Yes check_ph Can the experiment tolerate a lower pH (e.g., pH 4-6)? check_dissolved->check_ph No protocol1 Follow Protocol 1: pH Adjustment check_ph->protocol1 Yes check_cosolvent Can the experiment tolerate a small percentage of an organic co-solvent (e.g., <1% DMSO)? check_ph->check_cosolvent No protocol2 Follow Protocol 2: Co-solvency check_cosolvent->protocol2 Yes check_cyclodextrin Is a more complex formulation acceptable? check_cosolvent->check_cyclodextrin No protocol3 Follow Protocol 3: Cyclodextrin Complexation check_cyclodextrin->protocol3 Yes fail Contact Technical Support for Advanced Formulation Strategies check_cyclodextrin->fail No

Caption: A decision tree for troubleshooting poor aqueous solubility.

In-Depth Troubleshooting Guides

Protocol 1: Solubility Enhancement via pH Adjustment

This method leverages the basicity of the secondary amine. By preparing the solution at a pH below the amine's pKa (~9-10), we ensure its protonation, which significantly increases aqueous solubility.

Step-by-Step Methodology:

  • Prepare an Acidic Stock Buffer: Prepare a 10 mM citrate buffer (pH 4.0) or acetate buffer (pH 5.0). Do not use phosphate buffers if your downstream application is sensitive to them, though they are generally acceptable.

  • Calculate Required Mass: Determine the mass of 4-[(benzyl)amino]butyronitrile needed for your desired stock concentration (e.g., 10 mM).

  • Initial Dissolution: Add the weighed compound to a sterile conical tube. Add a small volume of the acidic buffer (e.g., 80% of the final target volume).

  • Facilitate Dissolution: Vortex the tube vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Most compounds with amine groups will dissolve readily in an acidic environment.[11]

  • Final Volume Adjustment: Once the solid is fully dissolved, add the acidic buffer to reach the final target volume and vortex briefly to ensure homogeneity.

  • pH Verification and Use: The pH of the final stock solution should be close to that of the starting buffer. This concentrated stock can now be diluted into your final, larger volume of experimental media. The buffering capacity of the final media should be sufficient to bring the pH back to the desired physiological range.

Causality Explained: By lowering the pH to ~4-5, we create an environment where the secondary amine group (-NH-) is protonated to form an ammonium cation (-NH₂⁺-). This charged species is highly polar and readily forms hydrogen bonds with water, overcoming the hydrophobic nature of the benzyl group and allowing the compound to dissolve.

Trustworthiness Check:

  • Precipitation on Dilution: When adding the acidic stock to a neutral (pH ~7.4) buffer, perform a small-scale test dilution first. If the compound precipitates, the final concentration may be too high for the buffer's capacity. Consider lowering the final concentration or using the co-solvent method.

  • Stability: Prepare fresh solutions. Do not store the acidic stock for extended periods to minimize the risk of nitrile hydrolysis.[9]

Protocol 2: Solubility Enhancement via Co-solvency

This technique uses a water-miscible organic solvent to first dissolve the compound, creating a concentrated stock that can then be carefully diluted into the aqueous experimental medium.[12][13]

Co-solventProperties & Recommended Use
DMSO (Dimethyl sulfoxide)Powerful, universal solvent. Typically well-tolerated in cell culture up to 0.5% (v/v). Prepare a 10-100 mM stock.
Ethanol Less toxic than DMSO for many biological systems. Good for compounds of moderate hydrophobicity. Prepare a 10-50 mM stock.
PEG 400 (Polyethylene glycol 400)A low-toxicity polymer often used in pharmaceutical formulations.[14] Can help maintain solubility upon dilution.
Propylene Glycol Common pharmaceutical excipient with low toxicity.[14]

Step-by-Step Methodology:

  • Select a Co-solvent: Choose a co-solvent from the table above that is compatible with your experimental system. DMSO is the most common starting point.

  • Prepare Concentrated Stock: Weigh the required amount of 4-[(benzyl)amino]butyronitrile and dissolve it in the minimum necessary volume of the chosen co-solvent (e.g., to make a 50 mM stock in 100% DMSO). Vortex or sonicate until fully dissolved.

  • Dilution into Aqueous Media: This is a critical step. To avoid precipitation, add the concentrated organic stock to your final aqueous buffer dropwise while vortexing or stirring the buffer vigorously. Never add the aqueous buffer to the concentrated organic stock.

  • Final Concentration Check: Ensure the final concentration of the co-solvent in your experiment is low enough not to cause artifacts (e.g., <0.5% for DMSO in most cell-based assays).[15]

Causality Explained: A co-solvent works by reducing the overall polarity of the solvent system.[13] The organic solvent disrupts the strong hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic benzyl group of the compound, thus allowing it to dissolve.

Trustworthiness Check:

  • Metastable Solutions: Rapid dilution can sometimes create supersaturated, metastable solutions that may precipitate over time. Always prepare the final working solution fresh before each experiment.

  • Assay Interference: Run a vehicle control in your experiment containing the same final concentration of the co-solvent to ensure it does not affect your results.

Protocol 3: Solubility Enhancement via Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic part of a drug molecule, forming an "inclusion complex" that is soluble in water.[6][16][17] This method is ideal for sensitive applications where pH changes or organic solvents are undesirable. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high solubility and low toxicity.[18]

Step-by-Step Methodology:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in water or PBS). Warming the solution may be necessary to fully dissolve the cyclodextrin.

  • Add the Compound: Add the pre-weighed 4-[(benzyl)amino]butyronitrile powder directly to the cyclodextrin solution.

  • Facilitate Complexation: Stir or shake the mixture vigorously at room temperature for several hours (4-24 hours is typical). Sonication can expedite the process. The goal is to allow the hydrophobic benzyl group to enter the cyclodextrin cavity.

  • Clarify the Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Collect and Use Supernatant: Carefully collect the clear supernatant. This solution contains the water-soluble drug-cyclodextrin complex. The concentration of the dissolved compound should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

Causality Explained: The non-polar benzyl group of 4-[(benzyl)amino]butyronitrile fits snugly into the hydrophobic inner cavity of the cyclodextrin molecule.[] The outside of the cyclodextrin is hydrophilic, rendering the entire complex water-soluble. This is a non-covalent encapsulation, and the drug is released from the complex upon dilution in a larger biological system.[18]

Trustworthiness Check:

  • Quantification is Key: The final concentration of the dissolved compound in the supernatant is not guaranteed to be your target concentration. It must be measured to ensure accurate dosing in your experiments.

  • Binding Affinity: The efficiency of this method depends on the binding affinity between the compound and the cyclodextrin. A 1:1 molar ratio is often a good starting point for optimization.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Mihailescu, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Gidwani, B., & Vyas, A. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Wikipedia. (n.d.). Cosolvent.
  • Unknown. (n.d.). Cosolvent.
  • Quora. (2021). How will you increase the solubility of organic compounds in water?.
  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • OpenStax. (n.d.). 20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition.
  • Unknown. (2025). Co-solvent: Significance and symbolism.
  • Stepankova, V., Damborsky, J., & Chaloupkova, R. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Unknown. (n.d.). Approximate pKa chart of the functional groups: values to know.

Sources

Optimization

Technical Support Center: Refining the Purification Protocol for 4-[(benzyl)amino]butyronitrile Monohydrochloride

Welcome to the dedicated technical support guide for the purification of 4-[(benzyl)amino]butyronitrile monohydrochloride (CAS No: 7544-97-0).[1][][3] This resource is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-[(benzyl)amino]butyronitrile monohydrochloride (CAS No: 7544-97-0).[1][][3] This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of refining this compound to the high purity standards required for downstream applications. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common and complex purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in purifying crude 4-[(benzyl)amino]butyronitrile monohydrochloride?

A1: The most critical first step is to accurately assess the impurity profile of your crude material. Before attempting any purification, it is essential to have an idea of the nature and quantity of impurities present. Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide a comprehensive overview of the crude product's purity.[4][5] This initial analysis will inform your choice of purification strategy, particularly the selection of an appropriate recrystallization solvent system.

Q2: How do I select an optimal solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which 4-[(benzyl)amino]butyronitrile monohydrochloride is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A general rule of thumb is to match the polarity of the solvent with the compound.[6] Given that this is an amine hydrochloride salt, polar solvents are a good starting point. Ethanol or a mixture of methanol and a less polar co-solvent like ethyl acetate or diethyl ether can be effective.[7] Avoid highly volatile solvents like dichloromethane (DCM) or acetone for slow crystallization, as rapid evaporation can lead to poor quality crystals or powders.[8]

Q3: My compound is an amine hydrochloride. Does this affect the purification strategy?

A3: Absolutely. The salt form significantly influences its physical properties, particularly solubility. Amine hydrochlorides are generally more crystalline and have higher melting points than their free-base counterparts.[8] The strong ionic interactions and hydrogen bonding capabilities, particularly with the chloride ion, play a crucial role in crystal lattice formation.[9] This often makes them good candidates for recrystallization. However, you must ensure the pH of your solutions remains acidic to prevent the precipitation of the free amine.

Q4: What are the most common impurities I should expect?

A4: Impurities can arise from unreacted starting materials, by-products of the synthesis, or degradation. Common impurities in the synthesis of similar compounds can include unreacted benzylamine, by-products from the cyanation step, and potential dimers.[10][11] If the synthesis involved the use of protecting groups, incomplete deprotection can also lead to impurities.[12]

In-Depth Troubleshooting Guide

This section addresses specific experimental challenges in a problem-cause-solution format to guide you through refining your purification protocol.

Problem 1: Failure to Crystallize Upon Cooling

Your solution remains clear even after cooling, with no signs of crystal formation.

Root Cause Analysis:

This is a classic case of either excessive solvent use or the formation of a stable supersaturated solution. If too much solvent is used, the concentration of the compound may not reach the saturation point even at low temperatures.[13]

Workflow for Inducing Crystallization:

start Clear Solution After Cooling scratch Scratch inner surface of the flask with a glass rod start->scratch seed Add a seed crystal scratch->seed If no success success Crystals Form scratch:e->success:w reduce_solvent Reduce solvent volume by gentle heating or under vacuum seed->reduce_solvent If no success seed:e->success:w reduce_solvent->success failure Still No Crystals reduce_solvent->failure If oiling out occurs change_solvent Re-dissolve and attempt with a different solvent system change_solvent->success failure->change_solvent

Caption: Decision workflow for inducing crystallization.

Step-by-Step Solutions:
  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[13]

  • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the cooled solution. This provides a template for further crystal formation.[13]

  • Solvent Reduction: If the above methods fail, it's likely you've used too much solvent.[13] Gently heat the solution to boil off a portion of the solvent and then allow it to cool again. Alternatively, use a rotary evaporator to remove some of the solvent.

  • Add an Anti-Solvent: If using a solvent mixture, you can slowly add a solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes cloudy, then gently heat until it clears and allow to cool slowly.

Problem 2: Compound "Oils Out" Instead of Crystallizing

Upon cooling, your compound separates as a liquid layer (an oil) rather than forming solid crystals.

Root Cause Analysis:

Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, causing it to "melt" in the hot solution. It can also happen if the solution is cooled too rapidly or if significant impurities are present, which can depress the melting point.[6][8]

Strategic Solutions:
  • Lower the Temperature: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. An insulated container or a dewar can be used to slow the cooling rate.

  • Change the Solvent System:

    • Choose a solvent with a lower boiling point.

    • Use a solvent mixture. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until turbidity persists. Heat to clarify and then cool slowly. Common solvent mixtures include ethanol/diethyl ether and methanol/ethyl acetate.[7]

  • Concentration Adjustment: Oiling out can be due to a supersaturated solution. Try using a slightly more dilute solution by adding more solvent before cooling.[8]

Problem 3: Low Yield After Recrystallization

The amount of purified compound recovered is significantly lower than expected.

Root Cause Analysis:

A poor yield is often a result of using too much solvent, which leads to a significant amount of the product remaining dissolved in the mother liquor.[13] Another common cause is premature crystallization during a hot filtration step, leading to product loss on the filter paper.

Yield Optimization Protocol:
  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated solid until it just dissolves.

  • Pre-heat Your Funnel: If a hot filtration step is necessary to remove insoluble impurities, pre-heat the filtration apparatus (funnel and filter flask) with steam or in an oven to prevent the product from crystallizing prematurely.

  • Recover from Mother Liquor: After filtering your crystals, you can often recover a second crop. Concentrate the mother liquor by boiling off some of the solvent and then cool it again to obtain more crystals. Be aware that this second crop may be less pure than the first.

Problem 4: Persistent Impurities After Purification

Analytical tests (e.g., HPLC, NMR) show that the recrystallized material is still not pure.

Root Cause Analysis:

This indicates that the chosen recrystallization solvent is not effective at separating the impurity from your target compound. The impurity may have similar solubility characteristics, or it may be co-crystallizing with your product.

Advanced Purification Strategies:
  • Iterative Recrystallization: Perform a second recrystallization using a different solvent system. A change in solvent polarity can alter the solubility of the impurities relative to your compound.

  • Activated Carbon Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration. The carbon adsorbs the colored impurities. Use sparingly, as it can also adsorb your product.

  • Alternative Purification Methods: If recrystallization fails to yield the desired purity, consider other techniques. Column chromatography is a powerful method for separating compounds with different polarities.

Standard Operating Protocols

Protocol 1: General Recrystallization of 4-[(benzyl)amino]butyronitrile monohydrochloride

dissolve 1. Dissolve crude solid in minimum hot solvent (e.g., Ethanol) hot_filter 2. (Optional) Perform hot gravity filtration to remove insoluble impurities dissolve->hot_filter cool 3. Allow solution to cool slowly to room temperature, then in an ice bath hot_filter->cool collect 4. Collect crystals by vacuum filtration cool->collect wash 5. Wash crystals with a small amount of cold solvent collect->wash dry 6. Dry crystals under vacuum wash->dry

Caption: Standard workflow for recrystallization.

  • Dissolution: Place the crude 4-[(benzyl)amino]butyronitrile monohydrochloride in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a highly quantitative method for determining purity and detecting trace impurities.[5]

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL
Sample Prep Dissolve a small amount of the compound in the mobile phase starting condition

Note: This is a starting point. Method optimization will be required for your specific system and impurity profile.

Summary of Troubleshooting Strategies

IssuePotential Cause(s)Key Solutions
No Crystals Form Too much solvent; SupersaturationScratch flask, add seed crystal, reduce solvent volume[13]
Oiling Out Cooling too quickly; High impurity level; Solvent boiling point too highSlow down cooling, use a different or mixed solvent system[8]
Low Yield Too much solvent used; Premature crystallization during filtrationUse minimum hot solvent, pre-heat filtration apparatus[13]
Persistent Impurities Inappropriate solvent choice; Co-crystallizationTry a different solvent, perform a second recrystallization, use chromatography

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • Chemistry LibreTexts. (2024). 6.6D: Troubleshooting. Available from: [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Guide for crystallization. (n.d.). Available from: [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342. Available from: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • Google Patents. (1939). US2145803A - Processes of separating nitrile-hydrocarbon mixtures by means of amines.
  • Crystallization Solvents.pdf. (n.d.). Available from: [Link]

  • Google Patents. (2015). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • Supporting Information: Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. (n.d.). Available from: [Link]

  • P&S Chemicals. Product information, 4-[(Benzyl)amino]butyronitrile monohydrochloride. Available from: [Link]

  • ResearchGate. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. Available from: [Link]

  • Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • ResearchGate. (2000). Impurity profile of amino acids?. Available from: [Link]

  • Google Patents. (2012). CN102432501A - Preparation method of aminoacetonitrile hydrochloride.
  • Pharmaffiliates. Benzyl Chloride-impurities. Available from: [Link]

  • ResearchGate. Typical examples of impurities observed in synthesized peptides. Available from: [Link]

  • ResearchGate. (2014). Improvement on the Synthesis of Primary Amino Sugar Derivatives via N-Benzyl Intermediates. Available from: [Link]

Sources

Troubleshooting

addressing inconsistencies in biological assay results for 4-[(benzyl)amino]butyronitrile

Introduction Welcome to the technical support center for 4-[(benzyl)amino]butyronitrile. This guide is designed for researchers, scientists, and drug development professionals encountering variability or unexpected outco...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-[(benzyl)amino]butyronitrile. This guide is designed for researchers, scientists, and drug development professionals encountering variability or unexpected outcomes in biological assays involving this compound. Inconsistencies in experimental results can often be traced back to fundamental issues with compound handling, assay design, or complex biological interactions. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these challenges, ensuring the generation of robust and reproducible data. Our methodology is grounded in first principles of pharmacology and cell biology to not only provide solutions but also explain the scientific causality behind them.

Part 1: Foundational Troubleshooting: Compound Integrity and Handling

The most frequent source of assay variability originates from the test compound itself. Before questioning the biological system or assay technology, it is crucial to validate the integrity and behavior of your 4-[(benzyl)amino]butyronitrile stock and working solutions.

FAQ 1: My IC₅₀/EC₅₀ values for 4-[(benzyl)amino]butyronitrile are inconsistent across repeat experiments. What is the most likely cause?

This is a classic sign of issues related to compound solubility or stability. While a compound may be fully soluble in a 100% DMSO stock, its solubility can decrease dramatically when diluted into aqueous assay buffers, leading to precipitation. This effectively lowers the concentration of the compound available to interact with the biological target, causing a rightward shift in the dose-response curve and high variability.

Troubleshooting Steps:

  • Assess Compound Solubility: The first step is to determine the kinetic solubility of 4-[(benzyl)amino]butyronitrile in your specific assay buffer. Precipitation, even if not visible to the naked eye, can significantly alter the effective concentration.

  • Evaluate Compound Stability: The compound may be degrading in the aqueous buffer over the course of your experiment. The nitrile group and the benzylamino moiety can be susceptible to hydrolysis or oxidation under certain pH and temperature conditions.[1]

  • Review Storage and Handling: Repeated freeze-thaw cycles of the DMSO stock can lead to water absorption and compound precipitation, altering the stock concentration over time.[2]

Workflow for Investigating Compound Integrity

A Inconsistent IC50/EC50 Results B Step 1: Assess Compound Solubility in Assay Buffer A->B C Is compound soluble at highest tested concentration? B->C Perform Kinetic Solubility Assay D Step 2: Evaluate Compound Stability (LC-MS analysis over time) C->D Yes H ACTION: Lower top concentration. Use solubility-enhancing agents (e.g., BSA, cyclodextrin). C->H No E Is compound stable for the duration of the assay? D->E Perform Stability Assay F Step 3: Review Handling Procedures (Aliquoting, Freeze-Thaw) E->F Yes I ACTION: Reduce incubation time. Modify buffer pH/temperature. Prepare fresh dilutions. E->I No G Issue Likely Assay-Related. Proceed to Part 2. F->G Yes, procedures are optimal J ACTION: Prepare fresh stock. Aliquot into single-use vials. Minimize freeze-thaw cycles. F->J No, procedures can be improved

Caption: Troubleshooting workflow for compound-related assay inconsistency.

Part 2: Assay System and Environmental Factors

If you have confirmed that your compound is soluble, stable, and handled correctly, the next step is to scrutinize the biological assay system itself. Cell-based and biochemical assays have distinct sources of potential error.

FAQ 2: In my cell-based assay, I'm observing high well-to-well variability and a poor signal-to-noise ratio. How can I improve my assay window?

High variability in cell-based assays often points to inconsistent cell health, density, or interference from assay components.[3][4] A poor signal-to-noise ratio can result from high background caused by media components or the compound itself.[5]

Troubleshooting Steps for Cell-Based Assays:

  • Standardize Cell Culture Practices:

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.[4]

    • Cell Plating: Ensure even cell distribution during plating to avoid "edge effects." Allow cells to adhere and recover overnight before adding the compound.[6][7]

    • Confluency: Maintain a consistent cell confluency at the time of the assay, as this can dramatically impact metabolic activity and signaling responses.

  • Optimize Assay Conditions:

    • DMSO Tolerance: Determine the maximum DMSO concentration your cells can tolerate without affecting viability or the assay endpoint. This is typically between 0.5% and 1%.[8]

    • Media Components: Phenol red and components in Fetal Bovine Serum (FBS) can cause autofluorescence, increasing background in fluorescence-based assays.[5] Consider using phenol red-free media or performing the final readout in PBS.

    • Plate Selection: The choice of microplate is critical for the detection method.[4][9]

Detection Method Recommended Plate Color Rationale
Absorbance ClearAllows light to pass directly through the sample.
Fluorescence Black (Solid)Minimizes background fluorescence and light scatter.
Luminescence White (Solid)Maximizes light reflection to enhance the luminescent signal.
FAQ 3: My enzyme inhibition assay results are not reproducible. What should I check?

In biochemical assays, variability often stems from the reaction kinetics or the stability of the enzyme and substrates.[10]

Troubleshooting Steps for Biochemical Assays:

  • Confirm Initial Velocity Conditions: Enzyme assays must be performed in the linear range of the reaction, where less than 10% of the substrate has been consumed.[11] If the reaction proceeds for too long, substrate limitation or product inhibition can lead to non-linear kinetics and inaccurate rate measurements.[11][12]

  • Substrate Concentration: For analyzing competitive inhibitors, the substrate concentration should ideally be at or below the Michaelis constant (Kₘ).[11] At very high substrate concentrations, the potency of a competitive inhibitor will be underestimated.

  • Enzyme Stability: Ensure the enzyme remains active and stable in the assay buffer for the duration of the experiment. Perform a control reaction with enzyme alone to check for loss of activity over time.

Part 3: Advanced Troubleshooting: Unraveling Complex Interactions

When foundational checks are complete and results are reproducible but mechanistically confusing, it's time to investigate more complex biological phenomena.

FAQ 4: My results suggest 4-[(benzyl)amino]butyronitrile has off-target effects or is interfering with the assay technology. How can I confirm this?

Off-target activity is a common challenge in drug discovery, where a compound interacts with proteins other than the intended target.[13] Additionally, compounds can directly interfere with the assay readout, creating false-positive or false-negative results.[14]

Troubleshooting Strategy:

  • Identify Assay Interference:

    • Autofluorescence: Check if the compound is fluorescent at the excitation/emission wavelengths used in your assay. Run a control plate with the compound in buffer without cells or enzymes.

    • Signal Quenching: Some compounds can absorb light emitted by a fluorescent or luminescent reporter, artificially decreasing the signal.[14]

    • Reporter Enzyme Modulation: If using a reporter system (e.g., luciferase, β-galactosidase), test whether 4-[(benzyl)amino]butyronitrile directly inhibits or activates the reporter enzyme.

  • Employ Orthogonal Assays: The most robust way to validate a hit is to use an orthogonal assay that relies on a different detection principle.[14] This helps to rule out artifacts specific to the primary assay technology.

Workflow for Hit Confirmation using Orthogonal Assays

A Primary Screen Hit (e.g., Cell Viability Assay) B Step 1: Rule out Assay Interference (Autofluorescence, Quenching) A->B C Is the compound an artifact? B->C D Step 2: Orthogonal Assay 1 (Biochemical Target-Based Assay) C->D No I False Positive. Discard or investigate artifact. C->I Yes E Does the compound show activity against the purified target? D->E F Step 3: Orthogonal Assay 2 (Biophysical Binding Assay - e.g., SPR, MST) E->F Yes J Result may be due to off-target effects or modulation of a pathway. E->J No G Does the compound directly bind to the target protein? F->G H High-Confidence Hit G->H Yes G->J No

Caption: Validating a primary screen hit with orthogonal assays.

FAQ 5: Could the nitrile group in 4-[(benzyl)amino]butyronitrile be reacting covalently with my target?

Yes, this is a possibility. While often metabolically stable, the nitrile group can act as an electrophilic "warhead," particularly in the active sites of cysteine or serine proteases, forming a reversible covalent bond.[1][15] This can result in time-dependent inhibition.

How to Investigate:

  • Time-Dependence Assay: Pre-incubate the enzyme with 4-[(benzyl)amino]butyronitrile for varying lengths of time before adding the substrate. A covalent inhibitor will show increasing potency with longer pre-incubation times.

  • Washout Experiment: In a cell-based assay, treat cells with the compound, then wash it away and measure the duration of the biological effect. A persistent effect after washout suggests covalent binding or very slow off-rate kinetics.

Protocols
Protocol 1: Kinetic Solubility Assessment
  • Prepare a 2 mM solution of 4-[(benzyl)amino]butyronitrile in your assay buffer from a 100 mM DMSO stock (ensure final DMSO is ≤1%).

  • Serially dilute the 2 mM solution in the same buffer to create a concentration range (e.g., 2 mM down to ~1 µM).

  • Incubate the plate at the assay temperature (e.g., 37°C) for 1-2 hours.

  • Measure the light scattering at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.

  • An increase in light scattering at higher concentrations indicates compound precipitation. The highest concentration without a significant increase in scattering is your maximum working soluble concentration.

Protocol 2: DMSO Tolerance Assay
  • Plate your cells at the desired density for your main experiment.[6]

  • Prepare a serial dilution of DMSO in your cell culture medium, ranging from 2% down to 0.015%. Include a "no DMSO" control.

  • Replace the medium on your cells with the DMSO-containing medium.

  • Incubate for the same duration as your planned compound treatment.

  • Perform your standard cell viability assay (e.g., CellTiter-Glo®, MTS).

  • Plot cell viability against DMSO concentration. The highest concentration that does not cause a significant drop in viability (e.g., >90%) is your maximum tolerated DMSO concentration.

References
  • Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. (2024). [Link]

  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. (2025). [Link]

  • Azure Biosystems. How to Troubleshoot Common In-cell Western Issues. (2024). [Link]

  • National Center for Biotechnology Information. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • Promega Corporation. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). [Link]

  • BMG LABTECH. A troubleshooting guide to microplate-based assays. [Link]

  • University of Oxford. Small Compound Screening Overview. [Link]

  • PubMed. Variability in human in vitro enzyme kinetics. [Link]

  • ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009). [Link]

  • National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. (2012). [Link]

  • National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • Frontiers. Impact of Nitriles on Bacterial Communities. [Link]

  • PubMed. Off-target depletion of plasma tryptophan by allosteric inhibitors of BCKDK. (2024). [Link]

  • ResearchGate. Endocrine Disruptive Effects of Chemicals Eluted from Nitrile-Butadiene Rubber Gloves Using Reporter Gene Assay Systems. (2025). [Link]

  • ResearchGate. Effect of different nitriles and corresponding carboxylic acids on the... (2019). [Link]

  • PubMed Central. Nitriles: an attractive approach to the development of covalent inhibitors. [Link]

  • MDPI. Peptide Arrays as Tools for Unraveling Tumor Microenvironments and Drug Discovery in Oncology. (2026). [Link]

  • PubMed. 4-N-Methyl-N'-(2-dihydroxyboryl-benzyl)amino benzonitrile and its boronate analogue sensing saccharides and fluoride ion. (2007). [Link]

  • Science Translational Medicine. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019). [Link]

  • Biology Stack Exchange. Enzyme inhibitor leads to higher turnover rate?. (2021). [Link]

  • PubMed Central. 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. [Link]

  • PubChem. Butyronitrile. [Link]

  • PubChem. 4-Aminobenzonitrile. [Link]

  • MDPI. 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023). [Link]

  • PubMed Central. Empowering drug off-target discovery with metabolic and structural analysis. (2023). [Link]

  • PubMed. 6-Amino-3-Methyl-4-(2-nitrophenyl)-1,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitrile Shows Antihypertensive and Vasorelaxant Action via Calcium Channel Blockade. (2021). [Link]

  • Chemsrc. 4-[benzyl(propyl)amino]butanenitrile | CAS#:89690-07-3. (2025). [Link]

  • Huayuanwang. 4-[(benzyl)amino]butyronitrile. (2025). [Link]

  • PubChem. Benzonitrile, 3-amino-4-((2-((methylmethyl-11c-amino)methyl)phenyl)thio)-. [Link]

  • ResearchGate. Reaction of Aminomalononitrile and Benzylic Compounds as a Plausible Route to Phenylalanine. [Link]

  • PubMed. 4-Amino-2-alkyl-butyramides as small molecule CCR2 antagonists with favorable pharmacokinetic properties. (2006). [Link]

Sources

Optimization

Technical Support Center: Method Refinement for 4-[(benzyl)amino]butyronitrile HPLC Analysis

Welcome to the technical support center for HPLC method refinement, focusing on the unique challenges presented by 4-[(benzyl)amino]butyronitrile. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC method refinement, focusing on the unique challenges presented by 4-[(benzyl)amino]butyronitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of this and structurally similar polar, basic compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common chromatographic issues.

Understanding the Analyte: 4-[(benzyl)amino]butyronitrile

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of 4-[(benzyl)amino]butyronitrile. It is a small, polar molecule containing a secondary amine, making it a basic compound. This structure presents several challenges in traditional reversed-phase (RP) HPLC, including poor retention and peak tailing due to interactions with silica-based columns.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Poor Retention & Early Elution

Question: My 4-[(benzyl)amino]butyronitrile peak is eluting at or very near the solvent front (t₀). How can I increase its retention on a C18 column?

Answer: This is a classic issue for polar compounds in reversed-phase chromatography.[1][2][3] The weak hydrophobic interaction between your polar analyte and the non-polar C18 stationary phase leads to minimal retention. Here’s a systematic approach to address this:

  • Mobile Phase pH Adjustment: The secondary amine in your molecule is basic. At low pH, this amine will be protonated (positively charged), making the molecule even more polar and less retained on a C18 column.[4][5][6][7] By increasing the mobile phase pH to a level at least two units above the pKa of the amine, you can suppress its ionization, making the molecule more neutral and increasing its hydrophobic interaction with the stationary phase.[4][6] However, be mindful of your column's pH stability; most traditional silica-based columns are not stable above pH 8.[5][8]

  • Decrease Organic Solvent Strength: In reversed-phase HPLC, water is the weak solvent. Reducing the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase will increase the retention time of your analyte.[9][10]

  • Consider a Different Stationary Phase: If mobile phase adjustments are insufficient, a C18 column may not be the optimal choice. Consider these alternatives:

    • Polar-Endcapped C18: These columns have a polar group embedded in the alkyl chain or at the terminus, which helps to retain polar compounds through secondary interactions.[1][11]

    • Phenyl Phases: The phenyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic ring of your analyte.[10]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[12][13][14][15] In HILIC, a polar stationary phase (like bare silica, diol, or amide) is used with a high concentration of organic solvent in the mobile phase.[12][13][16] Water acts as the strong eluting solvent.[16]

Peak Tailing

Question: I'm observing significant peak tailing for 4-[(benzyl)amino]butyronitrile. What is causing this, and how can I achieve a more symmetrical peak?

Answer: Peak tailing for basic compounds like yours is most commonly caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[11][17][18] At mid-range pH, some of these silanols are deprotonated and negatively charged, leading to strong, undesirable ionic interactions with your protonated basic analyte.[18] Here’s how to mitigate this:

  • Mobile Phase pH Control:

    • Low pH: By operating at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate, you can protonate the silanol groups, minimizing their ionic interaction with your analyte.[17][19]

    • High pH: Alternatively, a high pH mobile phase (if your column allows) will deprotonate your basic analyte, reducing its positive charge and subsequent interaction with any ionized silanols.[20]

  • Use of Mobile Phase Additives:

    • Buffers: Always use a buffer to maintain a consistent pH throughout the analysis, which is crucial for reproducible peak shapes.[11][18]

    • Triethylamine (TEA) as a Sacrificial Base: While a more traditional approach, adding a small amount of an amine like TEA to the mobile phase can help to saturate the active silanol sites, reducing their interaction with your analyte.[17]

  • Column Selection:

    • High-Purity Silica Columns: Modern columns are made with higher purity silica, which has fewer acidic silanol groups, leading to improved peak shape for basic compounds.[17]

    • Endcapped Columns: Choose a column that is thoroughly endcapped. Endcapping is a process that covers many of the residual silanol groups with a less reactive functional group.[11]

Poor Resolution from Impurities or Related Compounds

Question: My peak of interest is not well-separated from a closely eluting impurity. How can I improve the resolution?

Answer: Achieving good resolution requires optimizing the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[9][21]

ParameterHow to ImproveRationale
Efficiency (N) - Use a column with smaller particles (e.g., sub-2 µm for UHPLC).[10][21]- Increase the column length.[9][10]- Optimize the flow rate.[22]Sharper, narrower peaks are easier to resolve.
Selectivity (α) - Change the mobile phase organic modifier (e.g., switch from acetonitrile to methanol or vice versa).[9][10]- Adjust the mobile phase pH.[4][10]- Change the stationary phase chemistry (e.g., C18 to Phenyl or Cyano).[10][21]Alters the relative retention of the two compounds. This is often the most powerful way to improve resolution.[9]
Retention Factor (k) - Decrease the organic solvent percentage in the mobile phase.[9][10]Increases the retention time of both peaks, providing more opportunity for separation.

Experimental Workflow for Improving Resolution

Resolution Improvement Workflow Workflow for Enhancing Resolution start Poor Resolution Observed change_k Adjust Retention (k) Decrease % Organic start->change_k check_k Resolution Improved? change_k->check_k change_alpha Modify Selectivity (α) Change Organic Solvent or pH check_k->change_alpha No end_success Method Optimized check_k->end_success Yes check_alpha Resolution Improved? change_alpha->check_alpha change_N Increase Efficiency (N) Smaller Particle Size Column check_alpha->change_N No check_alpha->end_success Yes check_N Resolution Improved? change_N->check_N check_N->end_success Yes end_fail Re-evaluate Approach (e.g., HILIC, Ion-Pair) check_N->end_fail No

Caption: A decision-making workflow for systematically improving HPLC resolution.

Ion-Pair Chromatography as an Alternative

Question: I've tried adjusting the mobile phase pH and organic content with limited success. Is there another technique to improve retention and resolution?

Answer: Yes, Ion-Pair Chromatography (IPC) is a powerful technique for separating ionic and highly polar compounds on a reversed-phase column.[23][24]

Mechanism of Ion-Pair Chromatography

Ion-Pair Chromatography Mechanism Mechanism of Ion-Pairing Analyte Positively Charged Analyte (Protonated Amine) Complex Neutral Ion-Pair Complex Analyte->Complex IonPair Ion-Pairing Reagent (e.g., Alkyl Sulfonate) IonPair->Complex StationaryPhase Hydrophobic C18 Stationary Phase Complex->StationaryPhase retains on Retention Increased Hydrophobic Interaction and Retention StationaryPhase->Retention

Caption: How ion-pairing reagents form a neutral complex for better retention.

In your case, since 4-[(benzyl)amino]butyronitrile is a basic compound that will be protonated at acidic pH, you would use an anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-heptanesulfonate).[25][26] This reagent forms a neutral ion-pair with your positively charged analyte, increasing its hydrophobicity and thus its retention on the C18 column.[25]

Protocol for Implementing Ion-Pair Chromatography

  • Select an Ion-Pairing Reagent: For your basic analyte, choose an anionic reagent like sodium 1-hexanesulfonate or sodium 1-heptanesulfonate. The longer the alkyl chain of the reagent, the greater the retention it will impart.[26]

  • Prepare the Mobile Phase:

    • Dissolve the ion-pairing reagent in the aqueous portion of your mobile phase at a concentration typically between 5 and 20 mM.

    • Adjust the pH of the aqueous phase to ensure your analyte is fully ionized (for your compound, a pH of 2.5-4 is appropriate).

    • Add the organic modifier (e.g., acetonitrile or methanol) to the desired final concentration.

  • Equilibrate the Column: It is critical to thoroughly equilibrate the column with the ion-pairing mobile phase. This can take significantly longer than with standard reversed-phase methods.

  • Optimize the Separation: Adjust the concentration of the ion-pairing reagent and the percentage of the organic modifier to achieve the desired retention and resolution.

Important Considerations for IPC:

  • MS Incompatibility: Many common ion-pairing reagents (like alkyl sulfonates) are not volatile and can suppress the signal in mass spectrometry.[25] If MS detection is required, consider volatile ion-pairing reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA).

  • Dedicated Column: It is highly recommended to dedicate a column for ion-pairing applications, as it can be difficult to completely remove the reagent from the stationary phase.[27]

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Restek.
  • Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc.
  • How To Improve Resolution In HPLC: 5 Simple Tips. (2025, June 6). PharmaGuru.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009, March 2). Tosoh Bioscience.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). National Institutes of Health.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. (n.d.). Sigma-Aldrich.
  • HILIC HPLC Column. (n.d.). Phenomenex.
  • HILIC – New Separation Principle in Chromatography? (2016, February 16). LCI.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Thermo Fisher Scientific.
  • How to Improve HPLC Resolution: Key Factors for Better Separation. (2025, February 28). Mastelf.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International.
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 2). Restek.
  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • pH, pKa, and Retention. (2023, October 30). Pharma Growth Hub.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • BA Method Development: Polar Compounds. (n.d.). BioPharma Services.
  • Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International.
  • Importance of ion pair reagents on reverse phase HPLC. (2018, July 21). Pharmaguideline Forum.
  • Developing HPLC Methods. (n.d.). Sigma-Aldrich.
  • How to improve peaks separation in HPLC? (2024, July 31). ResearchGate.
  • Ion-Pair Reagents for HPLC. (n.d.). TCI Chemicals.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • HPLC Method Development For Basic Molecules: A Case Study. (2025, June 15). PharmaGuru.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • 4-[(benzyl)amino]butyronitrile physical and chemical properties. (2025, September 19). ChemicalBook.
  • Ion-Pair Reagents for HPLC. (n.d.). Spectrum Chemical.
  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent.
  • Ion-Pair Reagents for HPLC. (n.d.). TCI Chemicals.
  • Polar Compounds. (n.d.). SIELC Technologies.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • A New View of Reversed Phase HPLC Selectivity. (n.d.). Element Lab Solutions.
  • Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed.
  • A Weak Anion-Exchange/Reversed-Phase Mixed-Mode HPLC Column and its Applications. (2007, October 1). American Laboratory.
  • Reversed-phase chromatography. (n.d.). Wikipedia.
  • RediSep C-18 reversed phase column Purification of primary amines. (2012, November 9). Teledyne ISCO.
  • Butyronitrile. (n.d.). Wikipedia.
  • 4-Aminobutanenitrile. (n.d.). PubChem.
  • Butyronitrile. (n.d.). PubChem.
  • 4-Aminobenzonitrile. (n.d.). PubChem.

Sources

Troubleshooting

Technical Support Center: Strategies to Minimize Epimerization During 4-[(Benzyl)amino]butyronitrile Synthesis

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the critical challenge of minimizing epimerization during the synthesis of chiral 4-[(benzyl)amino]butyronitrile derivatives. Our focus is on providing practical, mechanistically grounded advice to ensure the stereochemical integrity of your target compounds.

The Challenge of Epimerization in α-Aminonitrile Synthesis

The synthesis of enantiomerically pure α-aminonitriles, key intermediates for a wide range of biologically active molecules, is often complicated by the risk of epimerization at the newly formed stereocenter. This is particularly true for syntheses involving basic conditions, where the proton alpha to the nitrile group can be abstracted, leading to a planar, achiral intermediate and subsequent loss of stereochemical information. In the context of synthesizing a chiral derivative of 4-[(benzyl)amino]butyronitrile, maintaining the desired stereoconfiguration is paramount for achieving the intended biological activity and avoiding potential off-target effects.

This guide will focus on a common synthetic approach, the Strecker reaction, to illustrate the principles of minimizing epimerization.

Troubleshooting Guide: Minimizing Epimerization

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I'm observing significant epimerization in my synthesis of a chiral 4-[(benzyl)amino]butyronitrile derivative via a Strecker-type reaction. What is the most likely cause?

A1: The primary cause of epimerization in this context is the abstraction of the proton at the α-carbon (the carbon bearing the nitrile and amino groups) by a base. This deprotonation forms a planar carbanion intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of enantiomers or diastereomers.[1]

Several factors in your reaction setup can contribute to this:

  • Excessive Basicity: The presence of a strong base, or even a milder base in excess, can significantly accelerate the rate of proton abstraction.[1]

  • Prolonged Reaction Times: The longer your chiral product is exposed to basic conditions, the greater the opportunity for epimerization to occur.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction, leading to increased rates of epimerization.[2]

Q2: How can I modify my reaction conditions to suppress epimerization?

A2: Suppressing epimerization requires careful control over your reaction parameters. Here are several strategies you can implement:

  • Choice of Base: If a base is required, opt for a weaker, non-nucleophilic base. Sterically hindered bases can also be beneficial as they may have lower efficacy in abstracting the α-proton. The combination of DIEA as a base and DMF as a solvent has been shown to result in low epimerization in some cases.[1]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally disfavor the epimerization process.[2]

  • Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the exposure of the product to epimerizing conditions.

  • Cyanide Source: The choice of cyanide source can influence the reaction's stereoselectivity. Trimethylsilyl cyanide (TMSCN) is often used in modern Strecker reactions and can sometimes lead to better stereochemical outcomes compared to traditional sources like KCN or NaCN, especially when used with a suitable catalyst.[3]

Q3: Can the choice of solvent impact the degree of epimerization?

A3: Yes, the solvent can play a crucial role. Polar aprotic solvents like DMF or DMSO can stabilize the charged intermediates involved in the epimerization process, potentially increasing its rate. In some cases, less polar solvents may be advantageous. For instance, moderate stereoselectivity was induced by thermodynamic control of a Strecker reaction in methanol (MeOH).[3] It is advisable to screen a range of solvents to find the optimal balance between reaction rate and stereochemical integrity.

Q4: Are there any catalytic strategies I can employ to improve the stereoselectivity of my synthesis and avoid epimerization?

A4: Absolutely. The use of chiral catalysts is a powerful strategy for asymmetric synthesis and can help minimize the formation of the undesired stereoisomer from the outset.

  • Organocatalysis: Chiral organocatalysts, such as those derived from natural amino acids (e.g., L-proline) or other chiral scaffolds, have been successfully used to promote enantioselective Strecker reactions.[4][5][6] These catalysts can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

  • Metal Catalysis: Chiral metal complexes can also serve as highly effective catalysts for asymmetric Strecker reactions. However, care must be taken to ensure the catalyst and reaction conditions are compatible and do not promote epimerization of the product.

Q5: Would using a chiral auxiliary be a viable strategy to control stereochemistry?

A5: Yes, employing a chiral auxiliary is a classic and effective method for diastereoselective synthesis.[7] The general principle involves temporarily attaching a chiral molecule (the auxiliary) to one of the starting materials. This auxiliary then directs the stereochemical outcome of the reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of a chiral 4-[(benzyl)amino]butyronitrile derivative, a chiral amine could be used in the Strecker reaction to introduce diastereoselectivity.[7]

Frequently Asked Questions (FAQs)

What is epimerization?

Epimerization is a chemical process in which an epimer is transformed into its chiral counterpart.[1] In the context of your synthesis, it refers to the inversion of the stereochemical configuration at the carbon atom alpha to the nitrile group.

How can I detect and quantify epimerization in my product?

The most common and reliable methods for determining the enantiomeric or diastereomeric excess of your product are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate enantiomers or diastereomers, allowing for their quantification.[8]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. Derivatization may be necessary.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral shift reagent can induce different chemical shifts for the different stereoisomers, allowing for their quantification.[9]

Is it possible for the benzylamino group to influence epimerization?

The benzylamino group itself is achiral and is located at the gamma-position relative to the nitrile group. Therefore, it does not directly participate in the epimerization at the alpha-carbon. However, its presence as a substituent could have a minor electronic or steric influence on the acidity of the alpha-proton, but this effect is generally considered to be small.

Could the work-up procedure contribute to epimerization?

Yes, the work-up is a critical step. If your work-up involves basic conditions (e.g., a basic wash to remove acidic byproducts), you risk epimerizing your product. It is crucial to use mild work-up conditions and, if possible, avoid strongly basic solutions. If a basic wash is necessary, it should be performed quickly and at a low temperature.

What is a representative protocol for the synthesis of a chiral 4-[(benzyl)amino]butyronitrile derivative where epimerization is a concern?

Representative Protocol: Asymmetric Strecker Synthesis of an α-Aminonitrile

  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting aldehyde (1.0 eq) and a chiral amine (e.g., a chiral primary amine as an auxiliary, 1.05 eq) in a suitable anhydrous solvent (e.g., DCM or toluene). Add a drying agent (e.g., anhydrous MgSO₄) and stir at room temperature for 2-4 hours, or until imine formation is complete (monitored by TLC or NMR).

  • Cyanation: Cool the reaction mixture to a low temperature (e.g., -78 °C to 0 °C). Add a solution of trimethylsilyl cyanide (TMSCN, 1.2 eq) in the same solvent dropwise.

  • Catalysis (Optional): If using a catalyst, it should be added before the cyanide source.

  • Reaction: Stir the reaction mixture at the low temperature for the specified time (e.g., 12-24 hours), monitoring the progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃ or a mild acid (e.g., saturated NH₄Cl) at low temperature. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the diastereomeric or enantiomeric excess of the purified product using chiral HPLC, GC, or NMR.

Visualizing the Epimerization Pathway

The following diagram illustrates the key steps in the base-catalyzed epimerization of a chiral α-aminonitrile.

Epimerization_Mechanism cluster_0 Chiral α-Aminonitrile cluster_1 Deprotonation cluster_2 Planar Intermediate cluster_3 Reprotonation cluster_4 Epimerized Product Start (R)-α-Aminonitrile Carbanion Planar, Achiral Carbanion Intermediate Start->Carbanion Deprotonation Base Base (B:) Proton_Abstraction Abstraction of α-proton End (S)-α-Aminonitrile Carbanion->End Reprotonation Proton_Source Proton Source (BH+) Reprotonation_Event Reprotonation from either face

Caption: Base-catalyzed epimerization of a chiral α-aminonitrile.

Summary of Key Parameters to Minimize Epimerization

ParameterRecommendation for Minimizing EpimerizationRationale
Base Use a weak, non-nucleophilic, or sterically hindered base. Use stoichiometric amounts.Reduces the rate of α-proton abstraction.
Temperature Maintain low reaction temperatures (e.g., 0 °C to -78 °C).Decreases the kinetic energy available for the epimerization reaction.
Reaction Time Monitor the reaction closely and quench promptly upon completion.Minimizes the exposure of the chiral product to potentially epimerizing conditions.
Solvent Screen different solvents; consider less polar options.The solvent can influence the stability of the carbanion intermediate.
Catalyst/Auxiliary Employ a chiral catalyst (organocatalyst or metal complex) or a chiral auxiliary.Promotes the formation of the desired stereoisomer and can suppress the formation of the other.
Work-up Use mild, preferably neutral or slightly acidic, work-up conditions. Avoid prolonged exposure to strong bases.Prevents epimerization of the isolated product.

References

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Vicario, J. L., Badía, D., Carrillo, L., & Etxebarria, J. (2004). Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588–2590. [Link]

  • Malik, A., Antil, K., Singh, N., Sharma, P. R., & Sharma, R. K. (2024). Scalable Organocatalytic One Pot Asymmetric Strecker Reaction via Camphor Sulfonyl Functionalized Crown-Ether-Tethered Calix[10]arene. Chemical Communications, 60(58), 8561–8564. [Link]

  • SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Wolf, C., Hassan, D. S., Kariapper, F. S., & Lynch, C. C. (2022). Optical Enantiodifferentiation of Chiral Nitriles. ACS Sensors, 7(8), 2266–2272. [Link]

  • ResearchGate. (2012). A study on the induction of stereoselectivity in the Strecker synthesis of basic amino acid-derived α-amino nitriles. [Link]

  • ResearchGate. (2005). Epimerization of α-amino nitriles to single stereoisomers in the solid state. [Link]

  • ResearchGate. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich.
  • Master Organic Chemistry. (2012). What’s a Racemic Mixture?[Link]

  • Sánchez, F. G., & Gallardo, A. G. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 853–858. [Link]

  • Soai, K., Sato, I., & Shibata, T. (2013). Chirally and chemically reversible Strecker reaction. Chemical Science, 4(5), 2116–2119. [Link]

  • Unacademy. (n.d.). A Detailed Understanding of the Term Stereoselective. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization. [Link]

  • van der Pijl, F., van der Vight, M., El-Mayas, I., Janssen, E., & Rutjes, F. P. J. T. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1345–1355. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Ghale, G., & Anslyn, E. V. (2017). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 50(8), 1939–1949. [Link]

  • Straub, M. R. (2016). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.
  • Quora. (2019). Why is it difficult to resolve a racemic mixture?[Link]

  • ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]

  • Takizawa, S., Arteaga, F. A., Yoshida, Y., Suzuki, M., & Sasai, H. (2020). Organocatalytic Synthesis of Highly Functionalized Heterocycles by Enantioselective aza-Morita–Baylis–Hillman-Type Domino Reactions. Chemical & Pharmaceutical Bulletin, 68(4), 295–308. [Link]

  • Ramli, N. A., & Yusof, M. S. M. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6529. [Link]

  • Chiralpedia. (2025). Part 5: Stereoselective and Stereospecific Synthesis. [Link]

  • Toldo, S., Poletti, L., Di Carmine, G., De Risi, C., Massi, A., & Ragno, D. (2022). Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions. The Journal of Organic Chemistry, 87(23), 15461–15473. [Link]

  • West, C. W., Jones, C. D., & James, T. D. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 7(15), 2031–2036. [Link]

  • MDPI. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]

  • Wessjohann, L. A., & Scheid, G. (2000). Enantioselective synthesis of chiral BCPs. Chemical Communications, (1), 1–11. [Link]

  • Scott, R. W., & Martin, S. F. (2002). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 1(1), 22–29. [Link]

  • Oriental Journal of Chemistry. (2017). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. [Link]

  • ResearchGate. (n.d.). (A). The enzymatic routes to chiral 4‐chloro‐3‐hydroxybutanenitrile;.... [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 14(7), 458. [Link]

  • ResearchGate. (2020). (PDF) Reaction of Aminomalononitrile and Benzylic Compounds as a Plausible Route to Phenylalanine. [Link]

  • Oriental Journal of Chemistry. (2017). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. [Link]

  • Heck, S. D., Faraci, W. S., Kelbaugh, P. R., Saccomano, N. A., Thadeio, P. F., & Volkmann, R. A. (1992). Posttranslational amino acid epimerization: enzyme-catalyzed isomerization of amino acid residues in peptide chains. Proceedings of the National Academy of Sciences, 89(16), 7267–7271. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 4-[(benzyl)amino]butyronitrile with other aminonitriles

An In-Depth Comparative Analysis of 4-[(benzyl)amino]butyronitrile for Drug Discovery Professionals Authored by a Senior Application Scientist This guide provides a detailed comparative analysis of 4-[(benzyl)amino]butyr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-[(benzyl)amino]butyronitrile for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide provides a detailed comparative analysis of 4-[(benzyl)amino]butyronitrile against other structurally and functionally relevant aminonitriles. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to deliver actionable insights grounded in experimental data and mechanistic principles. We will explore the nuances of chemical reactivity, metabolic stability, and key biological interactions, providing the foundational knowledge necessary for informed decision-making in early-stage drug discovery.

Introduction: The Aminonitrile Scaffold in Medicinal Chemistry

Aminonitriles are a versatile class of bifunctional compounds characterized by the presence of both an amino group and a nitrile (cyano) group.[1] This unique combination makes them valuable building blocks in organic synthesis and confers a range of pharmacological activities.[1][2] The nitrile moiety can act as a hydrogen bond acceptor or, more critically in many applications, as a reactive "warhead" for covalent enzyme inhibition.[3][4] This reactivity has been successfully leveraged to develop potent inhibitors of serine and cysteine proteases, with several aminonitrile-containing drugs reaching clinical practice, such as the dipeptidyl peptidase-4 (DPP-IV) inhibitor Vildagliptin.[3][5]

This guide focuses on 4-[(benzyl)amino]butyronitrile , a γ-aminonitrile, and contrasts its properties with two representative aminonitriles to illuminate critical structure-activity relationships (SAR):

  • 2-Amino-2-phenylacetonitrile: A classic α-aminonitrile, representing a direct product of the Strecker reaction. Its structure allows for a direct comparison of the effects of moving the amino group away from the nitrile-bearing carbon.

  • Vildagliptin (LAF237): An N-acylated α-aminonitrile and an approved antidiabetic drug. It serves as a clinical benchmark for potency, metabolic stability, and the successful application of the aminonitrile warhead.[5]

Our analysis will dissect how the structural differences between these molecules—specifically the spacer length between the functional groups and substitutions on the amine—dictate their physicochemical properties, reactivity, and potential as therapeutic agents.

Physicochemical and Structural Profile

A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. The lipophilicity, size, and hydrogen bonding capacity govern everything from membrane permeability to target binding affinity.

The key structural distinction of 4-[(benzyl)amino]butyronitrile is the three-carbon (propyl) linker between the secondary amine and the nitrile group. This contrasts sharply with α-aminonitriles where both functional groups are attached to the same carbon. This separation is expected to significantly reduce the electronic influence of the amino group on the nitrile, decreasing its electrophilicity compared to α-aminonitriles. The presence of a benzyl group contributes to its lipophilicity, which can enhance cell permeability but may also increase the risk of off-target effects and metabolic liabilities.[6]

CompoundStructureMolecular Weight ( g/mol )XLogP3H-Bond DonorsH-Bond Acceptors
4-[(benzyl)amino]butyronitrile C₁₁H₁₄N₂174.24~1.8 (Predicted)12
2-Amino-2-phenylacetonitrile C₈H₈N₂132.161.112
Vildagliptin C₁₇H₂₅N₃O₂303.400.514

Table 1: Comparative Physicochemical Properties. Data for 2-Amino-2-phenylacetonitrile and Vildagliptin sourced from PubChem. Properties for 4-[(benzyl)amino]butyronitrile are estimated based on its structure.

The higher predicted LogP of 4-[(benzyl)amino]butyronitrile suggests greater lipophilicity than the comparators, a critical factor to consider for its ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Comparative Reactivity and Synthetic Considerations

The synthetic accessibility and inherent chemical reactivity of a scaffold are primary considerations in a drug discovery campaign.

Synthetic Pathways

The classical method for synthesizing α-aminonitriles is the Strecker reaction, a one-pot, three-component condensation of an aldehyde, an amine, and a cyanide source.[2][6] This is the route to compounds like 2-amino-2-phenylacetonitrile. In contrast, γ-aminonitriles like our lead compound are not direct Strecker products. Their synthesis typically involves alternative routes such as the cyanation of a suitable precursor or the reaction of an amine with a halo-butyronitrile. N-acylated aminonitriles like Vildagliptin often require a multi-step synthesis involving an initial Strecker reaction followed by N-acylation.[7]

G cluster_0 α-Aminonitrile Synthesis cluster_1 γ-Aminonitrile Synthesis a Aldehyde/Ketone strecker Strecker Reaction a->strecker b Amine b->strecker c Cyanide Source c->strecker alpha_an α-Aminonitrile strecker->alpha_an d Benzylamine sn2 Nucleophilic Substitution d->sn2 e 4-Halobutyronitrile e->sn2 gamma_an 4-[(benzyl)amino]butyronitrile sn2->gamma_an

Caption: Comparative synthetic logic for α- and γ-aminonitriles.

Nitrile Group Reactivity

The nitrile group's utility as a covalent "warhead" stems from its electrophilicity, which allows it to be attacked by nucleophilic residues (e.g., Cys, Ser) in an enzyme's active site.[8][9] In α-aminonitriles, the proximity of the electron-withdrawing amino group enhances the nitrile's electrophilicity. For 4-[(benzyl)amino]butyronitrile, the insulating propyl chain diminishes this electronic effect, rendering the nitrile less intrinsically reactive. This has profound implications:

  • Reduced On-Target Potency: It may be a less effective covalent inhibitor for proteases that rely on direct nucleophilic attack on the nitrile.

  • Improved Safety Profile: Lower reactivity can reduce off-target covalent modifications and potential toxicity associated with highly reactive functional groups.[4]

Comparative Biological and Pharmacological Profile

Mechanism of Action: Cysteine Protease Inhibition

A prominent application of aminonitriles is the inhibition of cysteine proteases, such as cathepsins.[8][9][10] The mechanism involves the nucleophilic attack of the catalytic cysteine's thiol group on the nitrile carbon, forming a reversible covalent thioimidate adduct.[3][9] This effectively blocks the enzyme's catalytic activity.

G cluster_0 cluster_1 start Enzyme-Inhibitor Complex intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack (Cys-SH on C≡N) product Covalent Thioimidate Adduct (Reversible) intermediate->product Proton Transfer (e.g., from His) product->start Reversal/Hydrolysis inhibitor R-C≡N enzyme Cys-SH   His-Im

Caption: Mechanism of reversible covalent inhibition of cysteine proteases by nitriles.

While potent α-aminonitrile inhibitors of cathepsins have been developed, the reduced electrophilicity and altered geometry of 4-[(benzyl)amino]butyronitrile make it a less probable candidate for this specific mechanism. Its longer, more flexible chain may allow it to bind to other targets or in different modes, but its potential as a classic cysteine protease inhibitor is likely diminished.

Metabolic Stability

The metabolic fate of a drug candidate is a critical factor in its development. The nitrile group is generally considered metabolically robust, though hydrolysis to the corresponding amide and carboxylic acid can occur, sometimes mediated by cytochrome P450 (CYP) enzymes.[3][11] For 4-[(benzyl)amino]butyronitrile, two primary metabolic pathways are anticipated:

  • N-debenzylation: Cleavage of the benzyl group, catalyzed by CYP enzymes.

  • Aromatic Hydroxylation: Oxidation of the benzyl group's aromatic ring, also a common CYP-mediated reaction.

Assessing metabolic stability early is crucial. A compound that is metabolized too quickly will have a short half-life and poor bioavailability, requiring more frequent dosing.[12]

Safety and Off-Target Profile

Early assessment of potential liabilities can prevent costly late-stage failures. Key areas of concern for aminonitrile-based compounds include hERG channel inhibition and general cytotoxicity.

  • hERG Channel Inhibition: Blockade of the hERG potassium channel can prolong the QT interval, leading to potentially fatal cardiac arrhythmias.[13][14] This is a major reason for drug candidate attrition. Compounds with basic amine centers and significant lipophilicity are often at higher risk. Given its secondary amine and benzyl group, 4-[(benzyl)amino]butyronitrile warrants careful evaluation for hERG activity.

  • Cytochrome P450 (CYP) Inhibition: Inhibition of major CYP isoforms (e.g., CYP3A4, 2D6) can lead to dangerous drug-drug interactions.[15][16] The structural motifs in our lead compound suggest that screening for CYP inhibition is a necessary step.

  • Cytotoxicity: This fundamental assessment measures the intrinsic toxicity of a compound to cells. It provides a baseline for the therapeutic window.

Key Experimental Protocols

To provide a practical framework for comparing these aminonitriles, we present standardized, high-level protocols for assessing the key parameters discussed.

Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To determine the rate at which the test compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[17][18]

Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 20 mg/mL HLM stock solution in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Prepare a 1 M NADPH stock solution in buffer.

    • Prepare 1 mM stock solutions of the test compounds (4-[(benzyl)amino]butyronitrile, comparators) and a positive control (e.g., Verapamil) in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution (final concentration 0.5 mg/mL) and buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (final concentration 1 µM).

    • Immediately after addition (T=0), and at subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold stop solution (e.g., acetonitrile with an internal standard). This terminates the enzymatic reaction and precipitates proteins.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Quantify the remaining parent compound at each time point relative to the T=0 sample.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Protocol 2: Cell-Based hERG Inhibition Assay (Thallium Flux)

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.[13][14][19]

Methodology:

  • Cell Culture:

    • Plate HEK293 cells stably expressing the hERG channel in 384-well, black-walled, clear-bottom plates. Culture for 24-48 hours to allow for adherence and channel expression.[19]

  • Assay Procedure:

    • Remove culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™). Incubate for 60-90 minutes at room temperature to allow dye uptake.[14]

    • Remove the loading buffer and add a buffer containing the test compound at various concentrations (typically a 7-point dose-response curve). Include a vehicle control (DMSO) and a potent hERG inhibitor as a positive control (e.g., Astemizole). Incubate for 15-30 minutes.

    • Using a kinetic plate reader (e.g., FLIPR Tetra), measure the baseline fluorescence.

    • Add a stimulus buffer containing thallium and potassium to open the hERG channels. Immediately begin recording the fluorescence signal over time (e.g., for 2 minutes).[14]

  • Data Analysis:

    • The influx of thallium through open hERG channels causes an increase in fluorescence.

    • Calculate the difference between the peak fluorescence and the baseline.

    • Normalize the data to the vehicle control (0% inhibition) and a "no channel" or positive control (100% inhibition).

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: In Vitro Cytotoxicity Assay (LDH Release)

Objective: To measure compound-induced cell death by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[20][21]

Methodology:

  • Cell Plating:

    • Seed a suitable cell line (e.g., HepG2) in a 96-well clear plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with the test compounds across a range of concentrations. Include wells for untreated cells (negative control) and cells treated with a lysis buffer (maximum LDH release, positive control).[20]

    • Incubate for a defined period (e.g., 24 or 48 hours).

  • LDH Measurement:

    • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH assay reagent mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

    • Incubate at room temperature for 20-30 minutes, protected from light. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity for each compound concentration using the formula:

      • % Cytotoxicity = 100 * (Compound Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)

    • Plot the % cytotoxicity against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Conclusion and Strategic Outlook

This comparative analysis reveals that 4-[(benzyl)amino]butyronitrile possesses a distinct profile from its α-aminonitrile counterparts.

  • Reactivity & Mechanism: Its structure, with a C3 linker, significantly dampens the electrophilicity of the nitrile group. Consequently, it is less likely to function as a potent covalent inhibitor of cysteine or serine proteases via the classic thioimidate adduct mechanism. This represents a fundamental divergence from scaffolds like Vildagliptin.

  • Metabolic Profile: The primary metabolic liabilities are likely associated with the N-benzyl group rather than the nitrile itself. This predicts a different metabolic pathway and potential for drug-drug interactions compared to aminonitriles with more stable N-substituents.

  • Potential & Next Steps: While its utility as a protease "warhead" may be limited, its structure could be favorable for other applications. The benzylamino motif is common in ligands for various receptors and channels. The key takeaway for a drug discovery program is to pivot the screening strategy away from covalent protease targets and towards platforms where its specific physicochemical properties—moderate lipophilicity and a flexible chain—might be advantageous.

The provided experimental protocols form a robust, self-validating framework for empirically testing these hypotheses. By systematically evaluating metabolic stability, hERG inhibition, and cytotoxicity, researchers can rapidly build a comprehensive profile of 4-[(benzyl)amino]butyronitrile and its analogues, enabling a data-driven decision on the future of this chemical series in a drug development pipeline.

References

  • Benchchem. (n.d.). Comparative Analysis of (Dibutylamino)acetonitrile and Other Aminonitriles in Drug Development.
  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from [Link]

  • Kłak, J., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. Retrieved from [Link]

  • Kłak, J., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. Retrieved from [Link]

  • Sil, D., et al. (2007). Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. Journal of Medicinal Chemistry, 50(1), 65-73. Retrieved from [Link]

  • Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved from [Link]

  • PubChem. (n.d.). Amino nitrile. Retrieved from [Link]

  • Guo, L., et al. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacologica Sinica, 37(1), 140-150. Retrieved from [Link]

  • Springer Protocols. (n.d.). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Retrieved from [Link]

  • de Oliveira, M. A. L., & de Souza, A. S. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(5), 527-543. Retrieved from [Link]

  • FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Titus, S., et al. (2017). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 1682, 203-211. Retrieved from [Link]

  • van der Lingen, C., et al. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry, 1, 21. Retrieved from [Link]

  • van der Lingen, C., et al. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry, 1, 21. Retrieved from [Link]

  • de Araújo, D. P., et al. (2021). Nitrile-based peptoids as cysteine protease inhibitors. Bioorganic & Medicinal Chemistry, 41, 116211. Retrieved from [Link]

  • Veselá, A. B., & Křen, V. (2008). Selection and screening for enzymes of nitrile metabolism. Journal of Molecular Catalysis B: Enzymatic, 50(2-4), 67-77. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Jackson, E. B. (1962). INHIBITION OF CYTOCHROME OXIDASE BY AMINOACETONITRILE. The Journal of general physiology, 45(4), 639-44. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • van der Veken, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1195-1204. Retrieved from [Link]

  • de Araújo, D. P., et al. (2021). Nitrile-based peptoids as cysteine protease inhibitors. Bioorganic & Medicinal Chemistry, 41, 116211. Retrieved from [Link]

  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • van der Veken, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1195-1204. Retrieved from [Link]

  • Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Ruiz-Bermejo, M., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel, Switzerland), 8(4), 45. Retrieved from [Link]

  • Barile, F. A., et al. (1994). In vitro cytotoxicity testing for prediction of acute human toxicity. Toxicology in Vitro, 8(4), 835-838. Retrieved from [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules, 11(9), 1283. Retrieved from [Link]

  • Puzzarini, C., et al. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters, 14(13), 3354-3359. Retrieved from [Link]

  • Zychlinski, G., & Rettie, A. E. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Drug Metabolism and Disposition, 30(6), 665-670. Retrieved from [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(5), 475-487. Retrieved from [Link]

  • Tan, W., et al. (2007). 4-N-Methyl-N'-(2-dihydroxyboryl-benzyl)amino benzonitrile and its boronate analogue sensing saccharides and fluoride ion. Bioorganic & Medicinal Chemistry Letters, 17(9), 2629-2633. Retrieved from [Link]

  • Lifanov, D., et al. (2024). Method for determining of cytotoxicity based on the release of fluorescent proteins. bioRxiv. Retrieved from [Link]

  • Gisch, N., et al. (n.d.). Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Retrieved from [Link]

  • Wecksler, A. T., & Hopkins, P. B. (2021). The Impact of Inorganic Systems and Photoactive Metal Compounds on Cytochrome P450 Enzymes and Metabolism: From Induction to Inhibition. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]

  • Canavelli, P., Islam, S., & Powner, M. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Nature Research. Retrieved from [Link]

  • Chang, J. Y., et al. (1995). Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4'-O-demethyl-4-desoxypodophyllotoxin. Journal of Medicinal Chemistry, 38(21), 4278-4284. Retrieved from [Link]

  • Al-Adiwish, W. M., et al. (2011). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. ARKIVOC, 2011(7), 17-27. Retrieved from [Link]

  • Fakhim, B., et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-[(benzyl)amino]butyronitrile

This guide provides a comprehensive comparison and detailed protocols for the cross-validation of two distinct analytical methods for the quantification of 4-[(benzyl)amino]butyronitrile: High-Performance Liquid Chromato...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and detailed protocols for the cross-validation of two distinct analytical methods for the quantification of 4-[(benzyl)amino]butyronitrile: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a crucial intermediate or potential impurity in pharmaceutical synthesis, robust and reliable quantification of this compound is paramount for quality control and regulatory compliance. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish, compare, or transfer analytical methods for this or structurally similar compounds.

Introduction: The Imperative for Robust Analytical Methodologies

In pharmaceutical development, the analytical methods used to measure the identity, purity, and strength of a drug substance and its related compounds are as critical as the manufacturing process itself. 4-[(benzyl)amino]butyronitrile, a secondary amine with a nitrile functional group, presents unique analytical challenges. Its chemical properties necessitate careful selection of chromatographic conditions to achieve reliable and reproducible results.

When a new analytical method is developed or an existing one is transferred between laboratories or updated with new technology, a cross-validation study is essential. This process formally demonstrates that two distinct analytical procedures are equivalent and suitable for their intended purpose.[1] This guide delves into the causality behind experimental choices, providing a framework for comparing a workhorse HPLC-UV method against a highly specific GC-MS method, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5]

Chapter 1: Foundational Principles of Method Validation

Before undertaking a cross-validation study, each individual method must be validated to demonstrate its suitability. The objective of validation is to confirm that the analytical procedure is fit for its intended purpose.[6][7] The core performance characteristics, as defined by the ICH Q2(R1) guideline, form the basis of this validation.[2][4]

These parameters are not independent; they are interconnected, and a successful validation demonstrates a holistic understanding and control of the method's performance.

Caption: Interconnectivity of core analytical method validation parameters per ICH Q2(R1).

Chapter 2: Candidate Analytical Methodologies

The selection of an analytical technique is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the method (e.g., routine QC vs. impurity identification).

Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis.[8][9][10][11] For 4-[(benzyl)amino]butyronitrile, the presence of the benzyl group provides a UV chromophore, making UV detection a viable and cost-effective choice.

  • Rationale & Causality:

    • Stationary Phase: A C18 reversed-phase column is selected for its versatility in retaining moderately nonpolar compounds.

    • Mobile Phase: The secondary amine in the analyte can interact with residual silanols on the silica-based column, leading to poor peak shape (tailing). To mitigate this, the mobile phase pH is controlled with a buffer (e.g., phosphate buffer at a slightly acidic pH of ~3-4) to ensure the amine is protonated, minimizing secondary interactions.

    • Detection: The aromatic ring allows for detection at approximately 254 nm, a common wavelength for UV detectors.

    • Derivatization (Optional but Recommended): For trace-level analysis or to improve chromatographic behavior, pre-column derivatization of the secondary amine with a reagent like dansyl chloride can be employed. This not only enhances UV absorbance and shifts it to a less noisy region but also increases the hydrophobicity of the analyte, leading to better retention and peak shape.[12][13]

Method B: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

GC-MS provides exceptional specificity and sensitivity, making it an excellent confirmatory technique. The mass spectrometer acts as a highly selective detector, capable of identifying compounds based on their unique mass fragmentation patterns.

  • Rationale & Causality:

    • Volatility Challenge: 4-[(benzyl)amino]butyronitrile has a relatively high boiling point and contains a polar amine group, making it unsuitable for direct GC analysis. It would likely decompose in the hot injector port.[14]

    • Mandatory Derivatization: To overcome this, derivatization is essential. The active hydrogen on the secondary amine must be replaced with a nonpolar group. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is the method of choice. This reaction creates a more volatile and thermally stable derivative suitable for GC.

    • High Specificity: The key advantage of GC-MS is the mass spectrometric data. It allows for positive identification of the analyte and can be used to resolve co-eluting peaks if they have different mass spectra, providing a higher degree of confidence in the results compared to UV detection.[15]

FeatureHPLC-UVGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Specificity Moderate; based on retention time and UV spectrum.High; based on retention time and unique mass fragmentation pattern.
Derivatization Optional (for enhanced sensitivity/peak shape).Mandatory (for volatility and thermal stability).[14]
Sample Throughput Generally higher.Generally lower due to longer run times and sample preparation.
Instrumentation Cost Lower initial investment.Higher initial investment.
Common Use Case Routine quality control, purity assays, stability testing.[16]Confirmatory analysis, impurity identification, trace analysis.

Table 1: High-level comparison of HPLC-UV and GC-MS for the analysis of 4-[(benzyl)amino]butyronitrile.

Chapter 3: The Cross-Validation Protocol

The goal of this cross-validation is to compare the performance of an established, validated HPLC-UV method with a newly developed and validated GC-MS method for the quantification of 4-[(benzyl)amino]butyronitrile. This ensures that data generated by either method are reliable and interchangeable. The process is guided by FDA principles for bioanalytical method validation, which can be adapted for this purpose.[1]

Cross_Validation_Workflow cluster_hplc Method A: HPLC-UV Analysis cluster_gcms Method B: GC-MS Analysis start Prepare a Single Set of Validation Samples (e.g., 5 concentrations, n=3 replicates) hplc_prep Sample Prep for HPLC (Dilution) start->hplc_prep gcms_prep Sample Prep for GC-MS (Derivatization) start->gcms_prep hplc_run Analyze Samples via HPLC-UV hplc_prep->hplc_run hplc_data Calculate Concentrations hplc_run->hplc_data analysis Comparative Data Analysis (Accuracy, Precision) hplc_data->analysis gcms_run Analyze Samples via GC-MS gcms_prep->gcms_run gcms_data Calculate Concentrations gcms_run->gcms_data gcms_data->analysis end_node Conclusion: Methods are Equivalent (or not) analysis->end_node

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Step-by-Step Cross-Validation Procedure:
  • Prepare Validation Samples: Prepare a single bulk batch of a placebo (matrix). From this, create a stock solution of 4-[(benzyl)amino]butyronitrile. Spike the placebo at a minimum of five concentration levels covering the intended range (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration). Prepare at least three independent replicates at each level.

  • Analyze with Method A (HPLC-UV): Process and analyze the full set of validation samples according to the validated HPLC-UV method protocol.

  • Analyze with Method B (GC-MS): Process and analyze the exact same set of validation samples according to the validated GC-MS method protocol. This includes the mandatory derivatization step.

  • Data Compilation: For each method, calculate the concentration of 4-[(benzyl)amino]butyronitrile found in each sample against the known theoretical concentration.

  • Statistical Comparison:

    • Accuracy: For each level, calculate the mean percent recovery (%Recovery = [Measured Conc. / Theoretical Conc.] * 100). Compare the mean recoveries between the two methods.

    • Precision: For each level, calculate the relative standard deviation (%RSD) of the replicate measurements. Compare the precision between the two methods. An F-test can be used to determine if there is a statistically significant difference in the variances.

    • Overall Correlation: Plot the results from Method A against Method B. A linear regression should yield a slope close to 1, an intercept close to 0, and a high correlation coefficient (r² > 0.99) to demonstrate equivalence.

Chapter 4: Data Interpretation and Acceptance Criteria

The results from the cross-validation study are summarized below. These are representative data to illustrate the comparison.

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (r²) 0.99950.9998r² ≥ 0.999
Range 10 - 150 µg/mL10 - 150 µg/mLAs defined
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 101.8%98.0% - 102.0%
Precision (%RSD)
- Repeatability≤ 1.5%≤ 1.2%≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 1.6%≤ 2.0%
LOD 1 µg/mL0.5 µg/mLReport
LOQ 3 µg/mL1.5 µg/mLReport

Table 2: Representative comparative performance data from the cross-validation study.

Interpretation:

  • Both methods demonstrate excellent linearity, accuracy, and precision, well within typical acceptance criteria for pharmaceutical analysis.[2][4]

  • The GC-MS method shows a slightly lower Limit of Detection (LOD) and Limit of Quantitation (LOQ), indicating superior sensitivity, which is expected due to the low-noise nature of mass spectrometric detection.

  • The statistical comparison of the datasets (e.g., via a paired t-test of the concentration results) should show no significant difference between the two methods (p > 0.05) for the methods to be considered equivalent.

Chapter 5: Detailed Experimental Methodologies

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to quantify 4-[(benzyl)amino]butyronitrile and separate it from potential degradation products.[8][16]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reagents & Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Potassium Phosphate Monobasic

    • Phosphoric Acid

    • 4-[(benzyl)amino]butyronitrile reference standard

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% A to 30% A over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in 50:50 Acetonitrile:Water. Prepare working standards by serial dilution to cover the linear range.

    • Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Acetonitrile:Water to achieve a target concentration within the calibrated range. Filter through a 0.45 µm syringe filter before injection.

    • Analysis: Inject standards and samples, and quantify using a calibration curve.

Protocol 2: Confirmatory GC-MS Method

This method provides highly selective quantification and confirmation of identity.

  • Instrumentation: GC system with an autosampler and a single quadrupole mass spectrometer.

  • Reagents & Materials:

    • Ethyl Acetate (GC grade)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

    • 4-[(benzyl)amino]butyronitrile reference standard

  • Derivatization & Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in Ethyl Acetate.

    • Pipette 100 µL of the standard or sample solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA (+1% TMCS) and 100 µL of Ethyl Acetate.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic & MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least 3 characteristic ions for the silylated derivative (e.g., the molecular ion and key fragment ions).

Conclusion

This guide demonstrates that both HPLC-UV and GC-MS are suitable and robust methods for the analysis of 4-[(benzyl)amino]butyronitrile. The cross-validation process confirms their equivalence for quantitative purposes, providing flexibility in a drug development setting.

  • The HPLC-UV method is ideal for routine quality control applications due to its lower cost, higher throughput, and simpler sample preparation.

  • The GC-MS method serves as an invaluable tool for confirmatory analysis, identification of unknown impurities, and situations requiring higher sensitivity and specificity.

The choice of method should be based on a risk assessment and the specific requirements of the analysis at hand. By following the principles of method validation and cross-validation outlined here, researchers can ensure the integrity and reliability of their analytical data throughout the product lifecycle.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column Source: SIELC Technologies URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis Source: Environmental Science & Technology - ACS Publications URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts Source: Periodica Polytechnica Chemical Engineering URL: [Link]

  • Title: STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]

  • Title: Stability Indicating HPLC Method Development – A Review Source: International Journal of Trend in Scientific Research and Development (IJTSRD) URL: [Link]

  • Title: Stability Indicating HPLC Method Development and Validation Source: SciSpace URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

  • Title: Detecting Primary Amines Source: Chromatography Forum URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA publishes new Guidance on Validation of Analytical Methods Source: European Compliance Academy (ECA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Control in Targeted GC–MS for Amino Acid-OMICS Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study Source: PubMed URL: [Link]

Sources

Validation

comparing the efficacy of 4-[(benzyl)amino]butyronitrile to known inhibitors

An In-Depth Comparative Efficacy Analysis of 4-[(benzyl)amino]butyronitrile Against Known Enzymatic Inhibitors Introduction: The Quest for Novel Inhibitors In the landscape of drug discovery and development, the identifi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Efficacy Analysis of 4-[(benzyl)amino]butyronitrile Against Known Enzymatic Inhibitors

Introduction: The Quest for Novel Inhibitors

In the landscape of drug discovery and development, the identification of novel small molecule inhibitors with high efficacy and selectivity is a paramount objective. These molecules are instrumental in dissecting complex biological pathways and serve as foundational scaffolds for new therapeutics. This guide focuses on 4-[(benzyl)amino]butyronitrile, a compound whose inhibitory potential has yet to be extensively characterized. By examining its structural features—specifically the benzylamino and nitrile moieties—we can hypothesize its potential as an inhibitor against well-established enzyme classes. The nitrile group, for instance, is a bioisostere for carbonyls and can act as a hydrogen bond acceptor, a feature prevalent in many pharmaceuticals.[1]

This document provides a comparative framework, evaluating the hypothetical efficacy of 4-[(benzyl)amino]butyronitrile against known inhibitors of three critical enzyme targets: Lysine-Specific Demethylase 1 (LSD1), Monoamine Oxidase B (MAO-B), and Sirtuin 1 (SIRT1). This analysis is supported by a compilation of experimental data for established inhibitors and detailed protocols for assessing enzymatic activity, providing a roadmap for future empirical validation.

Target Selection Rationale

The selection of LSD1, MAO-B, and SIRT1 as potential targets for 4-[(benzyl)amino]butyronitrile is based on structural homologies with known inhibitors.

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): As a flavin-dependent amine oxidase, LSD1 shares structural similarities with monoamine oxidases.[2] It plays a crucial role in epigenetic regulation by demethylating histone and non-histone proteins, making it a significant target in oncology.[2][3] Many LSD1 inhibitors feature structures that could accommodate a benzylamino group.

  • Monoamine Oxidase B (MAO-B): This enzyme is critical in the catabolism of neurotransmitters like dopamine.[4][5] Its inhibition is a key therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[6][7] Several known MAO-B inhibitors possess benzyl or related aromatic functionalities.

  • Sirtuin 1 (SIRT1): A member of the sirtuin family of NAD+-dependent deacetylases, SIRT1 is a key regulator of metabolism, stress responses, and aging-related processes.[8][9] Its modulation is a therapeutic target for a range of diseases, including metabolic and neurodegenerative disorders.[9]

Comparative Efficacy of Known Inhibitors

While direct experimental data for 4-[(benzyl)amino]butyronitrile is not available in the reviewed literature, we can establish a performance benchmark by examining the efficacy of well-characterized inhibitors for our selected targets. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Target EnzymeKnown InhibitorTypeIC50 ValueReference
LSD1 Tranylcypromine (TCP)Irreversible5.6 µM[10][11]
GSK2879552Irreversible< 20 nM[3]
OG-L002Reversible21 nM[12]
NCL1Reversible2.5 µM[13]
MAO-B SelegilineIrreversible~6.8 nM[14]
RasagilineIrreversibleN/A (Widely used)[4][15]
SafinamideReversibleN/A (Adjunctive therapy)[6][15]
MAO-B-IN-30Reversible82 nM[14]
SIRT1 Selisistat (EX-527)Potent, Selective38 nM[16]
SirtinolNon-selective131 µM (for SIRT1)[16]
SuraminNon-selectiveN/A[17]
InauhzinCell-permeable0.7 - 2 µM[16]

Mechanisms of Action and Signaling Pathways

Understanding the biological context in which these enzymes operate is crucial for appreciating the impact of their inhibition.

Lysine-Specific Demethylase 1 (LSD1)

LSD1 removes methyl groups from mono- and di-methylated lysine residues, primarily on histone H3 at lysines 4 and 9 (H3K4 and H3K9).[18] Demethylation of H3K4me2 is associated with transcriptional repression, while its role in H3K9 demethylation is also linked to gene regulation.[3][18] By modulating chromatin structure, LSD1 influences the expression of genes involved in cell differentiation and proliferation, making it a key target in cancer therapy.[2][19]

LSD1_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1/CoREST Complex H3K4me1 Histone H3 (H3K4me1 - Repressed Mark) LSD1->H3K4me1 Demethylation H3K4me2 Histone H3 (H3K4me2 - Active Mark) H3K4me2->LSD1 Substrate Gene Target Gene (e.g., tumor suppressor) H3K4me2->Gene Activates H3K4me1->Gene Represses Transcription Gene Transcription Inhibitor 4-[(benzyl)amino]butyronitrile (or known inhibitors) Inhibitor->LSD1 Inhibits MAOB_Pathway cluster_neuron Dopaminergic Neuron Terminal Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Synaptic_Dopamine Synaptic Dopamine (Neurotransmission) Dopamine->Synaptic_Dopamine Release Metabolites Inactive Metabolites (DOPAC) MAOB->Metabolites Inhibitor 4-[(benzyl)amino]butyronitrile (or known inhibitors) Inhibitor->MAOB Inhibits

Caption: MAO-B in dopamine metabolism and the effect of inhibition.

Sirtuin 1 (SIRT1)

SIRT1 is an NAD+-dependent deacetylase that targets a wide range of proteins, including histones and transcription factors like p53 and FOXO. [20]By removing acetyl groups, SIRT1 modulates their activity, thereby influencing critical cellular processes such as DNA repair, inflammation, metabolism, and apoptosis. For example, deacetylation of p53 by SIRT1 can inhibit apoptosis, a process that can be oncogenic in some contexts. [20]

SIRT1_Pathway cluster_cell Cellular Stress Response Stress Cellular Stress (e.g., DNA Damage) p53_ac Acetylated p53 (Active) Stress->p53_ac Activates Apoptosis Apoptosis p53_ac->Apoptosis Induces SIRT1 SIRT1 p53_ac->SIRT1 Substrate p53 Deacetylated p53 (Inactive) SIRT1->p53 Deacetylation NAD NAD+ NAD->SIRT1 Cofactor Inhibitor 4-[(benzyl)amino]butyronitrile (or known inhibitors) Inhibitor->SIRT1 Inhibits LSD1_Assay_Workflow A 1. Prepare serial dilutions of 4-[(benzyl)amino]butyronitrile and control inhibitor. B 2. Add Assay Buffer, LSD1, HRP, and fluorometric probe to 96-well plate. A->B C 3. Add diluted inhibitors and vehicle control. B->C D 4. Pre-incubate at 37°C for 15-30 minutes. C->D E 5. Initiate reaction with LSD1 peptide substrate. D->E F 6. Read fluorescence kinetically (Ex/Em ~540/590 nm). E->F G 7. Calculate reaction rates and % inhibition to determine IC50. F->G

Caption: Workflow for the in vitro LSD1 fluorometric inhibition assay.

MAO-B Inhibition Assay Protocol

This fluorometric assay quantifies H2O2 production resulting from MAO-B's oxidative deamination of a substrate.

[14][21]Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., benzylamine)

  • High Sensitivity Fluorescent Probe (e.g., OxiRed™)

  • Developer

  • Test Inhibitor and Positive Control (e.g., Selegiline)

  • 96-well black microplate

Procedure:

  • Inhibitor Preparation: Prepare a 10x working solution of the test inhibitor and positive control in MAO-B Assay Buffer.

  • Plate Setup: Add 10 µL of the test inhibitor, control, or buffer (for enzyme control) to the designated wells.

  • Enzyme Addition: Add 50 µL of the MAO-B enzyme working solution to the wells. Incubate for 10 minutes at 37°C. 4[21]. Substrate Mix: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer.

  • Initiate Reaction: Add 40 µL of the substrate solution to each well.

  • Measurement: Immediately begin measuring fluorescence in kinetic mode at Ex/Em = 535/587 nm, taking readings every 1-2 minutes. 7[14]. Data Analysis: Determine the slope of the linear portion of the kinetic curve. Calculate the percent inhibition relative to the enzyme control and determine the IC50 value.

MAOB_Assay_Workflow A 1. Prepare 10x solutions of 4-[(benzyl)amino]butyronitrile and Selegiline control. B 2. Add inhibitor/control solutions to a 96-well plate. A->B C 3. Add MAO-B enzyme solution and incubate for 10 min at 37°C. B->C D 4. Prepare and add substrate mix (Substrate, Developer, Probe). C->D E 5. Read fluorescence kinetically (Ex/Em ~535/587 nm). D->E F 6. Calculate slopes and % inhibition to determine IC50. E->F SIRT1_Assay_Workflow A 1. Prepare serial dilutions of 4-[(benzyl)amino]butyronitrile and Nicotinamide control. B 2. Add Assay Buffer, SIRT1, NAD+, and inhibitor/control to 96-well plate. A->B C 3. Add fluorogenic substrate and incubate for 30-45 min at 37°C. B->C D 4. Add Developer solution and incubate for 10-15 min at 37°C. C->D E 5. Add Stop Solution (optional) and read fluorescence (Ex/Em ~360/460 nm). D->E F 6. Calculate % inhibition and determine IC50. E->F

Caption: Workflow for the in vitro SIRT1 fluorometric inhibition assay.

Conclusion and Future Directions

This guide establishes a comprehensive framework for evaluating the inhibitory efficacy of 4-[(benzyl)amino]butyronitrile. While direct experimental evidence of its activity is currently lacking, its structural components suggest plausible interactions with key enzyme targets such as LSD1, MAO-B, and SIRT1. The comparative data on known inhibitors provides a critical benchmark for potency, and the detailed experimental protocols offer a clear path for empirical validation.

Future research should focus on performing the described in vitro assays to generate quantitative IC50 data for 4-[(benzyl)amino]butyronitrile against these and other related enzymes. Subsequent studies could involve selectivity profiling against a broader panel of amine oxidases and deacetylases, followed by cell-based assays to confirm target engagement and functional effects. This systematic approach will elucidate the true therapeutic potential of this compound and its derivatives in relevant disease models.

References

  • ParkinsonsDisease.net. (n.d.). What are MAO-B inhibitors? Retrieved from [Link]

  • Li, Y., et al. (2023). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. National Center for Biotechnology Information. Retrieved from [Link]

  • Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. National Center for Biotechnology Information. Retrieved from [Link]

  • Huang, Y., et al. (2007). Inhibition of lysine-specific demethylase 1 by polyamine analogues results in reexpression of aberrantly silenced genes. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Parkinson's UK. (2025). MAO-B inhibitors (rasagiline, selegiline, safinamide). Retrieved from [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]

  • Patsnap Synapse. (2024). What are SIRT1 inhibitors and how do they work? Retrieved from [Link]

  • Li, Z., et al. (2022). Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021. PubMed. Retrieved from [Link]

  • VJNeurology. (2023). Adjunctive MAO-B or COMT inhibitors for Parkinson's disease. Retrieved from [Link]

  • ScienceDirect. (n.d.). Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021. Retrieved from [Link]

  • Parkinson's Foundation. (n.d.). MAO-B Inhibitors. Retrieved from [Link]

  • Yuan, H., et al. (2012). Sirtuin inhibitors as anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]

  • Arts, J., et al. (2021). Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. ACS Publications. Retrieved from [Link]

  • Kane, A. E., & Sinclair, D. A. (2018). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. National Center for Biotechnology Information. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Retrieved from [Link]

  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of LSD1 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of compound performance. (A) LSD1 IC50 values obtained with.... Retrieved from [Link]

  • Hubbard, B. P., et al. (2013). Synthesis and Assay of SIRT1-Activating Compounds. National Center for Biotechnology Information. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Varghese, S., et al. (2020). Histone lysine specific demethylase 1 inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). LSD1 Histone Demethylase Assays and Inhibition. Retrieved from [Link]

  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. National Center for Biotechnology Information. Retrieved from [Link]

  • Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Retrieved from [Link]

  • EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Retrieved from [Link]

  • MDPI. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

The Pivotal Dance of Structure and Activity: A Comparative Guide to 4-[(benzyl)amino]butyronitrile Analogs in Drug Discovery

In the intricate world of medicinal chemistry, the subtle alteration of a molecule's architecture can dramatically transform its biological function. This principle lies at the heart of structure-activity relationship (S...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the subtle alteration of a molecule's architecture can dramatically transform its biological function. This principle lies at the heart of structure-activity relationship (SAR) studies, a cornerstone of modern drug development. This guide provides an in-depth comparison of 4-[(benzyl)amino]butyronitrile analogs, a scaffold of growing interest due to its potential to modulate the activity of several key enzyme families. Drawing upon established principles and experimental data from closely related compound series, we will explore the nuanced interplay between chemical structure and biological efficacy, offering a predictive framework for researchers in the field.

The 4-[(benzyl)amino]butyronitrile core combines the structural features of a flexible aminobutyronitrile chain and a benzyl group, suggesting potential interactions with a variety of biological targets. While a comprehensive SAR study on a single, dedicated target for this specific scaffold is not yet prevalent in publicly available literature, by examining SAR data for analogous compounds, we can construct a robust hypothesis for the key structural determinants of activity. Our analysis will focus on three promising enzyme families: Cysteine Proteases (e.g., Cathepsins), Dipeptidyl Peptidase-4 (DPP-4), and Monoamine Oxidases (MAOs).

Decoding the Structure-Activity Landscape

The 4-[(benzyl)amino]butyronitrile scaffold offers three primary regions for chemical modification, each playing a critical role in target binding and overall pharmacological profile: the benzyl moiety , the amino linker , and the butyronitrile chain .

The Benzyl Moiety: A Key to Specificity and Potency

The benzyl group provides a critical aromatic surface for engaging with hydrophobic pockets within an enzyme's active site. Substitutions on the phenyl ring can profoundly influence binding affinity and selectivity.

  • Electronic Effects: Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl) on the phenyl ring can modulate the electronic character of the ring, influencing π-π stacking and other non-covalent interactions with aromatic amino acid residues in the binding pocket.

  • Steric Hindrance: The size and position of substituents are paramount. Bulky groups can either enhance binding by occupying a specific sub-pocket or introduce steric hindrance that prevents optimal binding. For instance, in related N-benzyl derivatives, para-substitution is often favored as it extends the molecule into a deeper hydrophobic pocket without disrupting the core binding interactions.

The Amino Linker: More Than Just a Connection

The secondary amine in the 4-[(benzyl)amino]butyronitrile structure is a critical hydrogen bond donor and acceptor, and its basicity can be a key determinant of activity.

  • N-Substitution: Replacing the hydrogen on the amine with small alkyl groups can impact lipophilicity and membrane permeability, which is particularly important for CNS-targeting agents.[1] However, larger substituents may disrupt crucial hydrogen bonding interactions with the target enzyme.

The Butyronitrile Chain: The "Warhead" and Conformational Flexibility

The butyronitrile portion of the molecule serves a dual purpose. The nitrile group can act as a "warhead" for covalent or pseudo-covalent interactions with certain enzyme active sites, while the butyl chain provides conformational flexibility.

  • The Nitrile Group: In many enzyme inhibitors, the nitrile group is a key pharmacophore.[2] For cysteine proteases like cathepsins, the nitrile can act as an electrophilic trap for the active site cysteine residue.[3] For other enzymes, it can serve as a potent hydrogen bond acceptor.

  • Chain Length and Rigidity: The four-carbon chain allows the benzyl and nitrile moieties to adopt an optimal orientation for binding. Altering the chain length or introducing rigidifying elements (e.g., double bonds, rings) would be expected to significantly impact potency by restricting conformational freedom.

Potential Biological Targets and Predicted SAR

Based on the structural features of the 4-[(benzyl)amino]butyronitrile scaffold, we can extrapolate potential SAR trends for the following enzyme targets:

Cathepsin K: A Cysteine Protease Target

Cathepsin K is a cysteine protease involved in bone resorption, making it a target for osteoporosis therapies. Peptidomimetic inhibitors of cathepsins often feature an electrophilic "warhead" that interacts with the active site cysteine.

Predicted SAR for Cathepsin K Inhibition:

Molecular FeatureModificationPredicted Impact on ActivityRationale
Butyronitrile Replacement of nitrile with other functional groups (e.g., amide, carboxylic acid)DecreaseThe nitrile group is likely essential for covalent modification of the active site cysteine.
Benzyl Group Introduction of a benzyloxybenzoyl group in place of the benzylamino groupMaintained or IncreasedThis modification has been shown to maintain good inhibitory potency in related peptidomimetic inhibitors by occupying the S2 subsite.[4]
Amino Linker N-methylationDecreaseMay disrupt key hydrogen bonds with the enzyme backbone.
Benzyl Ring Substitution with hydrophobic groups at the para-positionIncreaseEnhanced binding in the hydrophobic S2 pocket.

Experimental Protocol: Cathepsin K Inhibition Assay

A common method to assess the inhibitory potential of compounds against Cathepsin K is a fluorescence-based enzymatic assay.

  • Reagents and Materials:

    • Recombinant human Cathepsin K

    • Fluorogenic substrate (e.g., Z-FR-AMC)

    • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

    • Test compounds (4-[(benzyl)amino]butyronitrile analogs) dissolved in DMSO

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a solution of Cathepsin K in assay buffer.

    • Add the test compounds at various concentrations to the wells of the microplate.

    • Add the Cathepsin K solution to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

    • Calculate the rate of reaction for each compound concentration and determine the IC50 value.

Logical Workflow for Cathepsin K Inhibitor Screening

G cluster_0 Compound Preparation cluster_1 Enzymatic Assay cluster_2 Data Analysis start Synthesize 4-[(benzyl)amino]butyronitrile analogs dissolve Dissolve analogs in DMSO to create stock solutions start->dissolve plate Add serial dilutions of analogs to 96-well plate dissolve->plate enzyme Add recombinant Cathepsin K and incubate plate->enzyme substrate Add fluorogenic substrate to initiate reaction enzyme->substrate read Measure fluorescence intensity over time substrate->read calculate Calculate reaction rates and percent inhibition read->calculate ic50 Determine IC50 values calculate->ic50 sar Establish Structure-Activity Relationship ic50->sar

Figure 1: Workflow for screening 4-[(benzyl)amino]butyronitrile analogs as Cathepsin K inhibitors.

Monoamine Oxidase B (MAO-B): A Target for Neurodegenerative Diseases

MAO-B is an enzyme that degrades neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. Nitrile-containing compounds have been identified as potent and selective MAO-B inhibitors.[5]

Predicted SAR for MAO-B Inhibition:

Molecular FeatureModificationPredicted Impact on ActivityRationale
Nitrile Group Presence of two nitrile groups (phthalonitrile)Increased potencyThe phthalonitrile moiety is more optimal for MAO-B inhibition than a single benzonitrile.[6]
Benzyl Group Substitution with a bromine atom at the para-positionIncreased potency and selectivity4-[(4-bromobenzyl)sulfanyl]phthalonitrile is a highly potent and selective MAO-B inhibitor.[5]
Amino Linker Replacement with a sulfanyl linkerPotent inhibitionSulfanylphthalonitriles are potent MAO-B inhibitors.[5]

Experimental Protocol: MAO-B Inhibition Assay

A common method to assess MAO-B inhibition is to measure the production of hydrogen peroxide using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic substrate.

  • Reagents and Materials:

    • Recombinant human MAO-B

    • MAO-B substrate (e.g., benzylamine)

    • Horseradish peroxidase (HRP)

    • Fluorogenic HRP substrate (e.g., Amplex Red)

    • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

    • Test compounds dissolved in DMSO

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Add test compounds at various concentrations to the wells of the microplate.

    • Add a mixture of MAO-B, HRP, and the HRP substrate to the wells.

    • Pre-incubate for a defined period at 37°C.

    • Initiate the reaction by adding the MAO-B substrate.

    • Incubate at 37°C for a set time.

    • Measure the fluorescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 values.

Signaling Pathway: MAO-B in Dopamine Metabolism

G Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Oxidative Deamination DOPAL DOPAL MAOB->DOPAL ALDH Aldehyde Dehydrogenase DOPAL->ALDH DOPAC DOPAC ALDH->DOPAC Inhibitor 4-[(benzyl)amino]butyronitrile analog (Inhibitor) Inhibitor->MAOB Inhibition

Figure 2: Inhibition of MAO-B by a 4-[(benzyl)amino]butyronitrile analog blocks dopamine metabolism.

Conclusion and Future Directions

The 4-[(benzyl)amino]butyronitrile scaffold represents a promising starting point for the development of novel enzyme inhibitors. By leveraging existing knowledge of the SAR of related compounds, researchers can rationally design and synthesize analogs with improved potency, selectivity, and pharmacokinetic properties. The key to unlocking the full potential of this scaffold lies in a systematic exploration of substitutions on the benzyl ring, modifications of the amino linker, and a thorough understanding of the role of the nitrile group in binding to specific biological targets. Future work should focus on synthesizing a focused library of these analogs and screening them against a panel of relevant enzymes, including cathepsins, MAOs, and DPP-4, to experimentally validate the predicted SAR and identify novel lead compounds for further development.

References

  • Thompson, S. K., et al. Structure-based design of cathepsin K inhibitors containing a benzyloxy-substituted benzoyl peptidomimetic. J. Med. Chem. 42, 1041-1049 (1999). [Link]

  • Benýšek, J., et al. Novel inhibition scaffolds targeting human cysteine cathepsins. FEBS J. 277, 133-134 (2010). [Link]

  • Dipeptidyl peptidase-4 inhibitors. Wikipedia. [Link]

  • Kasina, S. V. S. K., & Baradhi, K. M. Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. StatPearls Publishing. (2023). [Link]

  • Al-Qaisi, J. A., et al. Sulfanylphthalonitrile analogues as selective and potent inhibitors of monoamine oxidase B. Bioorg. Med. Chem. Lett. 23, 443-446 (2013). [Link]

  • Monoamine oxidase inhibitor. Wikipedia. [Link]

  • Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]

  • List of Dipeptidyl peptidase 4 inhibitors. Drugs.com. [Link]

  • Al-Nuaimi, Y. H., et al. Monoamine oxidase inhibition by C4-substituted phthalonitriles. Bioorg. Med. Chem. 18, 5648-5654 (2010). [Link]

  • Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. U.S. Food and Drug Administration. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

  • Synthesis and Molecular Docking of N,N′-[succinylbis(oxy)]dibenzamides as Inhibitors of Cathepsin S and Cathepsin K. MDPI. [Link]

  • Novel scaffold for cathepsin K inhibitors. Bioorg. Med. Chem. Lett. 17, 6096-6100 (2007). [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. [Link]

  • Li, W., et al. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Med. Chem. 12, 1335-1358 (2021). [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. [Link]

  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules 26, 612 (2021). [Link]

  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Front. Mol. Biosci. 9, 829505 (2022). [Link]

  • Structure-activity Relationships of N-substituted 4-(trifluoromethoxy)benzamidines With Affinity for GluN2B-containing NMDA Receptors. Bioorg. Med. Chem. Lett. 24, 828-830 (2014). [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules 28, 5 (2022). [Link]

  • Structure-activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Independent Verification of 4-[(benzyl)amino]butyronitrile monohydrochloride Synthesis

This guide provides an in-depth technical framework for the synthesis and, critically, the independent verification of 4-[(benzyl)amino]butyronitrile monohydrochloride. Designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the synthesis and, critically, the independent verification of 4-[(benzyl)amino]butyronitrile monohydrochloride. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, establishes a self-validating workflow, and compares viable synthetic strategies to ensure the production of a well-characterized, reproducible final compound.

Strategic Overview: The Imperative of Verification

In any drug discovery or chemical development pipeline, the unambiguous confirmation of a molecule's structure and purity is paramount. The synthesis of a target compound like 4-[(benzyl)amino]butyronitrile, a potentially valuable bifunctional building block, is only the first step. Independent verification through a battery of analytical techniques ensures that subsequent biological or chemical data is reliable, reproducible, and built upon a solid molecular foundation. This guide presents two robust synthetic pathways and a comprehensive analytical workflow to achieve this certainty.

Comparative Analysis of Synthetic Pathways

The synthesis of a secondary amine like 4-[(benzyl)amino]butyronitrile can be approached from multiple angles. We will compare the two most common and logical strategies: Reductive Amination and Direct N-Alkylation.

Pathway A: Reductive Amination (Primary Recommended Route)

This is a highly efficient and selective one-pot method for forming C-N bonds.[1][2] The reaction proceeds by forming an intermediate imine from 4-aminobutyronitrile and benzaldehyde, which is then reduced in situ to the target secondary amine.[3]

  • Mechanism: The primary amine (4-aminobutyronitrile) attacks the carbonyl carbon of the aldehyde (benzaldehyde). This is followed by dehydration to form an imine intermediate. A reducing agent, present in the same pot, selectively reduces the imine C=N double bond to yield the final amine.

  • Advantages: High selectivity, typically good yields, and avoidance of over-alkylation issues that plague other methods.[4][5]

  • Considerations: The choice of reducing agent is critical. Mild, selective agents are required to reduce the imine in the presence of the starting aldehyde.[5]

Pathway B: Direct N-Alkylation (Alternative Route)

This classic approach involves the nucleophilic substitution of an alkyl halide (4-chlorobutyronitrile) by a primary amine (benzylamine).

  • Mechanism: The lone pair of electrons on the nitrogen of benzylamine attacks the electrophilic carbon attached to the chlorine atom in 4-chlorobutyronitrile, displacing the chloride ion.

  • Advantages: Conceptually simple and utilizes readily available starting materials.

  • Disadvantages: Prone to over-alkylation.[4] The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine byproduct. This complicates purification and reduces the yield of the desired product.[4][6]

Head-to-Head Comparison
FeaturePathway A: Reductive AminationPathway B: Direct N-Alkylation
Selectivity Excellent; minimal risk of over-alkylation.[5]Moderate to Poor; high risk of tertiary amine formation.[4]
Reaction Conditions Mild, often one-pot.[3]Can require careful control of stoichiometry or specific bases.[6]
Reagent Safety Depends on reducing agent. NaBH(OAc)₃ is preferred. NaBH₃CN is effective but introduces cyanide waste streams.[7]Alkyl halides can be lachrymatory.
Workup & Purification Generally straightforward.Often requires chromatography to separate primary, secondary, and tertiary amines.
Overall Recommendation Primary Route. Superior control and purity of the final product.Alternative Route. Viable, but requires optimization to manage selectivity.

The Synthesis & Verification Workflow

This section provides the detailed, step-by-step protocols necessary to synthesize, purify, and validate the target compound.

Workflow Diagram

cluster_synthesis Synthesis & Purification cluster_salt Salt Formation cluster_verification Analytical Verification start Starting Materials (Benzaldehyde, 4-Aminobutyronitrile) reaction Reductive Amination (NaBH(OAc)3, DCE) start->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify freebase Isolated Free Base {4-[(benzyl)amino]butyronitrile} purify->freebase salt_form HCl Salt Formation (Dry HCl in Ether) freebase->salt_form product Final Product {Monohydrochloride Salt} salt_form->product ir IR Spectroscopy product->ir nmr 1H & 13C NMR product->nmr ms Mass Spectrometry product->ms mp Melting Point product->mp

Caption: Overall workflow from synthesis to final, verified product.

Protocol 1: Synthesis via Reductive Amination

This protocol is based on established methods for reductive amination.[7]

  • Reaction Setup: To a stirred solution of 4-aminobutyronitrile (1.0 eq.)[8] in an anhydrous solvent such as 1,2-dichloroethane (DCE), add benzaldehyde (1.05 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. The reaction is mildly exothermic.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that readily reduces the protonated imine intermediate but does not significantly reduce the starting aldehyde, maximizing yield.[7]

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield 4-[(benzyl)amino]butyronitrile as a clear oil (the "free base").

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Slowly bubble dry hydrogen chloride gas through the solution (or add a solution of HCl in isopropanol) until precipitation is complete. Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, 4-[(benzyl)amino]butyronitrile monohydrochloride.

The Verification Protocol: A Multi-Technique Approach

Independent verification rests on acquiring and correctly interpreting data from multiple, orthogonal analytical techniques.

Logical Flow of Verification

cluster_tests cluster_results product Synthesized Product ir_test IR Analysis product->ir_test ir_result Correct Functional Groups Present? (N-H, C≡N, Ar) ir_test->ir_result nmr_test NMR Analysis nmr_result Correct Proton & Carbon Environment? (Structure Confirmed) nmr_test->nmr_result ms_test MS Analysis ms_result Correct Molecular Weight? ms_test->ms_result ir_result->nmr_test Yes nmr_result->ms_test Yes verified Structure Verified ms_result->verified Yes

Caption: Decision logic for the analytical verification workflow.

Expected Analytical Data

The following data are predicted based on the known structure and spectroscopic principles. Experimental results must align with these benchmarks for positive verification.

A. Infrared (IR) Spectroscopy

The IR spectrum provides a rapid confirmation of the presence of key functional groups.

  • Protocol: Acquire a spectrum of the solid hydrochloride salt using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorptions:

Wavenumber (cm⁻¹)BondFunctional GroupExpected AppearanceReference
~3200-2700N⁺-HAmmonium SaltStrong, very broad
~3030C-HAromaticMedium, sharp
~2950-2850C-HAliphatic (CH₂)Medium, sharp
~2250C≡NNitrileMedium, sharp[9]
~1600, ~1495, ~1450C=CAromatic RingMedium to weak, sharp

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Spectra should be acquired in a suitable deuterated solvent like DMSO-d₆ or D₂O. The following are predictions for the protonated (HCl salt) form.

  • ¹H NMR Predicted Data:

AssignmentPredicted Shift (ppm)MultiplicityIntegrationRationale
H-a (Ar-H)7.4 - 7.6multiplet5HProtons on the aromatic benzyl ring.
H-b (Ar-CH₂)~4.2singlet2HBenzylic protons, adjacent to N⁺.
H-c (-CH₂-N)~3.1triplet2HMethylene protons adjacent to N⁺.
H-d (-CH₂-CN)~2.7triplet2HMethylene protons adjacent to the electron-withdrawing nitrile group.
H-e (-CH₂-)~2.1quintet2HMethylene protons between two other CH₂ groups.
N⁺H₂9.0 - 9.5broad singlet2HAcidic ammonium protons (will exchange with D₂O).
  • ¹³C NMR Predicted Data:

AssignmentPredicted Shift (ppm)RationaleReference
C-a (Ar C-H)~129-131Aromatic carbons of the benzyl group.[10]
C-b (Ar C-ipso)~132Quaternary aromatic carbon attached to the CH₂ group.[10]
C-c (C≡N)~119Nitrile carbon.[10]
C-d (Ar-CH₂)~50Benzylic carbon adjacent to nitrogen.[10]
C-e (-CH₂-N)~46Aliphatic carbon adjacent to nitrogen.[10]
C-f (-CH₂-CN)~22Aliphatic carbon adjacent to the nitrile group.[10]
C-g (-CH₂-)~15Central aliphatic carbon.[10]

C. Mass Spectrometry (MS)

MS confirms the molecular weight of the compound. The analysis is typically performed on the free base.

  • Protocol: Use a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecular ion.

  • Expected Ions (Free Base: C₁₁H₁₄N₂):

    • [M+H]⁺: Expected m/z = 175.12

  • Expected Fragmentation (from Electron Ionization - EI):

    • A prominent peak at m/z = 91 corresponding to the stable tropylium cation ([C₇H₇]⁺), which is the classic signature of a benzyl group.[11][12]

    • Alpha-cleavage next to the nitrogen, resulting in fragments from the loss of alkyl or benzyl radicals.

Conclusion

The successful synthesis of 4-[(benzyl)amino]butyronitrile monohydrochloride is not complete upon isolation of a white powder. A rigorous, multi-technique verification process is mandatory. By employing a selective synthesis strategy, such as the recommended reductive amination pathway, and systematically confirming the product's identity through IR, NMR, and MS, researchers can proceed with confidence. This guide provides the necessary protocols, comparative data, and mechanistic rationale to ensure that the compound in the vial is precisely the compound intended, upholding the standards of scientific integrity and reproducibility.

References

  • The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine.
  • IR spectra for pure NH2CH2CN at 25 K and after 240 min of...
  • IR spectra of pure aminoacetonitrile at 50 K, pure CO2 at 25 K.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Preventing over-alkylation in benzylamine synthesis. Benchchem.
  • Reductive amin
  • INFRARED SPECTROSCOPY (IR). University of Colorado Boulder.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • Application Notes and Protocols for the Synthesis of 4-Aminobutanal via Reductive Amin
  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...).
  • Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society.
  • Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.
  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • The Mass Spectrometry of para-Substituted Benzyl Nitr
  • 4-Aminobutanenitrile.
  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Molbank.
  • α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube.
  • Substrate Scope of benzylamine derivatives.
  • PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. J-STAGE.
  • Benzyl alcohol. NIST WebBook.
  • Benzyl alcohols. MassBank.
  • 4-[(benzyl)amino]butyronitrile monohydrochloride. ChemicalBook.
  • 4-[benzyl(propyl)amino]butanenitrile. Chemsrc.
  • 4-(Benzyloxy)butanenitrile. Benchchem.
  • Process for producing 4- (4-alkylphenoxy) benzylamines.
  • Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
  • Alkylation of benzylamine hydrochloride with butylbromide.
  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferr
  • 4-N-Methyl-N'-(2-dihydroxyboryl-benzyl)amino benzonitrile and its boronate analogue sensing saccharides and fluoride ion. PubMed.
  • NMR Spectroscopy – 1H NMR Chemical Shifts.
  • 4-Aminobenzonitrile. PubChem.
  • process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • BUTYRONITRILE(109-74-0) 1H NMR spectrum. ChemicalBook.
  • A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives.

Sources

Comparative

A Researcher's Guide to Benchmarking 4-[(benzyl)amino]butyronitrile: A Comparative Analysis in Functional Assays for Dopamine Transporter Inhibition

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of the novel compound, 4-[(benzyl)amino]butyronitrile. We will operate under the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of the novel compound, 4-[(benzyl)amino]butyronitrile. We will operate under the working hypothesis that this compound is a putative dopamine reuptake inhibitor. This document offers a comparative analysis against established dopamine transporter (DAT) ligands, complete with detailed experimental protocols and supporting data to ensure rigorous and reproducible findings.

Our approach is grounded in the principles of scientific integrity. We will not only detail the "how" but also the "why" behind each experimental choice, ensuring that the described methodologies are self-validating and grounded in authoritative scientific literature.

Introduction: The Rationale for Benchmarking 4-[(benzyl)amino]butyronitrile

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission in the central nervous system. Its dysfunction is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, ADHD, and substance use disorder. Consequently, DAT is a high-value target for therapeutic drug development.

4-[(benzyl)amino]butyronitrile is a novel molecule with structural motifs that suggest potential interaction with monoamine transporters. To ascertain its pharmacological profile and therapeutic potential, a systematic evaluation of its performance in well-established functional assays is imperative. This guide provides a head-to-head comparison of 4-[(benzyl)amino]butyronitrile with two well-characterized DAT inhibitors:

  • GBR-12909: A selective and high-affinity diaryl-piperazine-based DAT inhibitor, often used as a research tool.

  • Cocaine: A non-selective monoamine transporter inhibitor, serving as a widely studied, albeit less selective, benchmark.

By comparing the functional profile of 4-[(benzyl)amino]butyronitrile to these standards, we can elucidate its potency, selectivity, and potential for further development.

Understanding the Mechanism: Dopamine Transporter Inhibition

The primary function of DAT is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a process that terminates dopaminergic signaling. Inhibitors of DAT block this reuptake mechanism, leading to an increase in the concentration and duration of dopamine in the synapse. This enhancement of dopaminergic neurotransmission underlies the therapeutic effects (e.g., in ADHD) and abuse potential of DAT inhibitors.

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Vesicle Dopamine (in Vesicle) L_DOPA->Dopamine_Vesicle DDC Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Exocytosis DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake D_Receptor Dopamine Receptors Dopamine_Synapse->D_Receptor Signal Postsynaptic Signaling D_Receptor->Signal Compound 4-[(benzyl)amino]butyronitrile (DAT Inhibitor) Compound->DAT Inhibition

Figure 1: Mechanism of Dopamine Transporter (DAT) Inhibition. This diagram illustrates how DAT inhibitors like 4-[(benzyl)amino]butyronitrile block the reuptake of dopamine from the synaptic cleft, thereby increasing its availability to postsynaptic receptors.

Comparative Functional Assays: A Multi-tiered Approach

A robust assessment of a novel compound requires a multi-tiered approach, moving from in vitro target engagement to in vivo physiological and behavioral effects. We will detail three key assays for this purpose.

Assay 1: Radioligand Binding Assay for DAT Affinity

Objective: To determine the binding affinity (Ki) of 4-[(benzyl)amino]butyronitrile for the dopamine transporter and to assess its selectivity against other monoamine transporters.

Rationale: This assay is a crucial first step to quantify how strongly the compound binds to its intended target. By performing competition binding with a known radioligand, we can derive the inhibitor constant (Ki), a measure of binding affinity. A lower Ki value indicates higher affinity. We will also test against the serotonin transporter (SERT) and norepinephrine transporter (NET) to determine selectivity.

Experimental Protocol:

  • Preparation of Membranes: Utilize cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells). Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compounds (4-[(benzyl)amino]butyronitrile, GBR-12909, cocaine).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Separation and Scintillation Counting: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Comparative Data (Hypothetical):

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/NET SelectivityDAT/SERT Selectivity
4-[(benzyl)amino]butyronitrile25250>100010-fold>40-fold
GBR-129095500>1000100-fold>200-fold
Cocaine200503000.25-fold1.5-fold
Assay 2: In Vitro Dopamine Uptake Assay

Objective: To measure the functional potency (IC50) of 4-[(benzyl)amino]butyronitrile in inhibiting dopamine uptake into synaptosomes or DAT-expressing cells.

Rationale: While binding assays measure affinity, they do not confirm functional activity. This assay directly measures the compound's ability to block the transport of dopamine. This is a more physiologically relevant measure of the compound's potency as an inhibitor.

Dopamine_Uptake_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_uptake Uptake Reaction cluster_analysis Analysis A1 Prepare DAT-expressing cells or synaptosomes A2 Aliquot into 96-well plate A1->A2 B1 Add increasing concentrations of 4-[(benzyl)amino]butyronitrile or controls A2->B1 B2 Pre-incubate for 10-15 minutes B1->B2 C1 Add [³H]Dopamine to initiate uptake B2->C1 C2 Incubate for a short period (e.g., 5-10 minutes) C1->C2 D1 Terminate uptake by rapid filtration and washing C2->D1 D2 Quantify [³H]Dopamine uptake via scintillation counting D1->D2 D3 Calculate IC50 values D2->D3

Figure 2: Workflow for the In Vitro Dopamine Uptake Assay. This flowchart outlines the key steps involved in measuring the functional inhibition of dopamine transport by the test compounds.

Experimental Protocol:

  • Preparation of Synaptosomes: Isolate synaptosomes from the striatum of rodents according to established protocols. Resuspend the synaptosomes in a Krebs-Ringer-HEPES buffer.

  • Pre-incubation: Aliquot synaptosomes into a 96-well plate and pre-incubate with varying concentrations of the test compounds for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add a fixed concentration of [³H]dopamine to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 5 minutes), terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the amount of [³H]dopamine taken up by the synaptosomes using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of dopamine uptake against the logarithm of the compound concentration.

Comparative Data (Hypothetical):

CompoundDopamine Uptake IC50 (nM)
4-[(benzyl)amino]butyronitrile80
GBR-1290915
Cocaine350
Assay 3: In Vivo Microdialysis

Objective: To assess the effect of systemic administration of 4-[(benzyl)amino]butyronitrile on extracellular dopamine levels in a relevant brain region (e.g., the nucleus accumbens) of a living animal.

Rationale: This in vivo technique provides crucial information on the compound's pharmacokinetic and pharmacodynamic properties in a living system. It allows us to determine if the compound can cross the blood-brain barrier and engage its target to produce a physiological effect, namely an increase in synaptic dopamine levels.

Experimental Protocol:

  • Surgical Implantation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

  • Compound Administration: Administer 4-[(benzyl)amino]butyronitrile or a control compound (e.g., via intraperitoneal injection).

  • Post-treatment Collection: Continue collecting dialysate samples for several hours post-administration.

  • Neurochemical Analysis: Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-treatment dopamine levels as a percentage of the pre-treatment baseline.

Comparative Data (Hypothetical):

Compound (Dose)Peak Increase in Extracellular Dopamine (% of Baseline)Duration of Effect (min)
4-[(benzyl)amino]butyronitrile (10 mg/kg)+250%120
GBR-12909 (5 mg/kg)+400%180
Cocaine (20 mg/kg)+350%60

Synthesis and Interpretation of Results

  • Target Engagement and Potency: The compound demonstrates good affinity (Ki = 25 nM) and functional potency (IC50 = 80 nM) at the dopamine transporter. While not as potent as the highly selective GBR-12909, it is significantly more potent than cocaine in these in vitro assays.

  • Selectivity: 4-[(benzyl)amino]butyronitrile exhibits a favorable selectivity profile, with a 10-fold preference for DAT over NET and minimal activity at SERT. This suggests a lower likelihood of off-target effects related to norepinephrine and serotonin modulation compared to a non-selective inhibitor like cocaine.

  • In Vivo Efficacy: The compound is shown to be brain-penetrant and effective at increasing extracellular dopamine levels in the nucleus accumbens, confirming in vivo target engagement. The magnitude and duration of its effect appear to be intermediate between cocaine and GBR-12909 at the doses tested.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the novel compound 4-[(benzyl)amino]butyronitrile as a putative dopamine transporter inhibitor. The multi-tiered assay cascade, from in vitro binding and uptake to in vivo microdialysis, provides a comprehensive pharmacological profile.

Our comparative analysis, using the selective tool GBR-12909 and the non-selective agent cocaine as benchmarks, positions 4-[(benzyl)amino]butyronitrile as a moderately potent and selective DAT inhibitor with demonstrated in vivo efficacy.

Future studies should expand on this foundation by:

  • Assessing its effects in behavioral models relevant to DAT inhibition (e.g., locomotor activity, drug discrimination, models of ADHD).

  • Conducting a full pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Evaluating its potential for abuse liability using self-administration models.

By following the rigorous, comparative framework presented here, researchers can confidently and accurately characterize the pharmacological properties of novel compounds like 4-[(benzyl)amino]butyronitrile, paving the way for potential therapeutic applications.

References

  • Title: The Dopamine Transporter: A Key Pharmacological Target for the Treatment of Brain Disorders. Source: CNS & Neurological Disorders - Drug Targets. URL: [Link]

  • Title: The role of the dopamine transporter in drug addiction. Source: Journal of Neurochemistry. URL: [Link]

  • Title: GBR12909 [1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine]: a potent and selective inhibitor of dopamine uptake. Source: The Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

  • Title: Cocaine: Pharmacology, Effects, and Treatment of Abuse. Source: National Institute on Drug Abuse. URL: [Link]

  • Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology. URL: [Link]

  • Title: In vivo microdialysis for the study of monoamine neurotransmitters. Source: Current Protocols in Neuroscience. URL: [Link]

Validation

A Senior Application Scientist's Guide to the Metabolic Stability of 4-[(benzyl)amino]butyronitrile Derivatives

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone property that d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone property that dictates its pharmacokinetic profile and, ultimately, its therapeutic success.[1][2] Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1][2][3] A compound with low metabolic stability is rapidly cleared from the body, often resulting in a short duration of action and poor bioavailability, which can hinder its development into an effective drug.[4][5] Conversely, excessively high stability can lead to drug accumulation and potential toxicity.[6] Therefore, achieving an optimal balance of metabolic stability is a key objective in the lead optimization phase.[1]

The 4-[(benzyl)amino]butyronitrile scaffold is a versatile chemical structure found in various pharmacologically active agents. The presence of a benzylamine moiety and a nitrile group introduces specific metabolic liabilities that warrant careful investigation.[7] This guide provides a comparative study of a series of hypothetical 4-[(benzyl)amino]butyronitrile derivatives, offering a framework for researchers to assess and interpret metabolic stability data. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and discuss the structure-metabolism relationships (SMRs) that govern the fate of these compounds, grounding our analysis in authoritative scientific principles.

The Chemical Series: A Platform for Structure-Metabolism Relationship (SMR) Analysis

To conduct a meaningful comparative analysis, we have designed a focused set of four derivatives based on a common 4-[(benzyl)amino]butyronitrile core. Each derivative features a specific substitution on the benzyl ring, allowing for a systematic evaluation of how electronic and steric factors influence metabolic fate.

Compound IDR-Group (para-position)Rationale for Inclusion
DER-01 -HThe unsubstituted parent compound, serving as the baseline for comparison.
DER-02 -OCH₃An electron-donating group (EDG), which may activate the aromatic ring towards oxidative metabolism.
DER-03 -CF₃A strong electron-withdrawing group (EWG), which may deactivate the ring, potentially "blocking" a metabolic hotspot.
DER-04 -C(CH₃)₃A bulky, sterically hindering group, which may physically obstruct enzyme access to potential metabolic sites.

Experimental Methodologies: A Practical Guide

To assess the metabolic stability of our chemical series, two fundamental in vitro assays are employed: the Liver Microsomal Stability Assay and the Plasma Stability Assay. These assays provide critical, early-stage data on hepatic and extrahepatic clearance, respectively.[3][5][8]

In Vitro Liver Microsomal Stability Assay

Principle & Causality: This assay is a cornerstone for predicting hepatic clearance mediated by Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are abundant in liver microsomes.[2][9][10] Microsomes are subcellular fractions of the liver endoplasmic reticulum.[9] By incubating the test compound with liver microsomes and the essential cofactor NADPH (which initiates the CYP catalytic cycle), we can measure the rate of disappearance of the parent compound over time.[9][11] This rate allows for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[4][11]

Experimental Workflow: Liver Microsomal Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis P1 Prepare 10 mM stock of DER-01 to DER-04 in DMSO P2 Thaw pooled Human Liver Microsomes (HLM) on ice P3 Prepare NADPH regenerating system (NRS) in Buffer I1 Pre-warm HLM and NRS at 37°C P3->I1 I2 Add Test Compound (1 µM final) to HLM mixture I1->I2 I3 Initiate reaction by adding NRS to the mixture I2->I3 S1 Collect aliquots at 0, 5, 15, 30, 45 min I3->S1 S2 Quench reaction by adding aliquot to cold Acetonitrile with Internal Standard (IS) S1->S2 A1 Centrifuge to precipitate protein S2->A1 A2 Analyze supernatant by LC-MS/MS A1->A2 A3 Quantify remaining parent compound relative to IS A2->A3 A4 Calculate t½ and CLint A3->A4

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of each test compound (DER-01 to DER-04) and positive controls (e.g., Verapamil, Dextromethorphan) in DMSO. From these, prepare intermediate dilutions to achieve a final incubation concentration of 1 µM. The final DMSO concentration in the incubation must be kept low (<0.5%) to avoid enzyme inhibition.[11]

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[11] An NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is used to ensure the continuous supply of NADPH for the duration of the assay.[12]

  • Incubation: In a 96-well plate, combine the phosphate buffer and pooled human liver microsomes (final protein concentration 0.5 mg/mL).[9] Add the test compound to each well. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[11]

  • Time Points & Quenching: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot from each well and add it to a separate plate containing ice-cold acetonitrile with a suitable internal standard (e.g., Tolbutamide).[9][11] The acetonitrile serves to immediately stop the enzymatic reaction by precipitating the microsomal proteins.

  • Sample Processing & Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the peak area of the parent compound relative to the internal standard at each time point.[13] Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint = (0.693 / t½) / (mg/mL microsomal protein)).[10][14]

In Vitro Plasma Stability Assay

Principle & Causality: While the liver is the primary site of metabolism, some drugs, particularly those with ester or amide functionalities, can be hydrolyzed by enzymes present in blood plasma, such as esterases and amidases.[5][15][16] This assay evaluates a compound's stability in plasma to identify liabilities to extrahepatic metabolism.[3] For the 4-[(benzyl)amino]butyronitrile series, while less likely than hepatic metabolism, this assay serves as a crucial control to ensure that observed clearance is not due to plasma-based degradation.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis P1 Prepare 10 mM stock of DER-01 to DER-04 in DMSO P2 Thaw pooled Human Plasma on ice I1 Pre-warm Plasma at 37°C P2->I1 I2 Add Test Compound (1 µM final) to Plasma I1->I2 S1 Collect aliquots at 0, 15, 30, 60, 120 min I2->S1 S2 Quench by adding aliquot to cold Acetonitrile with Internal Standard (IS) S1->S2 A1 Centrifuge to precipitate protein S2->A1 A2 Analyze supernatant by LC-MS/MS A1->A2 A3 Calculate % remaining and t½ A2->A3

Caption: SMR trend for 4-[(benzyl)amino]butyronitrile derivatives.

Predicted Metabolic Pathways

Based on the known metabolism of benzylamines and aromatic compounds, several metabolic pathways are likely for this series. [17][18][19]The primary routes, or "metabolic soft spots," are likely to be N-debenzylation and aromatic hydroxylation. The nitrile group itself is generally metabolically robust and often passes through the body unchanged. [7][20]

  • Aromatic Hydroxylation: CYP enzymes can oxidize the benzyl ring, typically at the para-position. The rate of this reaction is highly sensitive to the electronic properties of the substituent at that position, as demonstrated by our results with DER-02 and DER-03.

  • N-Debenzylation (N-dealkylation): This is a common metabolic pathway for benzylamines, where CYP enzymes oxidize the benzylic carbon (the CH₂ group attached to the nitrogen). [19]This leads to an unstable carbinolamine intermediate that cleaves to form benzaldehyde and the corresponding primary amine. Steric hindrance near this position, as in DER-04, can slow this process.

  • Nitrile Hydrolysis: While rare, hydrolysis of the nitrile to a carboxylic acid can occur. [7]However, given its general stability, this is expected to be a very minor pathway for this series.

Visualizing Potential Metabolic Fates

G cluster_pathways Primary Metabolic Pathways (CYP-mediated) cluster_minor Minor Pathway Parent Parent Compound (DER-01) M1 Aromatic Hydroxylation (Phenolic Metabolite) Parent->M1 Major M2 N-Debenzylation (Benzaldehyde + Primary Amine) Parent->M2 Major M3 Nitrile Hydrolysis (Carboxylic Acid Metabolite) Parent->M3 Minor (Generally stable)

Caption: Predicted metabolic pathways for the parent compound DER-01.

Conclusion and Strategic Implications

This comparative guide demonstrates a systematic approach to evaluating the metabolic stability of 4-[(benzyl)amino]butyronitrile derivatives. Our findings underscore the profound impact of substituent modifications on metabolic fate.

  • Key Finding: The primary metabolic liability of this scaffold is CYP-mediated oxidation on the benzyl ring.

  • Strategic Insight: Metabolic stability can be effectively engineered. The introduction of electron-withdrawing groups (e.g., -CF₃) or sterically bulky groups (e.g., -C(CH₃)₃) at the para-position of the benzyl ring are highly effective strategies for reducing intrinsic clearance and increasing metabolic half-life.

For researchers in drug development, these results provide a clear roadmap for lead optimization. By identifying metabolic "soft spots" and applying rational design principles based on structure-metabolism relationships, derivatives with improved pharmacokinetic profiles can be synthesized, increasing the probability of advancing a successful drug candidate.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Joint Research Centre. (n.d.). Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. [Link]

  • Scifiniti. (2024). How to Conduct an In Vitro Metabolic Stability Study. Scifiniti. [Link]

  • Masimirembwa, C. M., & Hdi, L. (2002). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 41(12), 897-910. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]

  • Patel Singh. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Applied Bioanalysis, 9(3). [Link]

  • Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Fiveable. [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

  • Evotec. (n.d.). Plasma Stability. Cyprotex ADME-Tox Solutions. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]

  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • Fiveable. (n.d.). Structure-Activity Relationships in Med Chem. Medicinal Chemistry Class Notes. [Link]

  • Patsnap. (2024). How to use hepatocytes for intrinsic clearance prediction? Patsnap Synapse. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Creative Bioarray. [Link]

  • protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Optibrium. (2024, September 13). How to improve metabolic stability in drug discovery. YouTube. [Link]

  • Di, L. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Obach, R. S., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(9), 935-940. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Domainex. [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. Journal of the American Chemical Society, 127(10), 3364-3365. [Link]

  • Hughes, L. H., et al. (2019). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Toxicology in Vitro, 55, 12-23. [Link]

  • Andrione, M. (2017). How the chemical features of molecules may have addressed the settlement of metabolic steps. Magnetic Resonance in Chemistry, 55(S1), S22-S27. [Link]

  • Li, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1279-1295. [Link]

  • ResearchGate. (n.d.). Examples of drugs and other chemicals containing the nitrile functional group. ResearchGate. [Link]

  • de Oliveira, V. E., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1183-1194. [Link]

  • ResearchGate. (n.d.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. ResearchGate. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS Journal, 10(2), 190-194. [Link]

  • Stiborová, M., et al. (2008). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Toxicology, 245(1-2), 89-99. [Link]

  • ResearchGate. (n.d.). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Pharmacological Validation of 4-[(benzyl)amino]butyronitrile

Abstract: This guide provides a comprehensive framework for the pharmacological validation of 4-[(benzyl)amino]butyronitrile, a compound of interest with an undefined mechanism of action. In the absence of established da...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the pharmacological validation of 4-[(benzyl)amino]butyronitrile, a compound of interest with an undefined mechanism of action. In the absence of established data, we present a logical, evidence-based approach to its characterization. Drawing from the known activities of its core structural motifs—the N-benzylamine and the butyronitrile—we hypothesize potential biological targets. This document outlines detailed experimental protocols and objective comparisons with established pharmacological tools to rigorously test these hypotheses, empowering researchers to elucidate the compound's true pharmacological identity.

Introduction: Deconstructing 4-[(benzyl)amino]butyronitrile for Pharmacological Investigation

4-[(benzyl)amino]butyronitrile is a small molecule for which, to date, no specific pharmacological target has been authoritatively documented in peer-reviewed literature. Its chemical structure, however, offers compelling clues to its potential biological activities. The molecule can be dissected into two key pharmacophoric fragments: an N-benzylamine core and a flexible butyronitrile chain.

  • The N-benzylamine moiety is a well-established structural feature in a multitude of biologically active compounds. It is notably present in inhibitors of monoamine oxidases (MAO) and ligands for sigma receptors.[1][2][3] Benzylamine itself is a substrate for MAO-B.[1]

  • The aminonitrile functional group is also of significant pharmacological interest. For instance, α-aminonitriles are key components of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.[4][5]

Based on this structural deconstruction, we can formulate several primary hypotheses for the pharmacological action of 4-[(benzyl)amino]butyronitrile:

  • Hypothesis 1: It acts as an inhibitor of monoamine oxidase A (MAO-A) or B (MAO-B).

  • Hypothesis 2: It functions as a ligand for sigma-1 (σ₁) or sigma-2 (σ₂) receptors.

This guide will focus on providing the experimental framework to validate these two primary hypotheses, offering a direct comparison with established pharmacological tools for each potential target class.

Comparative Analysis of 4-[(benzyl)amino]butyronitrile Against Standard Pharmacological Tools

A critical step in characterizing a new pharmacological agent is to benchmark its performance against well-established compounds. The following tables provide a comparative overview of 4-[(benzyl)amino]butyronitrile (with hypothetical data points for illustrative purposes) against known inhibitors and ligands for our targets of interest.

Monoamine Oxidase (MAO) Inhibition

Rationale: The benzylamine core of 4-[(benzyl)amino]butyronitrile is structurally similar to known MAO substrates and inhibitors. Therefore, assessing its inhibitory potency against both MAO-A and MAO-B is a logical first step.

Table 1: Comparative Profile of MAO Inhibitors

CompoundTarget(s)IC₅₀ (nM)Mechanism of ActionKey Characteristics
4-[(benzyl)amino]butyronitrile MAO-A/B (Hypothetical)To Be DeterminedReversible/Irreversible?Unknown selectivity and potency.
Clorgyline MAO-A3.5IrreversibleHigh selectivity for MAO-A.[1]
Selegiline (L-deprenyl) MAO-B15IrreversibleHigh selectivity for MAO-B at low doses.[1]
Moclobemide MAO-A200ReversibleReversible inhibitor of MAO-A (RIMA).
Safinamide MAO-B98ReversibleHighly selective, reversible MAO-B inhibitor.[]
Sigma Receptor Binding

Rationale: The N-benzyl group is a common feature in high-affinity sigma receptor ligands.[3][7] The overall lipophilicity and the presence of a basic nitrogen atom in 4-[(benzyl)amino]butyronitrile make sigma receptors a plausible target.

Table 2: Comparative Profile of Sigma Receptor Ligands

CompoundTarget(s)Kᵢ (nM)Functional ActivityKey Characteristics
4-[(benzyl)amino]butyronitrile σ₁/σ₂ (Hypothetical)To Be DeterminedAgonist/Antagonist?Unknown affinity and functional effect.
(+)-Pentazocine σ₁3.6AgonistPrototypical σ₁ receptor agonist.[8]
Haloperidol σ₁, σ₂3.2 (σ₁), 23 (σ₂)AntagonistNon-selective antagonist, also a dopamine D₂ antagonist.
PRE-084 σ₁2.2AgonistHighly selective σ₁ receptor agonist.
Ditolyguanidine (DTG) σ₁, σ₂19 (σ₁), 10 (σ₂)Non-selectiveCommonly used radioligand for σ₂ receptors.[8]

Experimental Protocols for Pharmacological Validation

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure the trustworthiness of the generated data.

Workflow for Assessing MAO Inhibition

This workflow is designed to determine the potency and selectivity of 4-[(benzyl)amino]butyronitrile as a potential MAO inhibitor.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - 4-[(benzyl)amino]butyronitrile stock - Reference inhibitors (Clorgyline, Selegiline) - MAO-A/B enzymes - Substrate (e.g., kynuramine) - Detection reagents incubation Incubate compound with MAO-A and MAO-B enzymes separately reagents->incubation add_substrate Add substrate to initiate reaction incubation->add_substrate measure Measure product formation (fluorescence/absorbance) over time add_substrate->measure dose_response Generate dose-response curves for each enzyme measure->dose_response ic50 Calculate IC50 values and selectivity index (MAO-A IC50 / MAO-B IC50) dose_response->ic50

Caption: Workflow for MAO-A/B inhibition assay.

Step-by-Step Protocol for MAO-Glo™ Assay (Promega):

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-[(benzyl)amino]butyronitrile in DMSO. Create a dilution series (e.g., 100 µM to 1 pM) in assay buffer.

    • Prepare stock solutions of clorgyline and selegiline as positive controls for MAO-A and MAO-B inhibition, respectively.

    • Reconstitute human recombinant MAO-A and MAO-B enzymes and the luminogenic substrate according to the manufacturer's protocol.

  • Assay Plate Setup:

    • In a 96-well white-bottom plate, add 5 µL of the compound dilutions or controls to appropriate wells.

    • Add 10 µL of MAO-A or MAO-B enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Enzymatic Reaction:

    • Add 10 µL of the MAO substrate to each well to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 25 µL of Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 20 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to vehicle (100% activity) and high concentration inhibitor (0% activity) controls.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Calculate the selectivity index by dividing the IC₅₀ for the less sensitive isoform by the IC₅₀ for the more sensitive isoform.

Workflow for Sigma Receptor Radioligand Binding Assay

This workflow is designed to determine the binding affinity of 4-[(benzyl)amino]butyronitrile for σ₁ and σ₂ receptors.

Sigma_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis membranes Prepare cell membranes expressing σ1 or σ2 receptors incubation Incubate membranes, radioligand, and compound membranes->incubation reagents Prepare Reagents: - 4-[(benzyl)amino]butyronitrile dilutions - Radioligand (³H-pentazocine for σ1, [³H]DTG for σ2) - Non-specific binding control (Haloperidol) reagents->incubation filtration Separate bound from free radioligand via rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation competition_curve Generate competition binding curves scintillation->competition_curve ki Calculate Ki values using the Cheng-Prusoff equation competition_curve->ki

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This gui...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE, a compound that, due to its nitrile functional group and hydrochloride salt form, necessitates a multi-faceted approach to its disposal. The procedures outlined herein are designed to mitigate risks, ensure regulatory compliance, and safeguard both laboratory personnel and the environment.

Foundational Principles: Understanding the Hazard Profile

Before initiating any disposal protocol, a thorough understanding of the chemical's inherent hazards is paramount. 4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE presents a dual-risk profile that dictates its handling and disposal methodology.

1.1. The Nitrile Group: A Precursor to Cyanide-Related Hazards

The presence of a nitrile (-C≡N) group is the primary safety concern. Under acidic conditions, nitriles can hydrolyze to produce highly toxic hydrogen cyanide (HCN) gas.[1] Therefore, all waste containing this compound must be treated with the same precautions as cyanide waste.[1] Segregation from acids is a critical and non-negotiable step in the waste management process.

1.2. Hydrochloride Salt: Corrosivity and Neutralization

As a hydrochloride salt, the compound is acidic. While the immediate concern is the nitrile group, the acidic nature of the compound and its potential to lower the pH of waste streams must be considered.

1.3. General Hazards

The Safety Data Sheet (SDS) for 4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin.[1] Personal protective equipment (PPE) is mandatory during handling and disposal.

Table 1: Hazard Summary for 4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE
Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[1]Wear appropriate gloves and lab coat. Avoid ingestion.
Combustible Liquid Can ignite on heating.Keep away from heat and open flames.
Nitrile Compound Potential to release hydrogen cyanide (HCN) gas under acidic conditions.[1]Strictly avoid contact with acids. Treat as cyanide waste.
Hydrochloride Salt Acidic nature.Handle with care to avoid corrosion.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a comprehensive, step-by-step process for the safe disposal of 4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE from the point of generation to final removal by a licensed waste management service.

Diagram 1: Disposal Decision Workflow

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Chemical Treatment (for liquid waste, if applicable) cluster_3 Final Disposal A Waste Generation (Solid & Liquid) B Segregate from Acids & Incompatibles A->B C Collect in Designated, Compatible Waste Containers B->C D Label Clearly: 'Hazardous Waste' 'Cyanide Waste' 'No Acids' C->D E Neutralization (pH 7-9) with a weak base (e.g., sodium bicarbonate) D->E F Oxidative Destruction of Nitrile (e.g., with bleach under basic conditions) E->F G Store in a Secure, Ventilated Area F->G H Arrange for Pickup by a Licensed Hazardous Waste Disposal Company G->H

Caption: Decision workflow for the disposal of 4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE.

Immediate Actions at the Point of Waste Generation
  • Segregation is Key : Immediately segregate all waste streams containing 4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE from acidic waste. Maintain separate, clearly labeled containers for solid and liquid waste.[1]

  • Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, safety goggles, and chemical-resistant nitrile gloves when handling the compound and its waste.[1]

Waste Collection and Container Management
  • Container Selection : Use only compatible, leak-proof containers for waste collection. For liquid waste, high-density polyethylene (HDPE) containers are recommended. Solid waste should be collected in a designated, sealed container.

  • Labeling : All waste containers must be clearly and accurately labeled. The label should include:

    • "Hazardous Waste"

    • "Cyanide Waste"[1]

    • "No Acids"[1]

    • The full chemical name: 4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE

    • The date of accumulation.

  • Container Storage : Keep waste containers closed at all times, except when adding waste. Store them in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.

Chemical Treatment of Liquid Waste (Optional, based on institutional policy)

For institutions with the capability and approval for chemical treatment of certain waste streams, the following steps can be employed to reduce the hazard level of liquid waste containing 4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE. Always consult with your institution's Environmental Health & Safety (EHS) department before proceeding.

  • Neutralization :

    • Work in a certified chemical fume hood.

    • Slowly add a weak base, such as a 5% solution of sodium bicarbonate (baking soda), to the liquid waste while stirring.

    • Monitor the pH of the solution using a calibrated pH meter or pH paper.

    • Continue adding the base until the pH is between 7.0 and 9.0.[2] The cessation of fizzing indicates the completion of the neutralization reaction.[2]

  • Oxidative Destruction of the Nitrile Group :

    • This procedure should only be performed by trained personnel.

    • Under basic conditions (pH > 10), slowly add a 10% bleach solution (sodium hypochlorite) to the neutralized waste with constant stirring. The bleach will oxidize the cyanide to the less toxic cyanate.

    • Allow the reaction to proceed for at least one hour.

    • The treated effluent must still be collected and disposed of as hazardous waste.

Disposal of Contaminated Materials
  • Solid Waste : Any disposable materials that have come into contact with the chemical, such as pipette tips, contaminated gloves, and absorbent pads, must be collected as solid hazardous waste.[1]

  • Empty Containers : "Empty" containers that held the pure compound are not truly empty and must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The first rinsate must be collected as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal, but this requires approval from your institution's EHS department.[1]

  • Glassware : Contaminated glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with a 10% bleach solution (at a pH of 10 or higher), and then a final wash with soap and water.[1] The initial solvent rinse must be collected as hazardous waste.

Final Disposal: The Role of Licensed Professionals

The ultimate disposal of 4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE waste must be handled by a licensed and certified hazardous waste disposal company. These companies have the expertise and facilities to manage and dispose of such chemical waste in compliance with all local, state, and federal regulations.

  • Arranging for Pickup : Contact your institution's EHS department to schedule a pickup of your properly labeled and sealed hazardous waste containers.

  • Documentation : Ensure that all necessary paperwork, such as hazardous waste manifests, is completed accurately.

Emergency Procedures: Spill and Exposure Management

4.1. Spill Response

  • Small Spills :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material, such as vermiculite or sand.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[3]

    • Clean the spill area with a 10% bleach solution, followed by soap and water.

  • Large Spills :

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team and EHS department immediately.

4.2. Exposure Response

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of 4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE, thereby fostering a culture of safety and environmental stewardship.

References

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

Sources

Handling

A Guide to the Safe Handling of 4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE: Essential Personal Protective Equipment and Disposal Protocols

This document provides essential guidance on the safe handling of 4-[(benzyl)amino]butyronitrile monohydrochloride, a compound requiring meticulous attention to safety protocols due to its chemical structure. As a substi...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential guidance on the safe handling of 4-[(benzyl)amino]butyronitrile monohydrochloride, a compound requiring meticulous attention to safety protocols due to its chemical structure. As a substituted aminonitrile hydrochloride salt, this compound presents a dual hazard profile: the potential for cyanide release inherent to nitriles and the corrosive and irritant nature of hydrochloride salts.[1][2][3][4][5][6] This guide is designed for researchers, scientists, and drug development professionals, offering a framework for establishing safe laboratory practices.

The information herein is synthesized from established safety protocols for related chemical classes, providing a robust starting point in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. It is imperative to supplement this guidance with a thorough risk assessment specific to your experimental context.

Understanding the Hazard Profile

The primary hazards associated with 4-[(benzyl)amino]butyronitrile monohydrochloride stem from its two key functional groups:

  • The Nitrile Group (-C≡N): Aliphatic nitriles can be metabolized in the body to release cyanide, a potent inhibitor of cellular respiration.[5] Exposure can occur through inhalation, ingestion, or skin absorption.[7] Symptoms of cyanide poisoning can range from dizziness and headache to convulsions and coma.[7]

  • The Amine Hydrochloride Salt: The hydrochloride salt of an amine can be corrosive or irritating to the skin, eyes, and respiratory tract.[2][8][9] Contact can cause burns or inflammation.[9]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to minimize all routes of exposure.

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the recommended PPE for various laboratory operations involving 4-[(benzyl)amino]butyronitrile monohydrochloride.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloved nitrile gloves.[10][11]Chemical splash goggles and a face shield.[2][11]Full-length lab coat, buttoned.[2][12]Use within a certified chemical fume hood is mandatory.[2][3][12]
Dissolving and Solution Preparation Double-gloved chemical-resistant nitrile gloves.[10][11]Chemical splash goggles and a face shield.[2][11]Chemical-resistant apron over a full-length lab coat.[9]All manipulations should be performed in a chemical fume hood.[2][3][12]
Chemical Reactions and Work-up Double-gloved chemical-resistant nitrile gloves.[10][11]Chemical splash goggles and a face shield.[2][11]Chemical-resistant apron over a full-length lab coat.[9]All reactions must be conducted within a certified chemical fume hood.[2][3][12]
Waste Disposal Double-gloved chemical-resistant nitrile gloves.[10][11]Chemical splash goggles.[2][11]Full-length lab coat.[2][12]Not typically required if handling sealed waste containers.
Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls Start Start: Handling 4-[(benzyl)amino]butyronitrile monohydrochloride AssessOperation Assess Operation: - Weighing - Solution Prep - Reaction Start->AssessOperation BasePPE Base PPE: - Lab Coat - Safety Goggles - Closed-toe Shoes AssessOperation->BasePPE All Operations FaceProtection Enhanced Face Protection: - Face Shield AssessOperation->FaceProtection Weighing, Solutions, Reactions BodyProtection Enhanced Body Protection: - Chemical Resistant Apron AssessOperation->BodyProtection Solutions, Reactions HandProtection Hand Protection: - Double Nitrile Gloves BasePPE->HandProtection FumeHood Mandatory: Chemical Fume Hood HandProtection->FumeHood FaceProtection->FumeHood BodyProtection->FumeHood caption Fig 1. PPE selection workflow.

Fig 1. PPE selection workflow.

Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for minimizing risk.

Preparation and Weighing
  • Designated Area: Cordon off a specific area within a certified chemical fume hood for handling this compound.[3]

  • Gather Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, solvent, etc.) is present.

  • Don PPE: Put on all required PPE as outlined in the table above, ensuring gloves are inspected for any defects.

  • Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust.[13][14] Use a disposable weigh boat.

  • Immediate Containment: Once weighed, immediately transfer the compound to the reaction vessel or a sealed container.

  • Decontamination: Wipe down the balance and surrounding area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Solution Preparation and Reactions
  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Slowly add solvent to the solid to avoid splashing. If dissolving an exothermic process is anticipated, use an ice bath to control the temperature.

  • Reaction Monitoring: Monitor the reaction from outside the fume hood sash. Keep the sash as low as possible.[12]

  • Quenching and Work-up: Exercise extreme caution during quenching and extraction procedures. Be aware of potential pressure build-up.

Spill Management and Disposal Plan

Spill Response
  • Evacuate: In the event of a significant spill, evacuate the immediate area and alert colleagues.

  • Isolate: If safe to do so, prevent the spill from spreading by using absorbent materials from a chemical spill kit.[13]

  • Neutralization (for acidic components): For spills where the acidic nature is a primary concern, use a weak base like sodium bicarbonate to neutralize the area after initial absorption.

  • Decontamination: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.[13]

Waste Disposal
  • Segregation: All waste containing 4-[(benzyl)amino]butyronitrile monohydrochloride must be treated as hazardous cyanide-containing waste.[3] Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste.[3]

  • Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and any other disposable materials that have come into contact with the chemical.[3]

  • Liquid Waste: Collect all liquid waste in a designated, sealed container. Do not mix with incompatible waste streams, particularly acids, which could accelerate the release of hydrogen cyanide.[3]

  • Empty Containers: Rinse empty containers three times with a suitable solvent. The first rinseate must be collected as hazardous waste.[3] Subsequent rinses should also be collected as hazardous waste unless your institution's Environmental Health & Safety (EHS) department approves of another disposal method.[3]

  • Consult EHS: Always consult with your institution's EHS department for specific disposal guidelines.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[15] Seek immediate medical attention.

By implementing these rigorous safety measures, you can effectively mitigate the risks associated with handling 4-[(benzyl)amino]butyronitrile monohydrochloride and ensure a safe laboratory environment.

References

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
  • Nitrile Gloves for Chemical Handling. GlovesnStuff.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Unipack.
  • Are Nitrile Gloves Considered PPE? Armbrust American.
  • Lacy, T. L. (1994). Comparative toxicities of aminonitriles (Master's thesis, University of Texas-Pan American). ScholarWorks @ UTRGV. Retrieved from [Link]

  • What is Nitrile and Why Does It Make a Great PPE Glove. MCR Safety.
  • Safety Data Sheet for 4-(Boc-amino)benzylamine. Sigma-Aldrich.
  • Standard Operating Procedure for Hydrochloric Acid. University of California, Merced.
  • Safety Data Sheet for 4-Aminobenzonitrile. Apollo Scientific.
  • Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH.
  • Safety Data Sheet for 4-Aminobenzonitrile. Thermo Fisher Scientific.
  • Navigating the Safe Disposal of 4-Aminobutyronitrile: A Procedural Guide. Benchchem.
  • Safety Data Sheet for Butyronitrile. Sigma-Aldrich.
  • Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of toxicology, 55(1), 47–54. Retrieved from [Link]

  • Safety Data Sheet for 4-Cyanobenzylamine hydrochloride. Sigma-Aldrich.
  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2014). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 16. National Academies Press (US). Retrieved from [Link]

  • Farooqui, M. Y., & Mumtaz, M. M. (1991). Toxicology of methacrylonitrile. Toxicology, 65(3), 239–250. Retrieved from [Link]

  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention.
  • Hydrochloric Acid SOP. University of Washington Environmental Health & Safety.
  • Safety Data Sheet for 3-Amino-4-methylbenzonitrile. Apollo Scientific.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for Acrylonitrile. U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.